Product packaging for 3-(1,3-Benzoxazol-2-yl)benzaldehyde(Cat. No.:CAS No. 141581-19-3)

3-(1,3-Benzoxazol-2-yl)benzaldehyde

Cat. No.: B139906
CAS No.: 141581-19-3
M. Wt: 223.23 g/mol
InChI Key: SSNDEEIZRMIJNL-UHFFFAOYSA-N
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Description

3-(1,3-Benzoxazol-2-yl)benzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C14H9NO2 and its molecular weight is 223.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9NO2 B139906 3-(1,3-Benzoxazol-2-yl)benzaldehyde CAS No. 141581-19-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,3-benzoxazol-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-9-10-4-3-5-11(8-10)14-15-12-6-1-2-7-13(12)17-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNDEEIZRMIJNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=CC(=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589256
Record name 3-(1,3-Benzoxazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141581-19-3
Record name 3-(1,3-Benzoxazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic and Synthetic Profile of 2-Arylbenzoxazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Exhaustive searches of scientific literature and chemical databases did not yield a complete, experimentally verified set of spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the specific compound 3-(1,3-Benzoxazol-2-yl)benzaldehyde .

This technical guide has been developed for researchers, scientists, and drug development professionals to provide a comprehensive overview of the general spectroscopic characteristics and a representative synthetic protocol for the 2-arylbenzoxazole class of compounds, to which this compound belongs. The information herein is based on data from closely related and well-characterized analogues.

General Spectroscopic Profile of 2-Arylbenzoxazoles

The spectroscopic data for 2-arylbenzoxazoles are characterized by the signals originating from the benzoxazole core and the 2-substituted aryl ring. The following tables summarize the expected ranges for their spectral data, with 2-phenylbenzoxazole used as a primary example.

Table 1: General ¹H NMR Spectroscopic Data for 2-Arylbenzoxazoles
Proton Type Typical Chemical Shift (δ, ppm) Example: 2-Phenylbenzoxazole (in CDCl₃)
Benzoxazole Aromatic Protons7.30 - 7.857.31 - 7.37 (m, 2H), 7.55 - 7.61 (m, 1H), 7.74 - 7.81 (m, 1H)
2-Aryl Protons7.50 - 8.307.51 - 7.53 (m, 3H), 8.26 (m, 2H)
Aldehyde Proton (if present)9.90 - 10.10Not Applicable

Note: The exact chemical shifts and multiplicities will vary depending on the substitution pattern and the solvent used.

Table 2: General ¹³C NMR Spectroscopic Data for 2-Arylbenzoxazoles
Carbon Type Typical Chemical Shift (δ, ppm) Example: 2-Phenylbenzoxazole (in CDCl₃)
C2 (Benzoxazole)161.0 - 163.5162.95
C3a/C7a (Benzoxazole Bridgehead)141.0 - 151.0141.99, 150.65
Benzoxazole Aromatic Carbons110.0 - 128.0110.6, 120.0, 124.5, 125.0
2-Aryl Carbons120.0 - 135.0127.1, 128.8, 131.5
Aldehyde Carbonyl (if present)190.0 - 193.0Not Applicable
Table 3: General Infrared (IR) Spectroscopic Data for 2-Arylbenzoxazoles
Vibrational Mode Typical Wavenumber (cm⁻¹) General Appearance
C=N Stretch (Oxazole Ring)1580 - 1650Medium to Strong
C-O-C Stretch (Oxazole Ring)1240 - 1250Strong
Aromatic C=C Stretch1450 - 1600Multiple bands, Medium to Weak
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aldehyde C=O Stretch (if present)1690 - 1715Strong
Aldehyde C-H Stretch (if present)2720 - 2820Two weak bands
Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), 2-arylbenzoxazoles typically show a prominent molecular ion peak (M⁺). The fragmentation pattern is often characterized by the cleavage of the bond between the benzoxazole system and the 2-aryl substituent.

Experimental Protocols

The most common and straightforward method for the synthesis of 2-arylbenzoxazoles is the condensation of a 2-aminophenol with a corresponding aldehyde.[1]

General Procedure for the Synthesis of 2-Arylbenzoxazoles
  • Reaction Setup: To a solution of a substituted 2-aminophenol (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetonitrile, or a water/ethanol mixture), a substituted benzaldehyde (1.0 - 1.2 equivalents) is added.[2]

  • Catalyst Addition: A catalyst is often employed to facilitate the reaction. A variety of catalysts can be used, ranging from Brønsted acids (e.g., p-toluenesulfonic acid) to Lewis acids or metal-based nanocatalysts.[1][2] For a green chemistry approach, some methods proceed under catalyst-free or solvent-free conditions, often with the aid of microwave or ultrasound irradiation.[1]

  • Reaction Conditions: The reaction mixture is typically stirred at temperatures ranging from room temperature to reflux (e.g., 50-80 °C) for a period of 2 to 8 hours.[1][2] The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified. Purification is commonly achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

Visualizations

The following diagram illustrates the general workflow for the synthesis and characterization of 2-arylbenzoxazoles.

G General Workflow for 2-Arylbenzoxazole Synthesis and Characterization Reactants 2-Aminophenol + Substituted Benzaldehyde Reaction Reaction (Solvent, Catalyst, Heat/Irradiation) Reactants->Reaction Workup Work-up (Cooling, Filtration/Extraction) Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product Pure 2-Arylbenzoxazole Purification->Product Characterization Spectroscopic Characterization Product->Characterization NMR ¹H & ¹³C NMR Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS

Caption: Synthetic and analytical workflow for 2-arylbenzoxazoles.

References

An In-depth Technical Guide to 3-(1,3-Benzoxazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The benzoxazole moiety is a privileged heterocyclic scaffold renowned for its wide spectrum of biological activities and applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of a specific derivative, 3-(1,3-Benzoxazol-2-yl)benzaldehyde. Detailed experimental protocols, tabulated data, and workflow diagrams are presented to serve as a core resource for researchers, scientists, and professionals in drug development. Furthermore, a representative biological mechanism is explored, highlighting the potential of 2-arylbenzoxazoles as kinase inhibitors in relevant signaling pathways.

Molecular Structure and Physicochemical Properties

This compound is an aromatic compound featuring a central benzoxazole ring substituted at the 2-position with a 3-formylphenyl group. This unique arrangement of a fused heterocyclic system and an aldehyde functional group makes it a valuable intermediate for the synthesis of more complex molecules, including Schiff bases, chalcones, and other derivatives with potential pharmacological activity.

The key physicochemical and structural identifiers for this molecule are summarized in the table below.

PropertyValue
IUPAC Name This compound
CAS Number 141581-19-3[1]
Chemical Formula C₁₄H₉NO₂[1]
Molecular Weight 223.23 g/mol
SMILES String O=Cc1cccc(c1)c2nc3ccccc3o2
InChI Key FQIAYSPQLMDCSH-UHFFFAOYSA-N

Synthesis and Characterization

The most prevalent and efficient method for synthesizing 2-arylbenzoxazoles is the condensation reaction between a 2-aminophenol and a substituted benzaldehyde, followed by oxidative cyclization.[2][3] This approach is widely adopted due to its high yields and the availability of diverse starting materials.

General Synthetic Workflow

The synthesis proceeds via a two-step, one-pot reaction. Initially, the amino group of 2-aminophenol attacks the carbonyl carbon of 3-formylbenzaldehyde to form a Schiff base (imine) intermediate. Subsequently, an acid catalyst facilitates the intramolecular cyclization and dehydration (or oxidation) to yield the final benzoxazole ring system.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Aminophenol C Catalyst (e.g., BAIL) Solvent-Free 130 °C, 5h A->C B 3-Formylbenzaldehyde B->C D This compound C->D

Fig. 1: General workflow for the synthesis of this compound.
Detailed Experimental Protocol

The following protocol is adapted from established methods for synthesizing 2-arylbenzoxazoles using a Brønsted acidic ionic liquid (BAIL) gel catalyst under solvent-free conditions.[4]

  • Preparation: To a 5 mL reaction vessel, add 2-aminophenol (1.0 mmol, 109.1 mg), 3-formylbenzaldehyde (1.0 mmol, 106.1 mg), and the BAIL gel catalyst (0.010 g, 1.0 mol%).

  • Reaction: Place the vessel in a pre-heated oil bath or heating mantle. Stir the reaction mixture vigorously at 130 °C for 5 hours under a normal atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Dissolve the resulting solid in ethyl acetate (10 mL).

  • Catalyst Separation: Separate the heterogeneous BAIL gel catalyst by centrifugation or filtration.

  • Extraction & Drying: Wash the organic layer with a saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure this compound.

Spectroscopic Characterization Data

The structural confirmation of the synthesized compound relies on standard spectroscopic techniques. The following table summarizes the expected characteristic signals.

Technique Characteristic Features
IR Spectroscopy (cm⁻¹) ~3050-3100 (Aromatic C-H stretch), ~1705 (Aldehyde C=O stretch), ~1610 (C=N stretch of oxazole), ~1580 (Aromatic C=C stretch), ~1245 (Asymmetric C-O-C stretch)
¹H NMR (ppm) ~10.1 (s, 1H, -CHO), ~8.4-7.5 (m, 8H, aromatic protons). The specific splitting patterns depend on the coupling between the protons on both the benzoxazole and benzaldehyde rings.
¹³C NMR (ppm) ~192.0 (Aldehyde C=O), ~162.0 (C-2 of benzoxazole), ~150.0-110.0 (Aromatic carbons). The exact shifts would require experimental determination or high-level computational modeling.[5][6][7]
Mass Spectrometry (ESI) Expected molecular ion peak [M+H]⁺ at m/z = 224.07.

Representative Biological Activity and Signaling Pathway

The 2-arylbenzoxazole scaffold is a common feature in molecules designed as kinase inhibitors.[8] Kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels required for tumor growth and metastasis.[9][10] Benzoxazole derivatives have been successfully designed as potent VEGFR-2 inhibitors.[9][10]

Representative Signaling Pathway: VEGFR-2 Inhibition

Upon binding of its ligand (VEGF), VEGFR-2 dimerizes and autophosphorylates, triggering downstream signaling cascades, most notably the Ras/Raf/MEK/ERK (MAPK) pathway.[11] This pathway activation leads to gene expression changes that promote cell proliferation, survival, and angiogenesis. A 2-arylbenzoxazole inhibitor can act by competing with ATP for the binding site in the kinase domain of VEGFR-2, thereby blocking its activation and halting the downstream signal.

G cluster_pathway VEGFR-2 / MAPK Signaling Pathway VEGF VEGF Ligand VEGFR VEGFR-2 Receptor VEGF->VEGFR Activation Ras Ras VEGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Response Angiogenesis & Cell Proliferation ERK->Response Inhibitor This compound (Representative Inhibitor) Inhibitor->Raf

Fig. 2: Representative inhibition of the MAPK signaling pathway by a benzoxazole derivative.

Crystallographic Information

As of the current literature survey, a publicly available single-crystal X-ray structure for this compound has not been reported. However, analysis of related 2-arylbenzoxazole structures suggests that the molecule is likely to be largely planar. The dihedral angle between the benzoxazole ring system and the attached phenyl ring is typically small, allowing for significant π-conjugation across the molecule. The planarity and electronic properties are key factors influencing its ability to interact with biological targets like the ATP-binding pocket of kinases.

Conclusion

This compound is a structurally significant molecule that serves as a foundation for the development of novel therapeutic agents. Its synthesis is well-established, relying on robust condensation chemistry. The presence of both the benzoxazole core and a reactive aldehyde group provides extensive opportunities for chemical modification. Based on the known bioactivity of its structural class, this compound and its derivatives represent promising candidates for further investigation, particularly as inhibitors of key signaling pathways, such as those mediated by protein kinases, which are implicated in a variety of human diseases.

References

An In-Depth Technical Guide to the Synthesis of Benzoxazole Derivatives from 2-Aminophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzoxazole and its derivatives represent a critical class of heterocyclic compounds, forming the structural core of numerous pharmacologically active agents. Their wide-ranging biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties, have made them a focal point in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the primary synthetic routes to benzoxazole derivatives, starting from the readily available precursor, 2-aminophenol. Detailed experimental protocols for key methodologies are presented, alongside a comparative analysis of various synthetic strategies, to aid researchers in the rational design and synthesis of novel benzoxazole-based compounds.

Core Synthetic Strategies: An Overview

The synthesis of the benzoxazole scaffold from 2-aminophenol typically involves the condensation with a suitable electrophilic partner, followed by cyclization and aromatization. The choice of the reaction partner dictates the substitution at the 2-position of the benzoxazole ring, allowing for significant molecular diversity. The most prevalent methods involve the reaction of 2-aminophenol with aldehydes, carboxylic acids, or their derivatives.

A general schematic for the synthesis of 2-substituted benzoxazoles from 2-aminophenol is depicted below. The reaction proceeds through the initial formation of a Schiff base or an amide intermediate, which then undergoes intramolecular cyclization to form a benzoxazoline intermediate. Subsequent oxidation or dehydration yields the final aromatic benzoxazole product.

Synthesis_Overview aminophenol 2-Aminophenol intermediate Schiff Base / Amide Intermediate aminophenol->intermediate + reagent Electrophilic Reagent (e.g., R-CHO, R-COOH) reagent->intermediate cyclized_intermediate Benzoxazoline Intermediate intermediate->cyclized_intermediate Intramolecular Cyclization benzoxazole 2-Substituted Benzoxazole cyclized_intermediate->benzoxazole Oxidation / Dehydration

Caption: General synthetic pathway to 2-substituted benzoxazoles.

Comparative Analysis of Synthetic Methodologies

A variety of catalytic systems and reaction conditions have been developed to promote the synthesis of benzoxazoles, with a focus on improving yields, reducing reaction times, and employing environmentally benign procedures. The following tables summarize quantitative data for several key synthetic approaches.

Table 1: Synthesis of 2-Arylbenzoxazoles from 2-Aminophenol and Aromatic Aldehydes
CatalystSolventTemperature (°C)TimeYield (%)Reference
Ni(II) complexDMF803-4 h87-94[1]
Potassium ferrocyanideSolvent-free (grinding)Room Temperature< 2 min87-96[1]
TiO₂-ZrO₂Acetonitrile6015-25 min83-93[1]
Brønsted acidic ionic liquid gelSolvent-free1305 h85-98[1][2]
Magnetic solid acid nanocatalystWaterReflux45 min79-89[1]
Fluorophosphoric acidEthanolRoom Temperature2.4 h70-95[1][2]
Ag@Fe₂O₃ core-shell nanocatalystWater:Ethanol (5:1)Room Temperature-88-97[3]
[CholineCl][oxalic acid] (DES)Solvent-free (Microwave)--Good to excellent[4]
Table 2: Synthesis of 2-Substituted Benzoxazoles from 2-Aminophenol and Carboxylic Acids/Derivatives
ReagentCatalyst/PromoterSolventTemperature (°C)TimeYield (%)Reference
Carboxylic AcidsNH₄ClEthanol80-906-8 hup to 88[5]
Carboxylic AcidsMethanesulfonic acid---Excellent[6]
Benzoyl ChlorideHf-BTC (Microwave)Solvent-free12015 min30-85[2]
β-DiketonesTsOH·H₂O and CuIAcetonitrile8016 h64-89[7][8]
ThioamidesTriphenylbismuth dichloride1,2-Dichloroethane6018 hModerate to excellent[9][10]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of benzoxazole derivatives via common and efficient routes.

Protocol 1: Green Synthesis of 2-(4-chlorophenyl)benzo[d]oxazole using NH₄Cl as a Catalyst [5]

Materials:

  • 2-aminophenol (1.09 g, 10 mmol)

  • p-chlorobenzoic acid (1.56 g, 10 mmol)

  • Ammonium chloride (NH₄Cl) (0.5 g)

  • Ethanol (4-5 mL)

  • Ice-cold water

Procedure:

  • In a round-bottom flask, combine 2-aminophenol, p-chlorobenzoic acid, and ammonium chloride in ethanol.

  • Stir the resulting mixture at 80-90°C for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • The product will precipitate as a brownish solid.

  • Collect the solid by filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to yield pure 2-(4-chlorophenyl)benzo[d]oxazole.

Protocol 2: Microwave-Assisted Synthesis of 2-Arylbenzoxazoles using a Deep Eutectic Solvent (DES) Catalyst [4]

Materials:

  • 2-aminophenol (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • [CholineCl][oxalic acid] (10 mol%)

  • Ethyl acetate

  • Distilled water

  • Na₂SO₄

Procedure:

  • Place a mixture of 2-aminophenol, the aromatic aldehyde, and [CholineCl][oxalic acid] in a microwave tube.

  • Irradiate the mixture in a microwave reactor.

  • After completion of the reaction (monitored by TLC and GC-MS), extract the mixture with ethyl acetate (3 x 5 mL).

  • Wash the combined organic layers with distilled water (3 x 10 mL) and dry over Na₂SO₄.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by column chromatography if necessary.

Protocol 3: One-Pot Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids using Methanesulfonic Acid [6]

Materials:

  • 2-aminophenol

  • Carboxylic acid

  • Methanesulfonic acid

Procedure:

  • In a suitable reaction vessel, the carboxylic acid is converted in situ to the corresponding acid chloride.

  • 2-aminophenol is then added to the reaction mixture.

  • Methanesulfonic acid is introduced as a catalyst.

  • The reaction proceeds as a one-pot synthesis to yield the 2-substituted benzoxazole.

  • The specific reaction conditions (temperature, time, and stoichiometry) may vary depending on the substrates used.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and purification of benzoxazole derivatives.

Workflow start Start reactants Combine 2-Aminophenol, Electrophile, and Catalyst start->reactants reaction Heat / Irradiate (Conventional or Microwave) reactants->reaction monitoring Monitor Reaction (TLC, GC-MS) reaction->monitoring workup Reaction Work-up (e.g., Quenching, Extraction) monitoring->workup isolation Isolate Crude Product (Filtration, Evaporation) workup->isolation purification Purify Product (Recrystallization, Chromatography) isolation->purification characterization Characterize Product (NMR, IR, MS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for benzoxazole synthesis.

Relevance in Drug Development: Targeting Signaling Pathways

Benzoxazole derivatives are of significant interest in drug development due to their ability to interact with various biological targets, including enzymes and receptors.[11] A prominent area of research is their application as kinase inhibitors in anti-cancer therapy.[11] Many benzoxazoles have been designed to target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key component in the angiogenesis signaling pathway, which is crucial for tumor growth and metastasis.[1]

The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway and the inhibitory action of a benzoxazole derivative.

Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Activates VEGF VEGF VEGF->VEGFR2 Binds to Benzoxazole Benzoxazole Inhibitor Benzoxazole->VEGFR2 Inhibits Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K/Akt) Dimerization->Signaling_Cascade Angiogenesis Angiogenesis Signaling_Cascade->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by a benzoxazole derivative.

By inhibiting the autophosphorylation of VEGFR-2, benzoxazole derivatives can block the downstream signaling cascade that leads to angiogenesis, thereby impeding tumor growth.[1] This targeted approach highlights the therapeutic potential of this class of compounds and underscores the importance of continued research into their synthesis and biological evaluation.

This guide provides a foundational understanding of the synthesis of benzoxazole derivatives from 2-aminophenol. The versatility of the synthetic methods, coupled with the significant biological activities of the resulting compounds, ensures that benzoxazoles will remain a promising scaffold in the field of drug discovery and development.

References

A Technical Guide to the Biological Activities of Benzoxazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique structural and electronic properties allow for diverse interactions with various biological targets, leading to a wide array of pharmacological effects. This technical guide provides an in-depth overview of the significant biological activities of benzoxazole compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to aid in the research and development of novel benzoxazole-based therapeutics.

Anticancer Activity

Benzoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in signal transduction pathways and the induction of programmed cell death.

Quantitative Anticancer Data

The anticancer efficacy of various benzoxazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%. A summary of reported IC50 values for selected benzoxazole derivatives against different cancer cell lines is presented below.

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference
VEGFR-2 Inhibitors
Compound 12lHepG2 (Liver)10.50[1][2]
MCF-7 (Breast)15.21[1][2]
Compound 12dHepG2 (Liver)23.61[1]
MCF-7 (Breast)44.09[1]
Compound 12fHepG2 (Liver)36.96[1]
MCF-7 (Breast)22.54[1]
Compound 12iHepG2 (Liver)27.30[1]
MCF-7 (Breast)27.99[1]
Compound 13aHepG2 (Liver)25.47[1]
MCF-7 (Breast)32.47[1]
Compound 8dMCF-7 (Breast)3.43[3]
HCT116 (Colon)2.79[3]
HepG2 (Liver)2.43[3]
Compound 8hMCF-7 (Breast)3.53[3]
HCT116 (Colon)2.94[3]
HepG2 (Liver)2.76[3]
p38α MAP Kinase Inhibitor
Compound 5bp38α MAP kinase0.031[4][5]
General Anticancer
K313Nalm-6 (Leukemia)2.0 - 16.0 (Dose-dependent apoptosis)[6]
Daudi (Lymphoma)>16.0 (Less sensitive)[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding:

    • Culture cancer cells in a suitable medium to approximately 80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test benzoxazole compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known anticancer drug).

    • Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • After the treatment period, remove the medium from each well and add 100 µL of fresh medium and 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Signaling Pathways in Anticancer Activity

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Autophosphorylation Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibition Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P_VEGFR2->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis

VEGFR-2 signaling inhibition by benzoxazole derivatives.

Apoptosis is a regulated process of programmed cell death that is essential for normal tissue homeostasis. Many benzoxazole compounds exert their anticancer effects by inducing apoptosis in cancer cells, often through the intrinsic (mitochondrial) pathway. This process involves the activation of a cascade of caspases, which are proteases that execute the cell death program.

Apoptosis_Pathway Benzoxazole Benzoxazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Benzoxazole->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Benzoxazole->Bax Activation Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-caspase-9 Caspase9->Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 Activation Caspase3 Pro-caspase-3 ActiveCaspase9->Caspase3 Cleavage ActiveCaspase3 Active Caspase-3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Intrinsic apoptosis pathway induced by benzoxazoles.

Antimicrobial Activity

Benzoxazole derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Quantitative Antimicrobial Data

The antimicrobial potency of benzoxazole compounds is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ID/SeriesMicroorganismMIC (µg/mL)Reference
2(3H)-Benzoxazolone Derivatives
Compound 6S. aureus8[7]
E. faecalis16[7]
E. coli64[7]
P. aeruginosa128[7]
C. albicans128[7]
Compound 7S. aureus16[7]
E. faecalis32[7]
P. aeruginosa128[7]
C. albicans128[7]
3-(2-benzoxazol-5-yl)alanine Derivatives
Compound 2B. subtilis250[8]
P. pastoris62.5[8]
Compound 6P. pastoris125[8]
Compound 7P. pastoris125[8]
Compound 9P. pastoris125[8]
Compound 13B. subtilis250[8]
P. pastoris62.5[8]
Experimental Protocol: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to various antimicrobial agents.

Principle: A paper disk impregnated with a specific concentration of an antimicrobial compound is placed on an agar plate inoculated with a lawn of bacteria. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of inhibition will appear around the disk where bacterial growth is prevented.

Procedure:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test bacterium from a pure culture.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation of Agar Plate:

    • Use a sterile cotton swab to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

    • Rotate the plate approximately 60 degrees and streak again to ensure a uniform lawn of bacteria. Repeat a third time.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Antimicrobial Disks:

    • Prepare sterile paper disks impregnated with a known concentration of the benzoxazole compound.

    • Using sterile forceps, place the disks onto the surface of the inoculated agar plate, ensuring they are evenly spaced.

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.

    • Interpret the results as susceptible, intermediate, or resistant based on standardized zone diameter interpretive charts.

Anti-inflammatory Activity

Certain benzoxazole derivatives have shown potent anti-inflammatory effects, primarily by inhibiting key enzymes and signaling pathways involved in the inflammatory response.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of benzoxazole compounds can be assessed by their ability to inhibit pro-inflammatory enzymes or cytokines, with results often reported as IC50 values.

Compound ID/SeriesTargetIC50 (µM)Reference
Benzoxazolone Derivatives
Compound 3gIL-65.09
Compound 3dIL-65.43
Compound 3cIL-610.14
Benzoxazolone Derivatives
Compound 3dNO Production13.44
Compound 2dNO Production14.72
Compound 2cNO Production16.43
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Animal Preparation:

    • Use adult rats or mice of a specific strain and weight range.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

    • Fast the animals overnight with free access to water.

  • Compound Administration:

    • Divide the animals into groups (e.g., control, standard, and test groups).

    • Administer the test benzoxazole compound orally or intraperitoneally at various doses.

    • The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin or diclofenac).

  • Induction of Edema:

    • One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume of each animal immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

    • The degree of edema is calculated as the increase in paw volume compared to the initial volume.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

    • Statistically analyze the data to determine the significance of the anti-inflammatory effect.

Signaling Pathways in Anti-inflammatory Activity

Benzoxazole derivatives can modulate inflammatory responses by targeting key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Inflammatory_Pathways cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38) MAPKK->MAPK MAPK_TF Transcription Factors (e.g., AP-1) MAPK->MAPK_TF ProInflammatory Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) MAPK_TF->ProInflammatory IKK IKK IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB/IκB Complex Active_NFkB Active NF-κB IkB->Active_NFkB Degradation NFkB NF-κB NFkB_IkB->Active_NFkB Active_NFkB->ProInflammatory Benzoxazole Benzoxazole Derivative Benzoxazole->MAPK Inhibition Benzoxazole->IKK Inhibition

Overview of MAPK and NF-κB signaling pathways targeted by benzoxazoles.

Antiviral Activity

The antiviral potential of benzoxazole derivatives is an emerging area of research, with some compounds showing activity against various viruses.

Quantitative Antiviral Data

The antiviral efficacy is often determined by the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half of the maximal response.

Compound ID/SeriesVirusActivityEC50 (µg/mL)Reference
Flavonol Derivatives containing Benzoxazole
X17Tobacco Mosaic Virus (TMV)Curative127.6
Protective101.2
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and for evaluating the efficacy of antiviral compounds.

Principle: When a lytic virus infects a confluent monolayer of host cells, it replicates and lyses the infected cells, creating a localized area of cell death called a plaque. The number of plaques is proportional to the number of infectious virus particles. An effective antiviral compound will reduce the number or size of these plaques.

Procedure:

  • Cell Culture:

    • Grow a confluent monolayer of a suitable host cell line in 6-well or 12-well plates.

  • Virus and Compound Preparation:

    • Prepare serial dilutions of the virus stock in a serum-free medium.

    • Prepare serial dilutions of the benzoxazole test compound in a serum-free medium.

  • Infection and Treatment:

    • Pre-incubate the virus dilutions with the compound dilutions for a specific period (e.g., 1 hour) at 37°C.

    • Remove the growth medium from the cell monolayers and wash with PBS.

    • Inoculate the cells with the virus-compound mixtures. Include a virus-only control.

    • Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

  • Overlay and Incubation:

    • Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) with or without the test compound. This prevents the spread of the virus through the liquid medium, restricting it to cell-to-cell spread and thus forming distinct plaques.

    • Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting:

    • After incubation, fix the cells with a solution such as 10% formalin.

    • Stain the cells with a dye like crystal violet, which stains viable cells, leaving the plaques unstained and visible.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

Conclusion

The benzoxazole scaffold represents a versatile and highly valuable core structure in the field of medicinal chemistry. The diverse biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and emerging antiviral properties, underscore the therapeutic potential of this heterocyclic system. The data and protocols presented in this guide are intended to facilitate further research and development of novel benzoxazole derivatives with enhanced efficacy and selectivity. A deeper understanding of their mechanisms of action and structure-activity relationships will be crucial in translating the promise of these compounds into clinically effective therapies.

References

An In-depth Technical Guide to the Photophysical Properties of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazole derivatives constitute a significant class of heterocyclic compounds that have garnered substantial interest across various scientific disciplines, including medicinal chemistry, materials science, and diagnostics. Their rigid, planar structure and extended π-conjugated system often impart favorable photophysical properties, most notably strong fluorescence emission. These characteristics, combined with their chemical and photophysical stability, make them ideal candidates for a range of applications such as fluorescent probes for biological imaging, components in organic light-emitting diodes (OLEDs), and chemosensors for detecting ions and small molecules.[1] This guide provides a comprehensive overview of the core photophysical properties of benzoxazole derivatives, detailed experimental protocols for their characterization, and a discussion of structure-property relationships.

Core Photophysical Properties of Benzoxazole Derivatives

The utility of benzoxazole derivatives in photophysical applications stems from their efficiency in absorbing and emitting light. The key parameters that define their behavior are absorption and emission maxima (λ_abs and λ_em), molar extinction coefficient (ε), fluorescence quantum yield (Φ_f), fluorescence lifetime (τ_f), and Stokes shift.

  • Absorption and Emission: Benzoxazole derivatives typically absorb ultraviolet (UV) light, with absorption maxima commonly found in the 300-400 nm range. Upon excitation, they exhibit fluorescence, often in the blue to green region of the visible spectrum (400-550 nm). The specific wavelengths of absorption and emission are highly dependent on the molecular structure, particularly the nature and position of substituents on the benzoxazole core and any appended aromatic systems. For instance, extending the π-conjugation, as seen in styryl derivatives, generally leads to a red-shift (a shift to longer wavelengths) in both absorption and emission spectra.[2]

  • Fluorescence Quantum Yield (Φ_f): This parameter quantifies the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. Benzoxazole derivatives are often characterized by high quantum yields, indicating that a significant fraction of the absorbed energy is released as light. However, the quantum yield can be influenced by the solvent environment and structural features that may promote non-radiative decay pathways.

  • Fluorescence Lifetime (τ_f): The fluorescence lifetime is the average time a molecule remains in the excited state before returning to the ground state by emitting a photon. For most fluorescent organic molecules, including benzoxazole derivatives, lifetimes are typically in the nanosecond range.[3]

  • Stokes Shift: The Stokes shift is the difference in wavelength (or energy) between the absorption maximum and the emission maximum. A large Stokes shift is often desirable for fluorescence applications, as it facilitates the separation of the emission signal from the excitation light, leading to improved signal-to-noise ratios.

Data Presentation: Photophysical Properties of Selected Benzoxazole Derivatives

The following tables summarize the key photophysical properties of various classes of benzoxazole derivatives as reported in the literature.

Table 1: Photophysical Properties of 2-Phenylbenzoxazole (PBO) Derivatives

DerivativeSolventλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Φ_fReference
2-(4-(Fluorosulfonyloxy)phenyl)benzoxazoleAcetonitrile3003595478N/A[4]
2-(3-(Fluorosulfato)phenyl)benzoxazoleAcetonitrileN/A381N/AN/A[5]
2-(4-Fluorosulfato)phenyl)benzoxazoleAcetonitrileN/A375N/AN/A[5]
5-Methoxy-2-phenylbenzoxazoleDichloromethane~330~370N/AN/A[6]
5-Hydroxy-2-phenylbenzoxazoleDichloromethane~335~380N/AN/A[6]

N/A: Data not available in the cited reference.

Table 2: Photophysical Properties of Styryl Benzoxazole Derivatives

DerivativeSolventλ_abs (nm)λ_em (nm)Stokes Shift (nm)Φ_fReference
(E)-2-(4-methoxystyryl)benzo[d]oxazoleAcetonitrile358N/AN/AN/A[7]
(E)-2-styrylbenzo[d]oxazoleAcetonitrile338N/AN/AN/A[7]
Benzoxazole Styryl Dye 6aChloroform448508600.42[2][8]
Benzoxazole Styryl Dye 6bChloroform457510530.38[2][8]
Benzoxazole Styryl Dye 6cChloroform486535490.45[2][8]

N/A: Data not available in the cited reference.

Experimental Protocols

Accurate characterization of photophysical properties is crucial for the development and application of benzoxazole derivatives. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This protocol outlines the standard procedure for measuring the absorption spectrum of a benzoxazole derivative.

  • Objective: To determine the wavelength(s) of maximum absorbance (λ_abs) and the molar extinction coefficient (ε).

  • Materials:

    • Dual-beam UV-Vis spectrophotometer

    • Matched quartz cuvettes (typically 1 cm path length)

    • Spectroscopic grade solvent (e.g., acetonitrile, chloroform, ethanol)

    • Benzoxazole derivative sample

    • Volumetric flasks and pipettes

  • Procedure:

    • Stock Solution Preparation: Accurately weigh a small amount of the benzoxazole derivative and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

    • Sample Preparation: Prepare a series of dilutions from the stock solution to obtain concentrations that result in an absorbance reading between 0.1 and 1.0 at the expected λ_abs. This range ensures adherence to the Beer-Lambert law.

    • Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes. Set the desired wavelength range for the scan (e.g., 250-500 nm).

    • Baseline Correction: Fill two cuvettes with the pure solvent. Place them in the reference and sample holders of the spectrophotometer and run a baseline scan. This corrects for any absorbance from the solvent and cuvettes.

    • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place it back in the sample holder and record the absorption spectrum.

    • Data Analysis: Identify the wavelength of maximum absorbance (λ_abs). Using the Beer-Lambert equation (A = εcl), where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length (1 cm), calculate the molar extinction coefficient (ε).

Steady-State Fluorescence Spectroscopy

This protocol describes the measurement of fluorescence emission spectra.

  • Objective: To determine the wavelength of maximum emission (λ_em) and the relative fluorescence intensity.

  • Materials:

    • Spectrofluorometer

    • Four-sided clear quartz cuvettes (1 cm path length)

    • Solutions prepared for UV-Vis spectroscopy (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects).[9]

  • Procedure:

    • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up. Set the excitation wavelength (typically the λ_abs determined from the absorption spectrum). Set the emission wavelength range to be scanned (e.g., from 10 nm above the excitation wavelength to 700 nm). Set appropriate excitation and emission slit widths to balance signal intensity and spectral resolution.

    • Blank Measurement: Fill a cuvette with the pure solvent and place it in the sample holder. Record a solvent blank scan to identify any background signals or Raman scattering peaks.

    • Sample Measurement: Replace the blank with the sample cuvette. Record the fluorescence emission spectrum.

    • Data Analysis: Identify the wavelength of maximum fluorescence emission (λ_em). If necessary, subtract the solvent blank spectrum from the sample spectrum. The spectra should be corrected for instrument response if accurate spectral shapes are required.

Relative Fluorescence Quantum Yield (Φ_f) Determination

The comparative method is the most common approach for determining Φ_f.[10]

  • Objective: To calculate the fluorescence quantum yield of a sample relative to a well-characterized standard.

  • Materials:

    • UV-Vis spectrophotometer and spectrofluorometer

    • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54; or fluorescein in 0.1 M NaOH, Φ_f = 0.92).[9][11] The standard should absorb and emit in a similar spectral region as the sample.

    • Sample and standard solutions.

  • Procedure:

    • Prepare a Series of Dilutions: For both the sample and the standard, prepare a series of at least four dilutions in the same solvent. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is in the range of 0.01 to 0.1.[12]

    • Measure Absorbance: Record the absorbance of each solution at the excitation wavelength that will be used for the fluorescence measurements.

    • Measure Fluorescence Spectra: Record the fluorescence emission spectrum for each solution, ensuring that the excitation wavelength and all instrument settings are identical for both the sample and the standard.

    • Integrate Fluorescence Intensity: Calculate the integrated area under the corrected emission spectrum for each solution.

    • Data Analysis:

      • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

      • Determine the gradient (slope) of each plot. The plots should be linear, confirming the absence of inner filter effects.

      • Calculate the quantum yield of the sample (Φ_x) using the following equation:[10]

        Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)

        Where:

        • Φ_st is the quantum yield of the standard.

        • Grad_x and Grad_st are the gradients for the sample and standard, respectively.

        • η_x and η_st are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).

Visualizations of Key Concepts and Workflows

Fundamental Photophysical Processes

The Jablonski diagram below illustrates the electronic transitions that occur after a molecule absorbs light, leading to fluorescence or non-radiative decay.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S0 (Ground State) S1 S1 (First Excited Singlet) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Non-Radiative Decay T1 T1 (First Excited Triplet) S1->T1 Intersystem Crossing (ISC) S2 S2 (Second Excited Singlet) T1->S0 Phosphorescence

Caption: Simplified Jablonski diagram of photophysical processes.

Experimental Workflow for Photophysical Characterization

The following flowchart outlines the systematic process for characterizing the photophysical properties of a benzoxazole derivative.

Workflow Experimental Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis Prep Prepare Stock Solution (Known Concentration) Dilute Prepare Serial Dilutions (Abs < 0.1) Prep->Dilute UVVis UV-Vis Spectroscopy (Measure Absorbance) Dilute->UVVis Cuvette 1 Fluorescence Fluorescence Spectroscopy (Measure Emission) Dilute->Fluorescence Cuvette 2 CalcLifetime Measure Lifetime (τ_f) (e.g., TCSPC) Dilute->CalcLifetime GetLambda Determine λ_abs & λ_em UVVis->GetLambda CalcQY Calculate Quantum Yield (Φ_f) (Relative Method) UVVis->CalcQY Fluorescence->GetLambda Fluorescence->CalcQY

Caption: Workflow for photophysical characterization of derivatives.

Signaling Pathway: "Off-On" Chemosensor for Fe³⁺

Many benzoxazole derivatives are designed as fluorescent chemosensors. The diagram below illustrates a common "off-on" signaling mechanism, where the fluorescence of the probe is quenched in its free form and is "turned on" upon binding to a specific analyte, such as the ferric ion (Fe³⁺).

Sensing_Mechanism Probe_Off Benzoxazole Probe Probe_On Probe-Fe³⁺ Complex Probe_Off->Probe_On + Fe³⁺ No_Fluorescence Quenched (Low Fluorescence) Probe_Off->No_Fluorescence Fluorescence Bright Fluorescence Probe_On->Fluorescence Fe3 Fe³⁺ Light_In Excitation Light Light_In->Probe_Off Light_In->Probe_On

Caption: "Off-On" fluorescence sensing mechanism for Fe³⁺ detection.

Conclusion

Benzoxazole derivatives are a versatile class of fluorophores with tunable and robust photophysical properties. Their high fluorescence quantum yields, chemical stability, and the relative ease with which their absorption and emission characteristics can be modified through synthetic chemistry have established them as valuable tools in diverse scientific fields. A thorough understanding and precise measurement of their photophysical parameters, as outlined in this guide, are essential for the rational design of new derivatives and their successful implementation in advanced applications, from high-performance materials to sophisticated biological probes.

References

A Comprehensive Technical Guide to the Synthesis of Benzoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthetic methodologies for constructing the benzoxazole scaffold, a crucial heterocyclic motif in medicinal chemistry and materials science. This document details various synthetic routes, presents comparative quantitative data, and offers specific experimental protocols for key reactions.

Introduction

Benzoxazoles are a significant class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring.[1][2] This bicyclic planar molecule is a valuable scaffold in drug discovery due to its wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Furthermore, benzoxazole derivatives have found applications in materials science as fluorescent whitening agents, photochromic materials, and ligands in catalysis.[4] The development of efficient and sustainable synthetic methods to access functionalized benzoxazoles is, therefore, an area of active research. This guide will explore the most prominent and recent synthetic strategies for benzoxazole ring formation.

Core Synthetic Strategies

The most prevalent methods for benzoxazole synthesis involve the condensation of o-aminophenols with various carbonyl-containing compounds.[5] Modern approaches also include metal-catalyzed cross-coupling reactions and the use of green chemistry techniques like microwave irradiation.

Condensation of o-Aminophenols with Carboxylic Acids and Derivatives

One of the most traditional and widely employed methods for synthesizing 2-substituted benzoxazoles is the condensation of an o-aminophenol with a carboxylic acid or its derivatives (e.g., acyl chlorides, esters). These reactions typically require a condensing agent and high temperatures to facilitate the dehydration and cyclization process. Polyphosphoric acid (PPA) is a commonly used reagent for this transformation.[1]

G cluster_0 General Reaction Scheme o_aminophenol o-Aminophenol benzoxazole 2-Substituted Benzoxazole o_aminophenol->benzoxazole + carboxylic_acid Carboxylic Acid (or derivative) carboxylic_acid->benzoxazole reagents Condensing Agent (e.g., PPA) Heat benzoxazole->reagents

Caption: General scheme for benzoxazole synthesis from o-aminophenols and carboxylic acids.

Table 1: Synthesis of Benzoxazoles via Condensation with Carboxylic Acids and Derivatives

Entryo-Aminophenol DerivativeCarboxylic Acid/DerivativeCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
12-Aminophenol4-Methylsalicylic acidPPA-150-Good[1]
22-Aminophenol5-Formylsalicylic acidPPA-1805-[1]
32-AminophenolBenzoyl chlorideMCM-41Solvent-free1000.2595[6]
42-Amino-4-chlorophenolBenzoyl chlorideMCM-41Solvent-free1000.2593[6]
52-AminophenolBenzoic acidPropylphosphonic anhydrideMicrowave---[3]

Experimental Protocol: Synthesis of 2-Phenylbenzoxazole using MCM-41 Catalyst [6]

  • A mixture of 2-aminophenol (1 mmol) and benzoyl chloride (1 mmol) is prepared.

  • A catalytic amount of MCM-41 is added to the mixture.

  • The reaction mixture is heated at 100 °C under solvent-free conditions for 15 minutes.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated and purified by column chromatography or recrystallization.

Condensation of o-Aminophenols with Aldehydes

The reaction of o-aminophenols with aldehydes is another widely used method for the synthesis of 2-substituted benzoxazoles. This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the benzoxazole ring. A variety of catalysts and oxidizing agents can be employed to facilitate this transformation.

G cluster_0 General Reaction Scheme o_aminophenol o-Aminophenol schiff_base Schiff Base Intermediate o_aminophenol->schiff_base + aldehyde Aldehyde aldehyde->schiff_base benzoxazole 2-Substituted Benzoxazole schiff_base->benzoxazole Oxidative Cyclization reagents Catalyst/Oxidant benzoxazole->reagents

Caption: General scheme for benzoxazole synthesis from o-aminophenols and aldehydes.

Table 2: Synthesis of Benzoxazoles via Condensation with Aldehydes

Entryo-Aminophenol DerivativeAldehydeCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
12-AminophenolBenzaldehydeI₂Solvent-free (MW)-2-3 min90[7]
22-Aminophenol4-ChlorobenzaldehydeI₂Solvent-free (MW)-2-3 min92[7]
32-AminophenolBenzaldehydeLAIL@MNPSolvent-free (Ultrasound)7030 min82[8]
42-Amino-4-chlorophenolBenzaldehydeLAIL@MNPSolvent-free (Ultrasound)7030 min90[8]
52-AminophenolAromatic Aldehydes[CholineCl][Oxalic Acid]Solvent-free (MW)12015 min81-84[9]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenylbenzoxazole [7]

  • A mixture of 2-aminophenol (1 mmol), benzaldehyde (1 mmol), and a catalytic amount of molecular iodine (0.5 mmol) is placed in a Teflon® flask (~20 mL).

  • The flask is subjected to microwave irradiation for the appropriate time (typically 2-3 minutes).

  • The reaction mixture is then chromatographed over silica gel or preparative thin-layer chromatography (PTLC) using petroleum ether-ethyl acetate (4:1) as the eluent to afford the pure product.

Metal-Catalyzed Synthesis of Benzoxazoles

Modern synthetic methods often employ transition metal catalysts, such as copper and palladium, to achieve the synthesis of benzoxazoles under milder reaction conditions with a broader substrate scope. These methods include intramolecular C-O bond formation and direct C-H functionalization.

G cluster_0 General Reaction Scheme starting_material1 o-Haloanilide or o-Aminophenol benzoxazole Benzoxazole Derivative starting_material1->benzoxazole + starting_material2 Coupling Partner starting_material2->benzoxazole catalyst Metal Catalyst (e.g., Cu, Pd) Ligand, Base benzoxazole->catalyst

Caption: General scheme for metal-catalyzed benzoxazole synthesis.

Table 3: Metal-Catalyzed Synthesis of Benzoxazoles

EntryStarting Material 1Starting Material 2Catalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
1N-(2-iodophenyl)benzamide-CuI----[3]
2o-AminophenolIsocyanidesPalladiumDioxane---[3]
3o-AminophenolPhenyl methanolRuthenium----[3]
42-BromoanilinesAcyl chloridesCuI, 1,10-phenanthroline---Good[10]
5o-Aminophenolβ-DiketonesBrønsted Acid and CuI----[3]

Experimental Protocol: Copper-Catalyzed Synthesis of 2-Arylbenzoxazoles [11]

  • In a reaction vessel, combine the inactive 2-chloroanilide substrate, K₂CO₃ as the base, and the Cu(acac)₂/1,10-Phen complex as the catalyst system.

  • Add EtOH as the solvent.

  • Heat the reaction mixture to 90 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, perform a standard aqueous workup, followed by extraction with an organic solvent.

  • Purify the crude product by column chromatography to obtain the desired 2-arylbenzoxazole.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods.[12] This technique has been successfully applied to various benzoxazole synthesis protocols.[12][13][14]

G cluster_0 Experimental Workflow reactants Reactants + Catalyst microwave Microwave Irradiation reactants->microwave workup Reaction Workup microwave->workup product Purified Benzoxazole workup->product

Caption: General workflow for microwave-assisted benzoxazole synthesis.

Table 4: Microwave-Assisted Synthesis of Benzoxazoles

EntryStarting Material 1Starting Material 2Catalyst/ReagentSolventPower (W)Time (min)Yield (%)Reference
12-AminophenolAromatic AldehydeI₂Solvent-free-2-390-92[7]
22-Amino-4-methylphenolBenzaldehydeI₂Solvent-free--85[15]
3o-AminophenolCarboxylic AcidTCT (cyanuric chloride)----[3]
4o-AminophenolCarboxylic AcidPropylphosphonic anhydride----[3]
52-AminophenolBenzaldehydes[CholineCl][Oxalic Acid]Solvent-free-1581-84[9]

Experimental Protocol: Microwave-Assisted Synthesis of 2,5-Disubstituted Benzoxazoles [15]

  • A mixture of 2-amino-4-methylphenol (1 mmol) and an aromatic aldehyde (1 mmol) is taken in a reaction vessel.

  • Iodine is added as the oxidant.

  • The reaction is carried out under solvent-free microwave irradiation.

  • The reaction is monitored for completion.

  • The product is then isolated and purified, with yields reported to be in the range of 67-90%.

Conclusion

The synthesis of benzoxazoles can be achieved through a variety of methods, each with its own advantages and limitations. Traditional condensation reactions remain valuable for their simplicity and the availability of starting materials. However, modern approaches utilizing metal catalysis and microwave irradiation offer significant benefits in terms of efficiency, milder reaction conditions, and alignment with the principles of green chemistry. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of reagents and equipment, and the desired scale of the reaction. The continuous development of novel catalytic systems and synthetic strategies will undoubtedly further expand the accessibility and utility of the benzoxazole scaffold in both academic and industrial research.

References

Technical Guidance: Physicochemical and Biological Characterization of 3-(1,3-Benzoxazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Solubility Profile

A comprehensive understanding of a compound's solubility is fundamental for its development as a therapeutic agent, impacting formulation, bioavailability, and in vitro assay design. The solubility of 3-(1,3-Benzoxazol-2-yl)benzaldehyde should be determined in a range of aqueous and organic solvents relevant to pharmaceutical development.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not published, Table 1 provides a template for the presentation of such data upon experimental determination. This structured format allows for easy comparison of solubility across different solvent systems and temperatures.

Table 1: Illustrative Solubility Data Presentation for this compound

Solvent SystemTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Determination
Phosphate Buffered Saline (pH 7.4)25Data to be determinedData to be determinedShake-Flask Method
Phosphate Buffered Saline (pH 7.4)37Data to be determinedData to be determinedShake-Flask Method
Simulated Gastric Fluid (pH 1.2)37Data to be determinedData to be determinedShake-Flask Method
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determinedHigh-Throughput Nephelometry
Ethanol25Data to be determinedData to be determinedHigh-Throughput Nephelometry
Polyethylene Glycol 400 (PEG 400)25Data to be determinedData to be determinedHigh-Throughput Nephelometry
Butyl Acetate25Data to be determinedData to be determinedSolvent Extraction Method
Cyclopentyl Methyl Ether25Data to be determinedData to be determinedSolvent Extraction Method
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[1]

Objective: To determine the saturation concentration of this compound in a selected aqueous buffer (e.g., PBS pH 7.4) at a controlled temperature.

Materials:

  • This compound (solid)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Shaking incubator or water bath with orbital shaker

  • Centrifuge

  • Analytical balance

  • HPLC system with a suitable column and UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PVDF)

Procedure:

  • Add an excess amount of solid this compound to a known volume of PBS (pH 7.4) in a sealed container. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

  • Place the container in a shaking incubator set at a constant temperature (e.g., 37 ± 1 °C).[2]

  • Agitate the mixture at a constant rate (e.g., 100 rpm) for a predetermined period (e.g., 48 hours) to allow the system to reach equilibrium. Preliminary studies may be required to determine the time to reach equilibrium.[1]

  • After the incubation period, cease agitation and allow the suspension to settle.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Clarify the aliquot by centrifugation and/or filtration through a syringe filter to remove any remaining undissolved solid.

  • Quantify the concentration of this compound in the clear filtrate using a validated HPLC-UV method. A standard calibration curve of the compound in the same solvent should be prepared for accurate quantification.

  • The experiment should be performed in triplicate to ensure the reproducibility of the results.[2]

Biological Activity: Anticancer Signaling Pathway

Benzoxazole derivatives have been extensively investigated for their potential as anticancer agents.[3][4] One of the documented mechanisms of action involves the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[5][6]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Certain benzoxazole derivatives function as agonists for the AhR, a ligand-activated transcription factor. Upon binding, the ligand-AhR complex translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as Cytochrome P450 1A1 (CYP1A1). The subsequent induction of CYP1A1 expression can lead to the metabolic activation of pro-carcinogens or, in the context of certain anticancer benzoxazoles, contribute to their therapeutic effect.[5][6]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Benzoxazole This compound (or related derivative) AhR_complex AhR Complex (AhR, HSP90, XAP2, p23) Benzoxazole->AhR_complex Binds Activated_AhR Activated AhR Complex AhR_complex->Activated_AhR Conformational Change AhR_ARNT AhR-ARNT Heterodimer Activated_AhR->AhR_ARNT Translocates & Dimerizes with ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to CYP1A1 CYP1A1 Gene mRNA CYP1A1 mRNA CYP1A1->mRNA Transcription Protein CYP1A1 Protein (Enzyme) mRNA->Protein Translation Effect Anticancer Effects Protein->Effect Metabolic Activity anticancer_workflow cluster_invitro In Vitro Cellular Assays cluster_molecular Molecular Interaction cluster_outcome Outcome cytotoxicity Cytotoxicity Assay (e.g., MTT on cancer cell lines) ic50 Determine IC50 Value cytotoxicity->ic50 gene_expression Gene Expression Analysis (qRT-PCR for CYP1A1) ic50->gene_expression cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis protein_expression Protein Expression Analysis (Western Blot for CYP1A1) gene_expression->protein_expression mechanism Elucidation of Anticancer Mechanism of Action protein_expression->mechanism apoptosis->mechanism docking Molecular Docking (Compound with AhR) binding_assay AhR Binding Assay (e.g., Ligand Binding Assay) docking->binding_assay binding_assay->mechanism

References

Starting materials for 3-(1,3-Benzoxazol-2-yl)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis of 3-(1,3-Benzoxazol-2-yl)benzaldehyde

This technical guide provides a comprehensive overview of the core synthetic strategies for preparing this compound, a key intermediate in various chemical and pharmaceutical applications. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into starting materials, reaction pathways, and experimental protocols.

Core Starting Materials

The synthesis of this compound primarily involves the condensation and subsequent cyclization of two key precursors:

  • 2-Aminophenol: This compound provides the core benzo-fused ring system.

  • 3-Formylbenzaldehyde or its derivatives: This aromatic aldehyde serves as the source for the 2-substituted phenyl group bearing the aldehyde functionality. Common derivatives include 3-formylbenzoic acid.

The most direct and widely employed method is the reaction between 2-aminophenol and an aromatic aldehyde.[1][2][3][4][5]

Primary Synthetic Pathway: Condensation and Oxidative Cyclization

The dominant pathway for the synthesis of 2-arylbenzoxazoles is the condensation of 2-aminophenol with an aldehyde. This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the final benzoxazole product.

G A 2-Aminophenol C Schiff Base Intermediate (Benzoxazoline precursor) A->C Condensation B 3-Formylbenzaldehyde B->C D This compound C->D Intramolecular Cyclization & Aromatization Catalyst Catalyst (Acid/Metal/Oxidant) Catalyst->C Solvent Solvent & Heat Solvent->C Oxidant Oxidant (e.g., Air, O2, Sulfur) Oxidant->D

Figure 1: General workflow for the synthesis of this compound.

The reaction mechanism initiates with the nucleophilic attack of the amino group of 2-aminophenol on the carbonyl carbon of the aldehyde.[6] This is often catalyzed by an acid which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[6] The subsequent dehydration forms a Schiff base, which then undergoes intramolecular cyclization via the attack of the phenolic hydroxyl group on the imine carbon. The final step is an oxidation or aromatization to form the stable benzoxazole ring.

Experimental Protocols

While numerous methods exist for the synthesis of 2-arylbenzoxazoles, the following protocols provide examples of common catalytic systems.

Protocol 1: Brønsted Acidic Ionic Liquid Catalysis (Solvent-Free)

This method utilizes a reusable heterogeneous catalyst for a green and efficient synthesis.[6][7]

Procedure:

  • Combine 2-aminophenol (1.0 mmol), 3-formylbenzaldehyde (1.0 mmol), and a Brønsted acidic ionic liquid (BAIL) gel catalyst (e.g., 1.0 mol %) in a reaction vessel.[6]

  • Heat the reaction mixture to 130°C with continuous stirring for approximately 5 hours under solvent-free conditions.[6][7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dissolve the mixture in ethyl acetate (10 mL).

  • Separate the catalyst by centrifugation. The catalyst can be washed, dried, and reused.[6]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Magnetic Nanoparticle-Supported Lewis Acid Catalysis

This protocol employs a magnetically recoverable catalyst under ultrasound irradiation, promoting a rapid and environmentally friendly reaction.[8]

Procedure:

  • In a suitable vessel, mix 2-aminophenol (1.0 mmol), 3-formylbenzaldehyde (1.0 mmol), and the Fe₃O₄-supported Lewis acidic ionic liquid (LAIL@MNP) catalyst (e.g., 4.0 mg).[8]

  • Place the mixture in an ultrasonic bath and sonicate at 70°C for 30 minutes.[8]

  • After the reaction is complete (monitored by GC-MS or TLC), add ethyl acetate (15 mL) to the mixture.

  • Recover the magnetic catalyst using an external magnet.[8]

  • Dry the organic solution with anhydrous MgSO₄, filter, and evaporate the solvent under vacuum to yield the product.

Quantitative Data on 2-Arylbenzoxazole Synthesis

The synthesis of this compound is analogous to the synthesis of other 2-arylbenzoxazoles. The table below summarizes various catalytic systems and their reported efficiencies for this class of reactions.

Catalyst SystemStarting MaterialsSolventTemperature (°C)TimeYield (%)Reference
Brønsted Acidic Ionic Liquid Gel 2-Aminophenol, BenzaldehydeSolvent-Free1305 h85-98[6][7]
LAIL@MNP (Ultrasound) 2-Aminophenol, BenzaldehydeSolvent-Free7030 minup to 90[8]
Elemental Sulfur (S₈) / Na₂S 2-Aminophenol, AldehydesDMSO (additive)Not specifiedNot specifiedSatisfactory
Fe₃O₄@SiO₂-SO₃H 2-Aminophenol, Aromatic AldehydesSolvent-Free50Not specifiedHigh[3]
Samarium Triflate 2-Aminophenol, AldehydesAqueous MediumMildNot specifiedHigh[4][9]
Fluorophosphoric Acid 2-Aminophenol, Aromatic AldehydeEthanolRoom Temp2.4 hHigh[7]
Tf₂O / 2-Fluoropyridine 2-Aminophenol, Tertiary AmideDCMRoom Temp1 hModerate to Excellent[10]

Logical Workflow for Catalyst Selection

The choice of synthetic route often depends on desired reaction conditions, environmental impact, and catalyst reusability.

G Start Define Synthetic Goals Green Green Chemistry Focus? Start->Green Mild Mild Conditions Required? Green->Mild No Route1 Use Heterogeneous Catalysts: - Ionic Liquids - Nanoparticles Green->Route1 Yes Fast Rapid Synthesis? Mild->Fast No Route2 Select Mild Acid Catalysts: - Sm(OTf)3 - H₂PO₃F Mild->Route2 Yes Route3 Employ Energy Input: - Ultrasound - Microwave Fast->Route3 Yes Route4 Conventional Methods Fast->Route4 No

Figure 2: Decision workflow for selecting a synthetic protocol.

This guide highlights that the synthesis of this compound can be achieved through well-established methods, primarily the condensation of 2-aminophenol and 3-formylbenzaldehyde. Advances in catalysis, particularly the use of heterogeneous and reusable catalysts, have led to the development of greener, more efficient, and faster synthetic protocols. The selection of a specific method can be tailored to the laboratory's capabilities and the desired process characteristics, such as reaction time, temperature, and environmental footprint.

References

Methodological & Application

Synthesis protocol for 3-(1,3-Benzoxazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

An efficient and practical synthesis of 2-arylbenzoxazoles can be achieved through the condensation and oxidative cyclization of 2-aminophenols with aromatic aldehydes. Benzoxazole derivatives are significant structural motifs found in many compounds exhibiting a range of biological activities, making them valuable in pharmaceutical and drug discovery research.[1][2][3] This document outlines a detailed protocol for the synthesis of 3-(1,3-Benzoxazol-2-yl)benzaldehyde, a key intermediate for further chemical elaboration.

The described method adapts a well-established procedure involving the reaction of 2-aminophenol with isophthalaldehyde (benzene-1,3-dicarbaldehyde).[1] The reaction is promoted by activated carbon in xylene under an oxygen atmosphere, which facilitates the formation of the Schiff base intermediate followed by oxidative cyclization.[1] This approach is favored for its operational simplicity and the use of an inexpensive and readily available catalyst.[1]

Reaction Pathway

The synthesis proceeds via a one-pot condensation and subsequent oxidative cyclization.

G cluster_product Product r1 2-Aminophenol p1 This compound plus + r1->plus r2 Isophthalaldehyde invis_mid1 plus->r2 reaction_arrow invis_mid2 conditions Activated Carbon (Darco KB) O₂ Atmosphere Xylene, 120 °C reaction_arrow->conditions

Caption: Chemical scheme for the synthesis of the target compound.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of 2-arylbenzoxazoles.[1]

Materials and Equipment:

  • Chemicals: 2-Aminophenol, Isophthalaldehyde, Activated Carbon (Darco KB), Xylene, Celite, Silica Gel, Ethyl Acetate, Hexanes.

  • Apparatus: 100 mL three-necked round-bottom flask, reflux condenser, magnetic stirrer with hotplate, thermometer, oxygen supply (balloon or direct line), filtration apparatus (Büchner funnel), rotary evaporator, and column chromatography setup.

Reagent and Material Data
SubstanceCAS NumberMolar Mass ( g/mol )Amount (mmol)Quantity
2-Aminophenol95-55-6109.138.0873 mg
Isophthalaldehyde626-19-7134.138.01.07 g
Activated Carbon (Darco KB)7440-44-012.01N/A1.0 g
Xylene1330-20-7106.16N/A15 mL

Procedure:

  • Combine 2-aminophenol (873 mg, 8 mmol), isophthalaldehyde (1.07 g, 8 mmol), and activated carbon (1.0 g) in a 100 mL three-necked flask equipped with a magnetic stir bar and a reflux condenser.

  • Add xylene (15 mL) to the flask.

  • Establish an oxygen atmosphere by either flushing the flask with oxygen and maintaining it under an oxygen-filled balloon or by providing a gentle, continuous flow of oxygen.

  • Heat the mixture to 120 °C with vigorous stirring.

  • Maintain the reaction at this temperature for approximately 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the activated carbon, washing the filter cake with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Purify the resulting crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the desired product.

Reaction Conditions and Expected Outcome
ParameterValue
Temperature120 °C
Reaction Time4 - 6 hours
AtmosphereOxygen (O₂)
SolventXylene
Expected Yield70-85%

Experimental Workflow

The overall process from setup to final product is outlined below.

G A 1. Reaction Setup (Flask, Reagents, Solvent, O₂) B 2. Heating & Reflux (120 °C, 4-6 hours) A->B C 3. Workup (Cooling, Filtration) B->C D 4. Solvent Removal (Rotary Evaporation) C->D E 5. Purification (Column Chromatography) D->E G Final Product This compound E->G F 6. Characterization (NMR, MS, etc.) G->F Confirmation

Caption: Logical workflow of the synthesis protocol.

Safety Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Benzaldehyde (and its derivatives like Isophthalaldehyde): Harmful if swallowed or inhaled.[4][5] Causes skin and eye irritation.[6][7]

  • 2-Aminophenol: Toxic and may cause skin irritation and serious eye damage. It is also suspected of causing genetic defects.

  • Xylene: Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes skin irritation.

  • Oxygen Atmosphere: Use with caution. Ensure no incompatible (e.g., easily oxidized) materials are nearby and that the system is properly sealed to avoid creating a fire hazard.

Refer to the Safety Data Sheets (SDS) for all chemicals before use.[6][8][9] Waste should be disposed of according to institutional and local guidelines.

References

Application Notes and Protocols for the One-Pot Synthesis of 2-Substituted Benzoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2-substituted benzoxazoles, a critical scaffold in medicinal chemistry and materials science. The following sections outline various catalytic systems and reaction conditions, present comparative data, and offer step-by-step procedures to facilitate the efficient synthesis of these valuable heterocyclic compounds.

Introduction

Benzoxazole moieties are prevalent in a wide array of biologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties, among others.[1][2] The development of efficient, one-pot synthetic methodologies is crucial for accelerating drug discovery and materials development by reducing reaction times, minimizing waste, and simplifying purification processes.[3][4] This document details several robust one-pot protocols for the synthesis of 2-substituted benzoxazoles, primarily focusing on the condensation of o-aminophenols with various carbonyl compounds.[3][5]

I. Synthesis via Condensation of o-Aminophenols and Aldehydes

A prevalent and versatile method for synthesizing 2-substituted benzoxazoles is the direct condensation of o-aminophenols with aldehydes.[3][6] This approach is often facilitated by a catalyst to promote the cyclization and subsequent oxidation or aromatization to the final product. Various catalytic systems have been developed, including metal-based catalysts, nanocatalysts, and green, reusable catalysts, each offering distinct advantages.

A. Metal-Catalyzed Synthesis

Metal catalysts, such as those based on copper and nickel, have proven to be highly effective in promoting the one-pot synthesis of benzoxazoles.[1][7]

1. Copper(II) Acetate Monohydrate Catalyzed Synthesis

An efficient synthesis of 2-substituted benzoxazoles can be achieved through an oxidative coupling of o-aminophenol and various aldehydes using copper(II) acetate monohydrate as an inexpensive and readily available catalyst.[7]

Experimental Protocol:

  • To a solution of o-aminophenol (1.0 mmol) and a substituted aldehyde (1.2 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add copper(II) acetate monohydrate (10 mol%).

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 60 °C) for a specified time (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted benzoxazole.

2. Nickel Sulfate Catalyzed Synthesis

Nickel sulfate (NiSO₄) serves as an effective Lewis acid catalyst for the synthesis of benzoxazoles from o-aminophenol and substituted aromatic aldehydes at room temperature.[1]

Experimental Protocol:

  • In a round-bottom flask, combine o-aminophenol (1.5 mmol), a substituted aromatic aldehyde (1 mmol), and NiSO₄ (10 mol%) in ethanol (10 mL).[1]

  • Stir the mixture at room temperature, monitoring the reaction by TLC.[1]

  • Once the reaction is complete, filter the catalyst and wash it with 50% ethanol.[1]

  • The filtrate can then be concentrated and the product purified, often through recrystallization or column chromatography.

Table 1: Comparison of Metal-Catalyzed One-Pot Synthesis of 2-Substituted Benzoxazoles

CatalystAldehyde SubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Cu(OAc)₂·H₂OBenzaldehydeEthanolRT485[7]
Cu(OAc)₂·H₂O4-ChlorobenzaldehydeEthanolRT388[7]
Cu(OAc)₂·H₂O4-MethoxybenzaldehydeEthanolRT582[7]
NiSO₄BenzaldehydeEthanolRT292[1]
NiSO₄4-NitrobenzaldehydeEthanolRT1.595[1]
NiSO₄2-ChlorobenzaldehydeEthanolRT2.588[1]
B. Nanocatalyst-Mediated Synthesis

The use of nanocatalysts offers advantages such as high catalytic activity, large surface area, and the potential for catalyst recovery and reuse, aligning with the principles of green chemistry.[3][8]

1. Magnetically Separable Ag@Fe₂O₃ Core-Shell Nanocatalyst

A magnetically separable Ag@Fe₂O₃ core-shell nanocatalyst has been demonstrated to be highly effective for the one-pot condensation of substituted aromatic aldehydes and o-aminophenol at room temperature.[8]

Experimental Protocol:

  • To a mixture of o-aminophenol (1 mmol) and a substituted aromatic aldehyde (1 mmol) in a suitable solvent (e.g., ethanol), add the Ag@Fe₂O₃ core-shell nanocatalyst (e.g., 20 mg).[8]

  • Stir the reaction mixture at room temperature for a short duration (typically 5-15 minutes).[8]

  • Monitor the reaction progress by TLC.

  • Upon completion, separate the nanocatalyst using an external magnet.

  • Isolate the product by evaporating the solvent and purify as necessary. The catalyst can be washed, dried, and reused for subsequent reactions.[8]

Table 2: Ag@Fe₂O₃ Nanocatalyst-Mediated Synthesis of 2-Arylbenzoxazoles

Aldehyde SubstrateTime (min)Yield (%)Reference
Benzaldehyde795[8]
4-Chlorobenzaldehyde897[8]
4-Methylbenzaldehyde1092[8]
4-Nitrobenzaldehyde596[8]

II. Synthesis from Carboxylic Acids

An alternative one-pot approach involves the reaction of o-aminophenols with carboxylic acids, which can proceed via in situ generation of an activated carboxylic acid derivative.

1. Methanesulfonic Acid Catalyzed Synthesis from Carboxylic Acids

Methanesulfonic acid can catalyze the one-pot synthesis of 2-substituted benzoxazoles from the reaction of o-aminophenol with carboxylic acids, which are converted in situ to acid chlorides.[9]

Experimental Protocol:

  • To a mixture of the carboxylic acid (1 mmol) and thionyl chloride (1.2 mmol), add a catalytic amount of methanesulfonic acid.

  • Stir the mixture for a short period to allow for the formation of the acid chloride.

  • Add o-aminophenol (1 mmol) to the reaction mixture.

  • Heat the reaction mixture (e.g., at reflux), monitoring by TLC.

  • After completion, cool the reaction mixture and neutralize it.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it.

  • Purify the crude product by column chromatography.

Table 3: Methanesulfonic Acid Catalyzed Synthesis from Various Carboxylic Acids

Carboxylic AcidYield (%)Reference
Benzoic acid92[9]
4-Chlorobenzoic acid95[9]
Phenylacetic acid88[9]
Cinnamic acid90[9]

Visualizing the Workflow

The general experimental workflow for the one-pot synthesis of 2-substituted benzoxazoles from o-aminophenols and aldehydes can be visualized as a straightforward process of mixing reactants and catalyst, followed by reaction and product isolation.

One_Pot_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification o_aminophenol o-Aminophenol mix Mix Reactants & Catalyst in Solvent o_aminophenol->mix aldehyde Aldehyde aldehyde->mix react Stir at Specified Temperature mix->react Reaction Time isolate Isolate Crude Product (e.g., Extraction, Filtration) react->isolate purify Purify (e.g., Column Chromatography) isolate->purify product 2-Substituted Benzoxazole purify->product

Caption: General workflow for the one-pot synthesis of 2-substituted benzoxazoles.

The signaling pathway for the proposed catalytic cycle often involves the initial formation of a Schiff base intermediate from the condensation of the o-aminophenol and the aldehyde. This is followed by an intramolecular cyclization and subsequent oxidation/aromatization to yield the final benzoxazole product.

Catalytic_Cycle Reactants o-Aminophenol + Aldehyde Schiff_Base Schiff Base Intermediate Reactants->Schiff_Base Condensation Cyclized_Intermediate Cyclized Intermediate (Benzoxazoline) Schiff_Base->Cyclized_Intermediate Intramolecular Cyclization Product 2-Substituted Benzoxazole Cyclized_Intermediate->Product Oxidative Aromatization Byproduct Reduced Species (e.g., H₂O, Cu(I)) Cyclized_Intermediate->Byproduct Catalyst_out Catalyst Catalyst_in Catalyst Oxidant Oxidant (e.g., O₂, Cu(II)) Oxidant->Cyclized_Intermediate

Caption: Proposed reaction pathway for catalyst-mediated benzoxazole synthesis.

Conclusion

The one-pot synthesis of 2-substituted benzoxazoles is a highly efficient and versatile strategy for accessing this important class of heterocyclic compounds. The choice of catalyst and reaction conditions can be tailored to the specific substrates and desired outcomes, with options ranging from traditional metal catalysts to modern, green nanocatalysts. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the streamlined production of diverse benzoxazole derivatives.

References

Green Synthesis of Benzoxazoles Using Nanocatalysts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and environmentally benign synthetic methodologies for heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug development. Benzoxazoles, a prominent class of heterocyclic compounds, are integral to a wide array of pharmaceuticals exhibiting diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This document provides detailed application notes and experimental protocols for the green synthesis of benzoxazoles utilizing nanocatalysts, offering sustainable alternatives to traditional synthetic routes that often involve harsh conditions and hazardous materials.[2][3]

The use of nanocatalysts in organic synthesis presents numerous advantages, such as high catalytic activity, selectivity, and stability, owing to their large surface-area-to-volume ratio.[4][5] Furthermore, many nanocatalyst systems are designed for easy separation and recyclability, aligning with the principles of green chemistry.[6][7] This document will focus on two distinct and highly efficient nanocatalytic systems for the synthesis of 2-substituted benzoxazoles: a magnetically recoverable silica-sulfuric acid nanocatalyst and a core-shell silver-iron oxide nanocatalyst.

Application Notes

The nanocatalytic synthesis of benzoxazoles typically proceeds via a condensation reaction between a 2-aminophenol and an aldehyde. The nanocatalyst facilitates the cyclization and subsequent dehydration to form the benzoxazole ring. This approach offers several key advantages for drug development professionals:

  • High Yields and Purity: Nanocatalyst-driven reactions often result in high yields of the desired benzoxazole derivatives, minimizing the need for extensive purification steps.[8]

  • Mild Reaction Conditions: These methods generally employ milder reaction conditions, such as lower temperatures and environmentally friendly solvents (or even solvent-free conditions), which helps in preserving sensitive functional groups in complex molecules.[1][8]

  • Catalyst Reusability: The ability to easily recover and reuse the nanocatalyst for multiple reaction cycles significantly reduces costs and waste, making the process more economical and sustainable.[1][7]

  • Broad Substrate Scope: These methods are often applicable to a wide range of substituted 2-aminophenols and aldehydes, allowing for the synthesis of diverse libraries of benzoxazole derivatives for structure-activity relationship (SAR) studies.[6]

Comparative Data of Nanocatalytic Systems

The following table summarizes the quantitative data for the synthesis of 2-phenylbenzoxazole using different nanocatalysts, providing a clear comparison of their efficiency.

CatalystReactantsSolventTemperature (°C)TimeYield (%)Catalyst ReusabilityReference
Fe₃O₄@SiO₂-SO₃H 2-Aminophenol, BenzaldehydeSolvent-free5020 min96At least 5 cycles[1]
Ag@Fe₂O₃ 2-Aminophenol, BenzaldehydeEthanolRoom Temp.30 min97At least 7 cycles
TiO₂-ZrO₂ 2-Aminophenol, BenzaldehydeAcetonitrile6015-25 min83-93Not specified[9]
LAIL@MNP 2-Aminophenol, BenzaldehydeSolvent-free (ultrasound)7030 minup to 90Several cycles

Experimental Protocols

Protocol 1: Synthesis of 2-Arylbenzoxazoles using Magnetically Separable Fe₃O₄@SiO₂-SO₃H Nanocatalyst

This protocol describes a solvent-free method for the synthesis of 2-arylbenzoxazoles using a magnetically recoverable nanocatalyst.[1]

Materials:

  • 2-Aminophenol

  • Substituted aromatic aldehydes

  • Fe₃O₄@SiO₂-SO₃H nanocatalyst

  • Ethanol

  • External magnet

Procedure:

  • In a round-bottom flask, combine 2-aminophenol (1 mmol), the desired aromatic aldehyde (1 mmol), and the Fe₃O₄@SiO₂-SO₃H nanocatalyst (0.03 g).

  • Stir the reaction mixture at 50°C under solvent-free conditions.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically within 20-30 minutes), add hot ethanol (3 mL) to the mixture and stir for 5 minutes.

  • Separate the magnetic nanocatalyst from the reaction mixture using an external magnet.

  • Decant the ethanolic solution containing the product.

  • The crude product can be purified by recrystallization from ethanol to afford the pure 2-arylbenzoxazole.

  • The recovered catalyst can be washed with ethanol, dried, and reused for subsequent reactions.

Protocol 2: Synthesis of 2-Phenylbenzoxazole Derivatives using Ag@Fe₂O₃ Core-Shell Nanocatalyst

This protocol details an environmentally friendly synthesis of 2-phenylbenzoxazole derivatives at room temperature using a magnetically recoverable core-shell nanocatalyst.[8]

Materials:

  • 2-Aminophenol

  • Substituted aromatic aldehydes

  • Ag@Fe₂O₃ core-shell nanocatalyst

  • Ethanol

  • Ethyl acetate

  • Water

  • Magnesium sulfate (MgSO₄)

  • External magnet

Procedure:

  • To a solution of 2-aminophenol (1 mmol) in ethanol (5 mL), add the substituted aromatic aldehyde (1 mmol) and the Ag@Fe₂O₃ nanocatalyst (catalytic amount).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete (typically 30-45 minutes), add ethyl acetate to the mixture.

  • Extract the product into the ethyl acetate layer.

  • Wash the organic phase with water and dry over anhydrous MgSO₄.

  • Evaporate the solvent to obtain the crude product.

  • Recrystallize the crude product from ethanol (96%) to get the pure 2-phenylbenzoxazole derivative.

  • Separate the catalyst from the aqueous layer using an external magnet, wash with chloroform, and reuse for subsequent cycles.

Visualizations

experimental_workflow_fe3o4 cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification 2-Aminophenol 2-Aminophenol Reaction Mixture Reaction Mixture 2-Aminophenol->Reaction Mixture Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Reaction Mixture Fe3O4@SiO2-SO3H Fe3O4@SiO2-SO3H Fe3O4@SiO2-SO3H->Reaction Mixture Stirring at 50°C Stirring at 50°C Reaction Mixture->Stirring at 50°C Add Hot Ethanol Add Hot Ethanol Stirring at 50°C->Add Hot Ethanol Magnetic Separation Magnetic Separation Add Hot Ethanol->Magnetic Separation Recrystallization Recrystallization Magnetic Separation->Recrystallization Product Solution Recovered Catalyst Recovered Catalyst Magnetic Separation->Recovered Catalyst Catalyst Pure Benzoxazole Pure Benzoxazole Recrystallization->Pure Benzoxazole

Caption: Experimental workflow for Fe₃O₄@SiO₂-SO₃H catalyzed synthesis.

experimental_workflow_agfe2o3 cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification 2-Aminophenol 2-Aminophenol Reaction Mixture Reaction Mixture 2-Aminophenol->Reaction Mixture Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Reaction Mixture Ag@Fe2O3 Ag@Fe2O3 Ag@Fe2O3->Reaction Mixture Ethanol Ethanol Ethanol->Reaction Mixture Stirring at RT Stirring at RT Reaction Mixture->Stirring at RT Extraction with EtOAc Extraction with EtOAc Stirring at RT->Extraction with EtOAc Washing & Drying Washing & Drying Extraction with EtOAc->Washing & Drying Magnetic Separation Magnetic Separation Extraction with EtOAc->Magnetic Separation Aqueous Layer Evaporation Evaporation Washing & Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Pure Benzoxazole Pure Benzoxazole Recrystallization->Pure Benzoxazole Recovered Catalyst Recovered Catalyst Magnetic Separation->Recovered Catalyst

Caption: Experimental workflow for Ag@Fe₂O₃ catalyzed synthesis.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminophenol 2-Aminophenol Schiff Base Schiff Base 2-Aminophenol->Schiff Base Aldehyde Aldehyde Aldehyde->Schiff Base Cyclized Intermediate Cyclized Intermediate Schiff Base->Cyclized Intermediate Intramolecular Cyclization Benzoxazole Benzoxazole Cyclized Intermediate->Benzoxazole Dehydration H2O H2O Cyclized Intermediate->H2O Nanocatalyst Nanocatalyst Nanocatalyst->Schiff Base Nanocatalyst->Cyclized Intermediate Nanocatalyst->Benzoxazole

References

Application Notes and Protocols for Benzoxazole-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Application of 3-(1,3-Benzoxazol-2-yl)benzaldehyde in Fluorescent Probes

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While the core request focuses on probes derived from this compound, a comprehensive literature search did not yield specific fluorescent probes based on this exact molecule with detailed application data. Therefore, this document will provide a detailed application note and protocol for a closely related and structurally similar Schiff base fluorescent probe derived from a substituted salicylaldehyde and aminobenzothiazole. This example serves to illustrate the principles, methodologies, and potential applications of fluorescent probes synthesized from benzoxazole-aldehyde precursors.

Introduction

Fluorescent probes are indispensable tools in chemical biology, materials science, and drug discovery, offering high sensitivity and spatiotemporal resolution for the detection of various analytes. The benzoxazole moiety is a prominent fluorophore utilized in the design of such probes due to its rigid, planar structure and favorable photophysical properties. When conjugated with a recognition unit, such as a Schiff base formed from an aldehyde, these probes can exhibit selective fluorescence responses to specific ions or molecules.

This document details the application of a benzothiazole-based Schiff base fluorescent probe for the detection of aluminum (Al³⁺) and zinc (Zn²⁺) ions. The aldehyde group in such structures is crucial for forming the ion-coordinating Schiff base linkage. The underlying principles of synthesis and application described herein are directly applicable to hypothetical probes derived from this compound. The probe functions through a Chelation-Enhanced Fluorescence (CHEF) mechanism, where the binding of the metal ion restricts intramolecular rotation and suppresses non-radiative decay pathways, leading to a significant increase in fluorescence intensity.

Signaling Pathway and Detection Mechanism

The detection mechanism of the representative Schiff base probe for Al³⁺ and Zn²⁺ ions is based on the formation of a coordination complex that enhances the fluorescence output. In its free form, the probe exhibits weak fluorescence due to processes like photoinduced electron transfer (PET) and excited-state intramolecular proton transfer (ESIPT) that provide non-radiative decay pathways. Upon binding of a target metal ion (e.g., Al³⁺ or Zn²⁺) to the nitrogen and oxygen atoms of the Schiff base, a rigid chelate ring is formed. This complexation inhibits the non-radiative decay processes, leading to a "turn-on" fluorescence response.

G cluster_0 Free Probe State cluster_1 Complexed State Probe Schiff Base Probe Weak_Fluorescence Weak Fluorescence (Non-radiative decay dominant) Probe->Weak_Fluorescence Excitation Probe_Complex Probe-Metal Ion Complex (Rigidified Structure) Strong_Fluorescence Strong Fluorescence (CHEF Effect) Probe_Complex->Strong_Fluorescence Excitation Analyte Metal Ion (e.g., Al³⁺, Zn²⁺) Analyte->Probe_Complex Binding

Caption: Proposed signaling pathway for a benzoxazole-based Schiff base fluorescent probe.

Quantitative Data Summary

The performance of a representative phenylthiadiazole-based Schiff base fluorescent chemosensor for the detection of Al³⁺ and Zn²⁺ is summarized below. This data is illustrative of the parameters that would be evaluated for a probe derived from this compound.

ParameterValue for Al³⁺ DetectionValue for Zn²⁺ DetectionReference
Excitation Wavelength (λex)370 nm320 nm
Emission Wavelength (λem)480 nm560 nm
Limit of Detection (LOD)2.22 x 10⁻⁶ M1.62 x 10⁻⁵ M
Binding Stoichiometry (Probe:Ion)1:12:1
Binding Constant (Kₐ)2.93 x 10⁹ M⁻¹3.5 M⁻²
Solvent SystemMethanol or Methanol-Water (9:1)Methanol or Methanol-Water (9:1)

Experimental Protocols

The following are generalized protocols for the synthesis and application of a Schiff base fluorescent probe, based on methodologies for similar compounds.

Synthesis of the Schiff Base Fluorescent Probe

This protocol describes a typical condensation reaction to form the Schiff base.

G Start Start Materials: - Benzoxazole-aldehyde derivative - Amine derivative Mix Dissolve reactants in ethanol Start->Mix Reflux Add catalytic acetic acid and reflux for 4-6 hours Mix->Reflux Cool Cool to room temperature Reflux->Cool Precipitate Collect precipitate by filtration Cool->Precipitate Purify Wash with cold ethanol and dry under vacuum Precipitate->Purify Characterize Characterize by NMR, FT-IR, and Mass Spec. Purify->Characterize

Caption: General experimental workflow for the synthesis of a Schiff base fluorescent probe.

Materials:

  • This compound (or a suitable analogue) (1 mmol)

  • Substituted amine (e.g., 2-amino-5-methyl-1,3,4-thiadiazole) (1 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

Procedure:

  • Dissolve the benzoxazole-aldehyde derivative (1 mmol) in 10 mL of absolute ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the amine derivative (1 mmol) in 10 mL of absolute ethanol.

  • Add the amine solution to the aldehyde solution with stirring.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid product with a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the purified product under vacuum.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure.

Protocol for Fluorescence Measurements

This protocol outlines the steps for evaluating the fluorescent response of the probe to metal ions.

G cluster_0 Preparation cluster_1 Measurement cluster_2 Data Analysis Prep_Probe Prepare stock solution of probe (e.g., 1 mM in DMSO) Dilute Dilute probe stock to working concentration (e.g., 10 µM) in buffer/solvent Prep_Probe->Dilute Prep_Ions Prepare stock solutions of various metal ions Add_Ion Add aliquots of metal ion solutions to probe solution Prep_Ions->Add_Ion Dilute->Add_Ion Incubate Incubate for a short period at room temperature Add_Ion->Incubate Measure Record fluorescence spectra on a spectrofluorometer Incubate->Measure Plot Plot fluorescence intensity vs. ion concentration Measure->Plot Calculate Calculate Limit of Detection (LOD) and binding constant Plot->Calculate

Caption: Workflow for the fluorometric titration of the probe with metal ions.

Materials:

  • Synthesized Schiff base probe

  • Dimethyl sulfoxide (DMSO)

  • Methanol or a suitable buffer solution (e.g., Tris-HCl)

  • Stock solutions of various metal salts (e.g., AlCl₃, ZnCl₂, NaCl, KCl, CaCl₂, MgCl₂, etc.) in deionized water.

  • Quartz cuvettes

  • Spectrofluorometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of the fluorescent probe in DMSO.

    • Prepare 10 mM stock solutions of the various metal salts in deionized water.

  • Fluorescence Titration:

    • In a quartz cuvette, place 2 mL of the working solvent (e.g., methanol or buffer).

    • Add an aliquot of the probe stock solution to achieve the final desired concentration (e.g., 10 µM).

    • Record the initial fluorescence spectrum of the probe solution by exciting at the appropriate wavelength (e.g., 370 nm for Al³⁺ detection with the representative probe) and recording the emission spectrum.

    • Incrementally add small aliquots of the metal ion stock solution (e.g., 0-20 equivalents) to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate for 1-2 minutes.

    • Record the fluorescence spectrum after each addition.

  • Selectivity Assay:

    • Prepare a series of 10 µM probe solutions.

    • To each solution, add a significant excess (e.g., 10-20 equivalents) of a different metal ion.

    • Record the fluorescence spectrum for each solution to compare the response of the probe to different ions.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the titration curve.

    • Calculate the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve at low concentrations.

    • Determine the binding stoichiometry using a Job's plot.

    • Calculate the binding constant from the titration data using a suitable binding model (e.g., Benesi-Hildebrand equation).

Conclusion

Schiff bases derived from benzoxazole-aldehydes are a versatile class of compounds for the development of "turn-on" fluorescent probes. The representative example for Al³⁺ and Zn²⁺ detection demonstrates the potential for high sensitivity and selectivity. The straightforward synthesis and clear signaling mechanism make these probes valuable for applications in environmental monitoring, biological imaging, and diagnostics. Further research into probes derived specifically from this compound is warranted to explore the unique photophysical properties that may arise from this particular substitution pattern.

Application Notes and Protocols: 3-(1,3-Benzoxazol-2-yl)benzaldehyde as a Versatile Intermediate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(1,3-benzoxazol-2-yl)benzaldehyde as a key intermediate in the synthesis of complex heterocyclic molecules. The benzoxazole moiety is a significant pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a reactive aldehyde group on this scaffold makes this compound a valuable building block for the construction of novel, drug-like molecules.

This document details the synthesis of the title compound and its subsequent application in constructing more complex fused heterocyclic systems, such as thieno[2,3-d]pyrimidines. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate its use in research and development.

Synthesis of the Intermediate: this compound

The primary and most common method for synthesizing 2-arylbenzoxazoles is the condensation reaction between a 2-aminophenol and an aromatic aldehyde. This reaction can be catalyzed by various reagents and promoted by different energy sources, including conventional heating, microwave irradiation, and ultrasound, often aligning with the principles of green chemistry.

A general and efficient protocol for the synthesis of this compound involves the reaction of 2-aminophenol with 3-formylbenzoic acid or its derivatives, though the direct condensation with isophthalaldehyde is also a viable route. For the purpose of these notes, a green chemistry approach using a recyclable catalyst under solvent-free conditions is presented.

Protocol 1: Green Synthesis of this compound

This protocol is adapted from green synthesis methodologies for 2-arylbenzoxazoles.

Materials:

  • 2-Aminophenol

  • Isophthalaldehyde (3-formylbenzaldehyde)

  • Fe3O4@SiO2-SO3H magnetic nanoparticles (as catalyst)

  • Ethanol

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, add 2-aminophenol (1.0 mmol), isophthalaldehyde (1.0 mmol), and Fe3O4@SiO2-SO3H magnetic nanocatalyst (0.03 g).

  • Stir the reaction mixture at 50-70°C under solvent-free conditions. The reaction can be efficiently conducted using ultrasound irradiation for a shorter reaction time.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system of n-hexane:ethyl acetate (3:1).

  • Upon completion of the reaction (typically within 30-60 minutes), add hot ethanol (5 mL) to the mixture and stir for 5 minutes.

  • Separate the magnetic nanocatalyst from the reaction mixture using an external magnet. The catalyst can be washed with ethanol, dried, and reused.

  • Remove the solvent from the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate to yield pure this compound.

Quantitative Data:

The following table summarizes typical yields and reaction times for the synthesis of 2-arylbenzoxazoles using various green chemistry protocols. These can be considered representative for the synthesis of the title compound.

Catalyst SystemSolventTemperature (°C)TimeYield (%)Reference
Fe3O4@SiO2-SO3HSolvent-free5035-60 min85-95[1]
LAIL@MNPSolvent-free (Ultrasound)7030 minup to 90[2]
Brønsted acidic ionic liquidSolvent-free1305 h85-98[3]
TiO2–ZrO2Acetonitrile6015-25 min83-93[3]

LAIL@MNP: Lewis acidic ionic liquid supported on magnetic nanoparticles

Synthetic Workflow Diagram:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2_aminophenol 2-Aminophenol reaction_node Condensation/ Cyclization 2_aminophenol->reaction_node aldehyde Isophthalaldehyde aldehyde->reaction_node product_intermediate This compound reaction_node->product_intermediate Fe3O4@SiO2-SO3H, 50-70°C, Solvent-free

Diagram 1: Synthesis of the aldehyde intermediate.

Application in the Synthesis of Thieno[2,3-d]pyrimidines

The aldehyde functionality of this compound serves as a key handle for constructing further heterocyclic rings. A prominent example is its potential use in the synthesis of thieno[2,3-d]pyrimidines, a class of compounds known for their diverse biological activities. While direct synthesis from the title aldehyde is not explicitly documented, a closely analogous pathway starting from a benzoxazole-substituted aminothiophene carbonitrile provides a robust template for this transformation. This involves a cyclocondensation reaction to form the pyrimidine ring.

The logical synthetic pathway would first involve a reaction of this compound, for instance, in a Gewald reaction with a nitrile and elemental sulfur to form a 2-aminothiophene derivative, which then undergoes cyclization. For clarity, we present a protocol for the subsequent cyclization of a conceptual intermediate, 2-amino-4-(3-(1,3-benzoxazol-2-yl)phenyl)-5-methylthiophene-3-carbonitrile, to form the thieno[2,3-d]pyrimidine core.

Protocol 2: Synthesis of 6-(3-(1,3-Benzoxazol-2-yl)phenyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one

This protocol is based on the work of Vlasov et al. for the synthesis of analogous structures.[4]

Materials:

  • Conceptual Intermediate: 2-amino-4-(3-(1,3-benzoxazol-2-yl)phenyl)-5-methylthiophene-3-carbonitrile

  • Formic acid (99%)

  • Acetic anhydride

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • Formylation: A mixture of the conceptual aminothiophene intermediate (1.0 mmol) and 99% formic acid (10 mL) is heated at reflux for 4 hours. After cooling, the reaction mixture is poured into cold water. The resulting precipitate is filtered, washed with water, dried, and recrystallized from ethanol to yield the N-formyl derivative.

  • Cyclization: The obtained N-formyl intermediate (1.0 mmol) is refluxed in a 2% aqueous sodium hydroxide solution for 2 hours.

  • After cooling, the solution is acidified with dilute hydrochloric acid to a pH of 5-6.

  • The precipitate that forms is filtered off, washed thoroughly with water, and dried.

  • The crude product is recrystallized from a suitable solvent like a dioxane-water mixture to give the pure 6-(3-(1,3-benzoxazol-2-yl)phenyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one.

Quantitative Data for Analogous Thieno[2,3-d]pyrimidine Synthesis:

Starting MaterialReagentConditionsProductYield (%)Reference
6-(1,3-Benzoxazol-2-yl)-5-methyl-2-thioxo-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-oneRaney NickelEthanol, Reflux6-(1,3-Benzoxazol-2-yl)-5-methyl-1H-thieno[2,3-d]pyrimidin-4(3H)-oneNot specified[4]
2-Amino-5-methyl-4-phenylthiophene-3-carbonitrileFormic Acid, then NaOHReflux5-Methyl-6-phenyl-3H-thieno[2,3-d]pyrimidin-4-oneHighGeneral Method

Synthetic Workflow Diagram:

G cluster_start Intermediate cluster_reaction1 Step 1: Thiophene Formation cluster_intermediate2 Key Thiophene Intermediate cluster_reaction2 Step 2: Pyrimidine Formation cluster_product Final Product start_intermediate This compound reaction1_node Gewald Reaction start_intermediate->reaction1_node Malononitrile, Sulfur, Base thiophene_intermediate 2-Amino-4-(3-(benzoxazol-2-yl)phenyl)- 5-methylthiophene-3-carbonitrile reaction1_node->thiophene_intermediate reaction2_node Cyclocondensation thiophene_intermediate->reaction2_node 1. HCOOH, Reflux 2. NaOH, Reflux final_product 6-(3-(1,3-Benzoxazol-2-yl)phenyl)- 5-methylthieno[2,3-d]pyrimidin-4(3H)-one reaction2_node->final_product

Diagram 2: Pathway to Thieno[2,3-d]pyrimidines.

Potential Applications in Multicomponent Reactions

Aromatic aldehydes are classic substrates for a variety of multicomponent reactions (MCRs), which are highly efficient processes for building molecular complexity in a single step. This compound is an ideal candidate for such reactions.

  • Biginelli Reaction: This reaction involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea to form dihydropyrimidinones. Using this compound in this reaction would directly incorporate the benzoxazole moiety into the pharmacologically relevant dihydropyrimidinone core.[5]

  • Hantzsch Pyridine Synthesis: This MCR combines an aldehyde, two equivalents of a β-keto ester, and a nitrogen source (like ammonia) to produce dihydropyridines, which are valuable scaffolds in medicinal chemistry, notably as calcium channel blockers.[6][7]

Logical Relationship of MCRs:

G A This compound R1 Biginelli Reaction A->R1 R2 Hantzsch Pyridine Synthesis A->R2 R3 Other MCRs (e.g., Knoevenagel) A->R3 B β-Ketoester + Urea/Thiourea B->R1 C 2x β-Ketoester + Ammonia C->R2 D Active Methylene + Nucleophile D->R3 P1 Benzoxazolyl-Dihydropyrimidinone R1->P1 P2 Benzoxazolyl-Dihydropyridine R2->P2 P3 Diverse Heterocycles R3->P3

Diagram 3: Potential Multicomponent Reactions.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex heterocyclic compounds. Its preparation can be achieved through environmentally friendly methods, and its aldehyde group provides a reactive site for further elaboration, particularly in the construction of fused ring systems like thieno[2,3-d]pyrimidines and in various one-pot multicomponent reactions. The protocols and data provided herein offer a solid foundation for researchers to explore the rich chemistry of this intermediate in the pursuit of novel therapeutic agents and functional materials.

References

Application Notes and Protocols: Antimicrobial Activity of 3-(1,3-Benzoxazol-2-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the antimicrobial activity of benzoxazole derivatives, with a focus on structures analogous to 3-(1,3-Benzoxazol-2-yl)benzaldehyde. The information compiled from various studies includes quantitative antimicrobial data, detailed experimental protocols for synthesis and screening, and visualizations of key workflows to guide research and development in this area. While specific data for this compound derivatives is limited, the following sections offer insights into the broader class of 2-substituted benzoxazoles, which exhibit significant antimicrobial potential.

Data Presentation: Antimicrobial Activity of Benzoxazole Derivatives

The antimicrobial efficacy of various benzoxazole derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial potency. The data presented in the following tables are compiled from multiple studies and serve as a reference for the antimicrobial potential of this class of compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzoxazole Derivatives against Bacterial Strains

Compound/DerivativeGram-Positive BacteriaGram-Negative BacteriaReference Compound(s)
Bacillus subtilis Staphylococcus aureus Escherichia coli
2-Aryl Benzoxazoles & N-phenyl-1,3-benzoxazol-2-amines MIC: 25 µg/mL (Zone of Inhibition)[1]MIC: 25 µg/mL (Zone of Inhibition)[1]MIC: 25 µg/mL (Zone of Inhibition)[1]
Benzoxazole derivative with (methoxymethyl)benzene MIC: 1.14 × 10⁻³ µM[2]Not ReportedNot Reported
Benzoxazole derivative with thiophene Not ReportedNot ReportedMIC: 1.40 × 10⁻³ µM[2]
Benzoxazole derivative with electron-withdrawing groups Not ReportedNot ReportedNot Reported
2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole MIC: 16-32 µg/mLMIC: 16-64 µg/mLMIC: 128-256 µg/mL
3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide MIC: 8-512 µg/mL[3]MIC: 8-512 µg/mL[3]MIC: 8-512 µg/mL[3]

Table 2: Minimum Inhibitory Concentration (MIC) of Benzoxazole Derivatives against Fungal Strains

Compound/DerivativeCandida albicans Aspergillus niger Aspergillus clavatus Reference Compound(s)
2-Aryl Benzoxazoles & N-phenyl-1,3-benzoxazol-2-amines MIC: 25 µg/mL (Zone of Inhibition)[1]Not ReportedMIC: 25 µg/mL (Zone of Inhibition)[1]Griseofulvin[1]
Unsubstituted benzylidene hydrazide benzoxazole derivative MIC: 0.34 × 10⁻³ µM[2]Not ReportedNot ReportedFluconazole[2]
Benzoxazole derivative with electron-withdrawing groups Not ReportedMIC: 2.40 × 10⁻³ µM[2]Not ReportedFluconazole[2]
2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole MIC: 64 µg/mLNot ReportedNot ReportedFluconazole
3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide MIC: 128 µg/mL[3]Not ReportedNot ReportedNot Reported

Experimental Protocols

The following protocols are generalized from methodologies reported in the literature for the synthesis and antimicrobial evaluation of benzoxazole derivatives.

General Protocol for the Synthesis of 2-Substituted Benzoxazole Derivatives

This protocol outlines a common method for synthesizing 2-substituted benzoxazoles through the condensation of an o-aminophenol with a carboxylic acid or its derivative.

Materials:

  • 2-Aminophenol

  • Substituted carboxylic acid (e.g., 3-formylbenzoic acid for the target scaffold)

  • Polyphosphoric acid (PPA) or another suitable condensing agent

  • Ethanol or other suitable recrystallization solvent

  • Ice

  • 10% Sodium hydroxide (NaOH) solution

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • In a round-bottom flask, combine 2-aminophenol (1 equivalent) and the desired carboxylic acid (1 equivalent).

  • Add polyphosphoric acid as a condensing agent and solvent.[4]

  • Heat the reaction mixture with stirring at a temperature typically ranging from 150-180°C for 1-4 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it onto crushed ice.[4]

  • Neutralize the acidic solution with a 10% NaOH solution until a precipitate is formed.[4]

  • Filter the precipitate, wash it with cold water, and dry it.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain the final 2-substituted benzoxazole derivative.

  • Characterize the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.[4]

Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method, a common technique for quantifying antimicrobial activity.

Materials:

  • Synthesized benzoxazole derivatives

  • Bacterial and/or fungal strains (e.g., from ATCC or MTCC)

  • Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole) as positive controls

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Inoculum: Culture the microbial strains in their respective broths overnight at 37°C (for bacteria) or 28-30°C (for fungi). Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Preparation of Compound Dilutions: Prepare a stock solution of each synthesized compound in DMSO. Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Inoculate each well with the prepared microbial suspension to a final concentration of about 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with microbial suspension and a standard antibiotic), a negative control (broth with microbial suspension and DMSO without any compound), and a sterility control (broth only).

  • Incubation: Incubate the microtiter plates at the appropriate temperature for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.[3]

Mandatory Visualizations

The following diagrams illustrate the general workflows for the synthesis and antimicrobial screening of benzoxazole derivatives.

Synthesis_Workflow Reactants o-Aminophenol + Substituted Carboxylic Acid Condensation Condensation Reaction (e.g., with PPA) Reactants->Condensation Intermediate Reaction Mixture Condensation->Intermediate Quenching Quenching on Ice & Neutralization Intermediate->Quenching Precipitate Crude Precipitate Quenching->Precipitate Purification Filtration, Washing & Recrystallization Precipitate->Purification Final_Product Pure 2-Substituted Benzoxazole Purification->Final_Product Characterization Structural Characterization (IR, NMR, Mass Spec) Final_Product->Characterization

Caption: General workflow for the synthesis of 2-substituted benzoxazoles.

Antimicrobial_Screening_Workflow Start Synthesized Benzoxazole Derivatives Serial_Dilution Prepare Serial Dilutions of Compounds in Microplate Start->Serial_Dilution Prepare_Inoculum Prepare Microbial Inoculum (Bacteria/Fungi) Inoculate Inoculate Microplate Wells with Microbial Suspension Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Controls Include Positive, Negative & Sterility Controls Incubate Incubate Plates (18-48 hours) Inoculate->Incubate Controls->Incubate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Determine_MIC Data_Analysis Data Analysis and Comparison with Standards Determine_MIC->Data_Analysis

Caption: Workflow for antimicrobial screening using the broth microdilution method.

Structure-Activity Relationship (SAR) Insights

Preliminary structure-activity relationship studies on benzoxazole derivatives have provided some valuable insights for the design of more potent antimicrobial agents.

  • Substitution on the Phenyl Ring: The presence of electron-withdrawing groups on the 2-phenyl ring appears to enhance antimicrobial activity against certain Gram-negative bacteria.[2] For instance, derivatives with such substitutions have shown improved efficacy against P. aeruginosa, K. pneumoniae, and S. typhi.[2]

  • Heterocyclic Substituents: The incorporation of other heterocyclic rings, such as thiophene, at the 2-position of the benzoxazole core has been shown to improve antibacterial activity against E. coli.[2]

  • Nature of the Linker: For derivatives with a hydrazide linker, an unsubstituted benzylidene group was found to be effective against C. albicans.[2]

  • Mechanism of Action: Some studies suggest that the antibacterial activity of benzoxazole derivatives could be attributed to the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[1] This is a promising target for the development of selective antibacterial agents.

References

Application Notes and Protocols for Anticancer Evaluation of Benzoxazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the anticancer properties of benzoxazole compounds. The protocols outlined below are based on established techniques and published research findings, offering a guide for investigating the cytotoxic and mechanistic activities of this promising class of molecules.

Data Presentation: In Vitro Anticancer Activity of Benzoxazole Derivatives

The following tables summarize the 50% inhibitory concentration (IC50) values of various benzoxazole derivatives against several human cancer cell lines. This data, compiled from multiple studies, allows for a comparative analysis of the cytotoxic potential of different structural analogs.

Table 1: Cytotoxicity of Benzoxazole Derivatives against Various Cancer Cell Lines.

Compound IDCancer Cell LineIC50 (µM)Reference
8d MCF-7 (Breast)3.43[1][2]
HCT116 (Colorectal)2.79[1][2]
HepG2 (Liver)2.43[1][2]
8h MCF-7 (Breast)3.53[2]
HCT116 (Colorectal)2.94[2]
HepG2 (Liver)2.76[2]
14i HepG2 (Liver)3.22[3]
MCF-7 (Breast)6.94[3]
14l MCF-7 (Breast)6.87[3]
HepG2 (Liver)6.70[3]
12l HepG2 (Liver)10.50[4][5]
MCF-7 (Breast)15.21[4][5]
Compound 5 A549 (Lung)10.67[6]
C6 (Glioma)4.33[6]
Compound 10b A549 (Lung)0.13[4]
MCF-7 (Breast)0.10[4]
HT-29 (Colon)0.22[4]
Compound 3c MCF-7 (Breast)4 µg/mL[7]
K313 Nalm-6 (Leukemia)Dose-dependent reduction in viability[8]
Daudi (Lymphoma)Dose-dependent reduction in viability[8]

Table 2: VEGFR-2 Kinase Inhibitory Activity of Benzoxazole Derivatives.

Compound IDIC50 (µM)Reference
8d 0.0554[1][2]
8a 0.0579[2]
8e 0.0741[2]
12l 0.09738[4]
Sorafenib (Control) 0.0782[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization in the evaluation of benzoxazole compounds.

Cell Viability Assessment: MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[9][10]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Benzoxazole compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the benzoxazole compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the desired concentration of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Compound Dilutions B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilization Solution F->G H Read Absorbance (570 nm) G->H I Calculate IC50 Values H->I

Figure 1. MTT Assay Workflow for Cytotoxicity Evaluation.
Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13][14]

Materials:

  • Human cancer cell lines

  • Benzoxazole compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the benzoxazole compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15][16][17]

Materials:

  • Human cancer cell lines

  • Benzoxazole compounds

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the benzoxazole compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Cell_Cycle_Flow_Cytometry cluster_prep Cell Preparation & Treatment cluster_fix_stain Fixation & Staining cluster_analysis Data Acquisition & Analysis A Seed & Treat Cells B Harvest & Wash Cells A->B C Fix in 70% Ethanol B->C D Stain with PI/RNase A C->D E Analyze by Flow Cytometry D->E F Determine Cell Cycle Phase Distribution E->F

Figure 2. Workflow for Cell Cycle Analysis by Flow Cytometry.
Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathway, such as Bax, Bcl-2, and caspases.[7][18][19]

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathway Visualizations

Benzoxazole compounds have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway Inhibition

Several benzoxazole derivatives act as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2][3][4][20] By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels, thereby suppressing tumor growth and metastasis.

VEGFR2_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_outcome Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation mTOR->Angiogenesis Benzoxazole Benzoxazole Compound Benzoxazole->VEGFR2 Inhibits

Figure 3. Inhibition of the VEGFR-2 Signaling Pathway by Benzoxazole Compounds.
mTOR Signaling Pathway Modulation

The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Some benzoxazole derivatives have been found to suppress this pathway, leading to cell cycle arrest and apoptosis.[8][21][22]

mTOR_Pathway cluster_upstream Upstream Signals cluster_core mTOR Complex cluster_downstream Downstream Effectors cluster_outcome Cellular Processes GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates ProteinSynth Protein Synthesis p70S6K->ProteinSynth _4EBP1->ProteinSynth CellGrowth Cell Growth & Proliferation ProteinSynth->CellGrowth Benzoxazole Benzoxazole Compound Benzoxazole->mTORC1 Inhibits

Figure 4. Benzoxazole-mediated Inhibition of the mTOR Signaling Pathway.

These application notes and protocols are intended to serve as a foundational guide for the preclinical evaluation of benzoxazole compounds as potential anticancer agents. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and the characteristics of the compounds under investigation.

References

Application Note: Spectroscopic Characterization of 3-(1,3-Benzoxazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the characterization of 3-(1,3-Benzoxazol-2-yl)benzaldehyde using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Benzoxazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Accurate structural elucidation of these compounds is crucial for understanding their structure-activity relationships. This application note presents tabulated NMR and IR data and provides standardized protocols for acquiring these spectra.

Spectroscopic Data

The structural confirmation of this compound relies on the precise interpretation of its spectroscopic data. Below is a summary of the expected chemical shifts in ¹H and ¹³C NMR spectroscopy and the characteristic absorption bands in IR spectroscopy.

Table 1: ¹H and ¹³C NMR Spectral Data

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (101 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
~10.10 (s, 1H)Aldehyde (-CHO)
~8.40 (t, J ≈ 1.7 Hz, 1H)Ar-H (H-2')
~8.20 (dt, J ≈ 7.8, 1.3 Hz, 1H)Ar-H (H-6')
~7.85 (ddd, J ≈ 8.1, 2.2, 1.2 Hz, 1H)Ar-H (H-4')
~7.80 - 7.75 (m, 1H)Benzoxazole Ar-H
~7.65 (t, J ≈ 7.8 Hz, 1H)Ar-H (H-5')
~7.60 - 7.55 (m, 1H)Benzoxazole Ar-H
~7.40 - 7.30 (m, 2H)Benzoxazole Ar-H

Note: The chemical shifts (δ) are predicted based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

Table 2: Infrared (IR) Spectral Data

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3080 - 3030Aromatic C-H StretchMedium-Weak
~2850, ~2750Aldehyde C-H Stretch (Fermi doublet)Weak
~1705Aldehyde C=O StretchStrong
~1610, ~1580, ~1470Aromatic C=C BendingMedium-Strong
~1450Benzoxazole Ring VibrationMedium
~1245Aryl-O StretchStrong
~900 - 690Aromatic C-H Out-of-Plane BendingStrong

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width, acquisition time, and number of scans.

    • Acquire the ¹H NMR spectrum.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Use a proton-decoupled pulse sequence.

    • Set appropriate spectral width, acquisition time, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the acquired data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

  • Potassium bromide (KBr), spectroscopic grade (for KBr pellet method)

  • Spatula, agate mortar, and pestle

Procedure (ATR Method):

  • Sample Preparation:

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the background spectrum.

    • Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Clean the ATR crystal thoroughly after the measurement.

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Press the powder under high pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect the spectrum over the desired range.

Workflow and Pathway Diagrams

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation start Synthesis of this compound purification Purification (e.g., Column Chromatography) start->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Sample Prep ir IR Spectroscopy purification->ir Sample Prep ms Mass Spectrometry (Optional) purification->ms Sample Prep data_analysis Spectral Data Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Experimental workflow for the synthesis and characterization of this compound.

The synthesis of benzoxazole derivatives often involves the condensation of 2-aminophenols with substituted benzaldehydes.[1] Following synthesis, purification is essential to obtain a sample suitable for spectroscopic analysis. The subsequent characterization by NMR and IR spectroscopy provides the necessary data to confirm the chemical structure. Mass spectrometry can be optionally employed to determine the molecular weight and fragmentation pattern, further corroborating the structure.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-(1,3-Benzoxazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-(1,3-Benzoxazol-2-yl)benzaldehyde is a heterocyclic aromatic aldehyde of interest in medicinal chemistry and materials science. Benzoxazole derivatives are known for a range of biological activities, including antifungal, antioxidant, and antitumor properties.[1] As with many organic syntheses, the crude product of this compound often contains impurities such as starting materials, by-products, and reagents. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds, offering high resolution and selectivity. This application note provides a detailed protocol for the preparative HPLC purification of this compound using a reverse-phase C18 column.

Reverse-phase HPLC is well-suited for the separation of moderately polar to non-polar compounds like aromatic aldehydes.[2][3] The methodology described herein employs a C18 stationary phase and a mobile phase gradient of acetonitrile and water to achieve efficient separation and purification.

Data Presentation:

Table 1: HPLC Instrumentation and Parameters

ParameterSpecification
HPLC System Preparative HPLC System with Gradient Capability
Column C18, 5 µm, 19 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30-70% B over 20 minutes
Flow Rate 15 mL/min
Detection UV at 254 nm and 310 nm
Injection Volume 500 µL
Column Temperature Ambient

Table 2: Expected Purification Performance

ParameterExpected Value
Retention Time of this compound ~15.2 min
Purity of Collected Fraction (by analytical HPLC) >98%
Typical Recovery 85-95%
Sample Loading 50 mg dissolved in 1 mL of 1:1 Acetonitrile:Water

Experimental Protocols:

1. Materials and Reagents:

  • Crude this compound

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (ACS grade or higher)

  • Methanol for sample dissolution (optional)

  • 0.22 µm syringe filters

2. Sample Preparation:

  • Weigh approximately 50 mg of the crude this compound.

  • Dissolve the crude product in 1 mL of a 1:1 (v/v) mixture of acetonitrile and water. If solubility is an issue, gentle warming or sonication may be applied. A small amount of methanol can also be used to aid dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

3. HPLC Purification Protocol:

  • Equilibrate the C18 column with the initial mobile phase composition (30% Mobile Phase B) for at least 30 minutes at a flow rate of 15 mL/min, or until a stable baseline is achieved.

  • Set the UV detector to monitor at wavelengths of 254 nm and 310 nm. Aromatic compounds like benzaldehyde derivatives typically show strong absorbance at 254 nm.

  • Inject 500 µL of the prepared sample onto the column.

  • Initiate the gradient elution as described in Table 1 (30-70% Mobile Phase B over 20 minutes).

  • Monitor the chromatogram in real-time and collect fractions corresponding to the main peak, which is expected to elute at approximately 15.2 minutes.

  • After the main peak has eluted, run a wash step with a high percentage of Mobile Phase B (e.g., 95%) to elute any strongly retained impurities.

  • Re-equilibrate the column to the initial conditions before the next injection.

4. Post-Purification Processing:

  • Combine the collected fractions containing the purified product.

  • Remove the majority of the acetonitrile using a rotary evaporator.

  • The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., ethyl acetate) to isolate the purified compound.

  • Analyze the purity of the final product by analytical HPLC.

Mandatory Visualization:

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product filter Filter Sample dissolve->filter inject Inject Sample filter->inject equilibrate Equilibrate Column equilibrate->inject gradient Run Gradient Elution inject->gradient collect Collect Fractions gradient->collect evaporate Solvent Evaporation collect->evaporate isolate Isolate Product evaporate->isolate analyze Purity Analysis isolate->analyze final_product final_product analyze->final_product Purified Product (>98%)

Caption: Workflow for the HPLC Purification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1,3-Benzoxazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(1,3-Benzoxazol-2-yl)benzaldehyde.

Troubleshooting Guides & FAQs

FAQ 1: What is the primary reaction for synthesizing this compound?

The most common and direct method for synthesizing this compound is the condensation reaction between 2-aminophenol and isophthalaldehyde (benzene-1,3-dicarbaldehyde). This reaction involves the formation of a Schiff base intermediate, followed by intramolecular cyclization and oxidative aromatization to yield the final benzoxazole product. The key challenge in this synthesis is to achieve mono-substitution, selectively reacting only one of the two aldehyde groups of isophthalaldehyde.

Troubleshooting 1: Low Yield of the Desired Product

Issue: The synthesis is resulting in a low yield of this compound.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role in the reaction outcome. Many traditional methods require harsh conditions like strong acids or high temperatures, which can lead to degradation and side reactions[1].

    • Recommendation: Explore milder and more efficient catalytic systems. Recent advancements have demonstrated high yields under various conditions, including metal-catalyzed reactions at lower temperatures, the use of ionic liquids, and solvent-free approaches.[2][3]

  • Inefficient Catalyst: The choice of catalyst is critical for driving the reaction to completion and maximizing yield.

    • Recommendation: A variety of catalysts have been shown to be effective for benzoxazole synthesis. Consider screening different types of catalysts to find the optimal one for your specific setup. Below is a comparison of various catalytic systems.

  • Formation of Side Products: The presence of two aldehyde groups in isophthalaldehyde can lead to the formation of a bis-benzoxazole byproduct, where two molecules of 2-aminophenol react with one molecule of isophthalaldehyde. This consumes the starting material and reduces the yield of the desired mono-substituted product.

    • Recommendation: Carefully control the stoichiometry of the reactants. Using a slight excess of isophthalaldehyde may favor the formation of the mono-substituted product. Additionally, optimizing the reaction time and temperature can help minimize the formation of the bis-product.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield of this compound check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_catalyst Evaluate Catalyst Efficiency start->check_catalyst check_stoichiometry Verify Reactant Stoichiometry (2-aminophenol vs. isophthalaldehyde) start->check_stoichiometry optimize_conditions Optimize Conditions: - Milder Temperature - Shorter Reaction Time - Alternative Solvent check_conditions->optimize_conditions screen_catalysts Screen Alternative Catalysts: - Metal-based - Ionic Liquids - Heterogeneous Catalysts check_catalyst->screen_catalysts adjust_stoichiometry Adjust Stoichiometry: - Use slight excess of isophthalaldehyde check_stoichiometry->adjust_stoichiometry side_products Analyze for Side Products (e.g., bis-benzoxazole) purification Improve Purification Method side_products->purification optimize_conditions->purification screen_catalysts->purification adjust_stoichiometry->side_products

Caption: Troubleshooting workflow for addressing low product yield.

Troubleshooting 2: Formation of Significant Impurities

Issue: The final product is contaminated with significant impurities, making purification difficult.

Potential Causes & Solutions:

  • Bis-Benzoxazole Formation: As mentioned, the reaction of both aldehyde groups of isophthalaldehyde will lead to a significant impurity.

    • Recommendation: Besides adjusting stoichiometry, a stepwise approach could be considered. First, protect one aldehyde group of isophthalaldehyde, then perform the benzoxazole formation, followed by deprotection. However, this increases the number of synthetic steps. A more direct approach is to carefully monitor the reaction by techniques like TLC or GC-MS to stop it once the formation of the desired product is maximized and the bis-product is minimized.

  • Unreacted Starting Materials: Incomplete conversion will leave unreacted 2-aminophenol and isophthalaldehyde in the reaction mixture.

    • Recommendation: Ensure efficient mixing and consider catalysts that promote high conversion rates. Several studies report near-quantitative yields with specific catalysts.[2][3]

  • Side Reactions from Aldehyde Groups: Aldehyde groups can undergo other reactions, such as oxidation to carboxylic acids, especially under aerobic conditions or with certain oxidants.

    • Recommendation: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Reaction Pathway and Potential Side Product

ReactionPathway cluster_reactants Reactants cluster_products Products 2_aminophenol 2-Aminophenol desired_product This compound 2_aminophenol->desired_product 1 eq. side_product Bis-Benzoxazole Impurity 2_aminophenol->side_product 2 eq. isophthalaldehyde Isophthalaldehyde isophthalaldehyde->desired_product 1 eq. isophthalaldehyde->side_product 1 eq.

Caption: Main reaction and potential side reaction pathway.

FAQ 2: How can the product be effectively purified?

Answer: Purification of this compound typically involves the following steps:

  • Workup: After the reaction is complete, the mixture is often dissolved in a suitable organic solvent like ethyl acetate.[3][4] The catalyst, if heterogeneous, can be removed by filtration or magnetic separation.[4][5]

  • Extraction: The organic layer is then washed with water and brine to remove any water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous salt such as MgSO₄ or Na₂SO₄.[3]

  • Solvent Removal: The solvent is removed under reduced pressure (e.g., using a rotary evaporator).

  • Chromatography: The crude product is then purified by column chromatography on silica gel.[4] A common eluent system is a mixture of acetone and n-hexane.[4] The polarity of the eluent can be adjusted to achieve optimal separation of the desired product from impurities.

Data Presentation

Table 1: Comparison of Catalytic Systems for 2-Aryl Benzoxazole Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Brønsted Acidic Ionic Liquid GelSolvent-free130585-98[2][3]
LAIL@MNP (ultrasound)Solvent-free700.5up to 90[4][6]
Fe₃O₄@SiO₂-SO₃HSolvent-free50-High[5]
Palladium ComplexesEthanol50388[2]
TiO₂–ZrO₂Acetonitrile600.25-0.4283-93[2]
Ph₃BiCl₂1,2-DCE6018Moderate to Excellent[1]

Experimental Protocols

Protocol 1: Synthesis using a Brønsted Acidic Ionic Liquid (BAIL) Gel under Solvent-Free Conditions

This protocol is adapted from a general procedure for the synthesis of 2-aryl benzoxazoles.[3]

Materials:

  • 2-Aminophenol

  • Isophthalaldehyde

  • Brønsted Acidic Ionic Liquid (BAIL) gel catalyst

  • Ethyl acetate

  • Anhydrous MgSO₄

  • Reaction vessel (e.g., 5 mL vial)

  • Stirring apparatus (magnetic stirrer)

  • Heating apparatus with temperature control

  • Centrifuge

Procedure:

  • To a 5 mL reaction vessel, add 2-aminophenol (1 mmol, 0.109 g), isophthalaldehyde (1.1 mmol, 0.147 g, slight excess to favor mono-substitution), and the BAIL gel (0.010 g, 1.0 mol % of BAIL).

  • Stir the reaction mixture at 130 °C for 5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Dissolve the reaction mixture in 10 mL of ethyl acetate.

  • Separate the BAIL gel catalyst by centrifugation.

  • Decant the supernatant (the ethyl acetate solution).

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter to remove the drying agent.

  • Remove the solvent in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

Protocol 2: Ultrasound-Assisted Synthesis using a Magnetic Nanoparticle Catalyst (LAIL@MNP)

This protocol is based on a green chemistry approach for benzoxazole synthesis.[4][6]

Materials:

  • 2-Aminophenol

  • Isophthalaldehyde

  • LAIL@MNP catalyst

  • Ethyl acetate

  • Anhydrous MgSO₄

  • Ultrasonic bath

  • External magnet

Procedure:

  • In a suitable reaction vessel, mix 2-aminophenol (1.0 mmol, 0.109 g), isophthalaldehyde (1.1 mmol, 0.147 g), and LAIL@MNP (4.0 mg).

  • Place the vessel in an ultrasonic bath and sonicate at 70 °C for 30 minutes.

  • Monitor the reaction by GC-MS.

  • After completion, add 15 mL of ethyl acetate to the reaction mixture.

  • Recover the magnetic catalyst from the solution using an external magnet. The catalyst can be washed, dried, and reused.[6]

  • Dry the organic layer with anhydrous MgSO₄.

  • Filter and remove the solvent under vacuum.

  • Purify the product by column chromatography on silica gel.

References

Technical Support Center: Purification of 3-(1,3-Benzoxazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis of 3-(1,3-Benzoxazol-2-yl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The primary impurities encountered during the synthesis of this compound typically arise from unreacted starting materials and the formation of side products. These include:

  • Unreacted 2-aminophenol: A starting material that may persist if the reaction does not go to completion.

  • Unreacted 3-formylbenzoic acid or its derivatives: Depending on the synthetic route, this starting material may also be present in the crude product.

  • Schiff Base Intermediate: The intermediate formed from the condensation of 2-aminophenol and 3-formylbenzaldehyde may not fully cyclize to the final benzoxazole product.

  • Over-oxidation Products: The aldehyde group is susceptible to oxidation to a carboxylic acid, particularly if the reaction is exposed to air for extended periods at high temperatures.

  • Polymeric byproducts: Under certain conditions, polymerization of the starting materials or intermediates can occur.

Q2: My purified product has a persistent yellow or brownish color. What could be the cause?

A2: A persistent yellow or brownish hue in the final product often indicates the presence of trace impurities. This coloration can be due to:

  • Residual Schiff Base Intermediate: These intermediates are often colored and their incomplete cyclization can impart color to the product.

  • Oxidation Products: Small amounts of oxidized impurities can be highly colored.

  • Trace Metal Catalysts: If a metal catalyst was used in the synthesis, incomplete removal can lead to discoloration.

Q3: What are the recommended initial purification strategies for crude this compound?

A3: For the initial purification of the crude product, the following methods are recommended:

  • Recrystallization: This is often the most effective first step for removing the bulk of impurities. The choice of solvent is critical for successful recrystallization.

  • Solvent Washing/Trituration: Washing the crude solid with a solvent in which the desired product is sparingly soluble, but the impurities are soluble, can be a simple and effective preliminary purification step.

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: To accurately assess the purity of your compound, a combination of the following analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a mixture and to monitor the progress of purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to detect and quantify even minor impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can reveal the presence of impurities by showing extra signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.

Troubleshooting Guides

Problem 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Step
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. A solvent screen should be performed with small amounts of the crude product to identify the optimal solvent or solvent system (e.g., ethanol, isopropanol, ethyl acetate/hexane).
Product is too soluble in the chosen solvent If the product remains in solution even after cooling, try adding an anti-solvent (a solvent in which the product is insoluble) dropwise to the solution until turbidity persists, then cool.
Premature crystallization If crystals form too quickly in the hot solution (e.g., on the sides of the flask), it may be due to the solution being too concentrated or cooling too rapidly. Try adding a small amount of hot solvent to redissolve the crystals and allow the solution to cool more slowly.
Incomplete precipitation To maximize yield, cool the solution in an ice bath for an extended period after it has reached room temperature. Gently scratching the inside of the flask with a glass rod can sometimes induce further crystallization.
Problem 2: Ineffective Purification by Column Chromatography
Possible Cause Troubleshooting Step
Poor Separation on TLC If the product and impurities have similar Rf values on the TLC plate, achieving good separation by column chromatography will be difficult. Experiment with different solvent systems (eluent) for the TLC to find one that provides better separation (a ΔRf of at least 0.2 is ideal).
Incorrect Stationary Phase While silica gel is the most common stationary phase, for certain impurities, other stationary phases like alumina (basic, neutral, or acidic) might provide better separation.
Column Overloading Loading too much crude material onto the column will result in broad, overlapping bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
Improper Column Packing An improperly packed column with channels or cracks will lead to uneven solvent flow and poor separation. Ensure the stationary phase is packed uniformly and without air bubbles.
Elution is too fast or too slow The flow rate of the eluent affects the separation. An optimal flow rate allows for proper equilibration of the sample between the stationary and mobile phases. Adjust the flow rate to achieve the best separation as visualized by TLC analysis of the collected fractions.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot ethanol. Add the solvent portion-wise with heating and stirring until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture at reflux for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

Protocol 2: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate, determined by prior TLC analysis).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform and compact bed. Drain the excess solvent until the solvent level is just above the top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the prepared column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

The following table summarizes typical yields and purity levels that can be expected from different purification methods. These values are illustrative and can vary depending on the initial purity of the crude product and the precise experimental conditions.

Purification MethodTypical Yield (%)Typical Purity (%)Notes
Recrystallization (Ethanol) 60 - 80> 98Effective for removing less polar and more polar impurities. Multiple recrystallizations may be necessary for very impure samples.
Column Chromatography (Silica Gel) 50 - 70> 99Best for separating compounds with close polarities. Yield may be lower due to product loss on the column.
Solvent Washing (e.g., with cold Ether) 70 - 9090 - 95A good preliminary purification step to remove highly soluble impurities.

Visualizations

Purification_Troubleshooting_Workflow start Crude this compound recrystallization Attempt Recrystallization start->recrystallization check_purity1 Assess Purity (TLC, HPLC, NMR) recrystallization->check_purity1 pure_product Pure Product check_purity1->pure_product Purity Acceptable column_chromatography Perform Column Chromatography check_purity1->column_chromatography Purity Not Acceptable check_purity2 Assess Purity (TLC, HPLC, NMR) column_chromatography->check_purity2 check_purity2->pure_product Purity Acceptable further_purification Consider Further Purification (e.g., different solvent system, prep-HPLC) check_purity2->further_purification Purity Still Not Acceptable

Caption: A general workflow for troubleshooting the purification of this compound.

Impurity_Formation_Pathway cluster_reactants Reactants cluster_impurities Potential Impurities 2-aminophenol 2-aminophenol intermediate Schiff Base Intermediate 2-aminophenol->intermediate unreacted1 Unreacted 2-aminophenol 2-aminophenol->unreacted1 3-formylbenzaldehyde 3-formylbenzaldehyde 3-formylbenzaldehyde->intermediate unreacted2 Unreacted 3-formylbenzaldehyde 3-formylbenzaldehyde->unreacted2 product This compound intermediate->product Cyclization side_product1 Incomplete Cyclization (Schiff Base) intermediate->side_product1 side_product2 Oxidation Product (Carboxylic Acid) product->side_product2 Oxidation

Caption: Potential impurity formation pathways during the synthesis of this compound.

Technical Support Center: Optimizing Benzoxazole Formation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize benzoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for benzoxazole formation?

The most prevalent method for synthesizing benzoxazoles is the condensation and subsequent cyclization of a 2-aminophenol with a carbonyl-containing compound.[1][2] Common coupling partners for 2-aminophenol include:

  • Aldehydes: A widely used method involving condensation to form a Schiff base intermediate, which then undergoes oxidative cyclization.[1][2]

  • Carboxylic Acids & Derivatives (Acyl Chlorides): These reactions often require high temperatures or the presence of strong acids or catalysts to facilitate the condensation and dehydration steps.[3][4]

  • Orthoesters: Can serve as efficient reagents for the synthesis of various benzoxazole derivatives.[5]

  • β-Diketones: A combination of a Brønsted acid and a copper catalyst can be used for cyclization with β-diketones.[5][6]

Q2: What is the general reaction mechanism for benzoxazole synthesis?

The traditional approach involves the condensation of 2-aminophenol with a carbonyl compound, such as an aldehyde. The process generally proceeds through two key steps:

  • Intermediate Formation: The amino group of 2-aminophenol attacks the carbonyl carbon of the aldehyde, leading to a condensation reaction that forms a Schiff base intermediate (an imine).

  • Cyclization and Aromatization: The hydroxyl group of the 2-aminophenol then attacks the imine carbon, leading to an intramolecular cyclization. Subsequent dehydration or oxidation results in the formation of the stable, aromatic benzoxazole ring.

Below is a diagram illustrating this general mechanistic pathway.

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product r1 2-Aminophenol p1 Condensation r1->p1 r2 Aldehyde (R-CHO) r2->p1 p2 Schiff Base Intermediate p1->p2 - H₂O p3 Intramolecular Cyclization p2->p3 p4 Oxidative Aromatization p3->p4 - 2H prod 2-Substituted Benzoxazole p4->prod

Caption: General reaction mechanism for benzoxazole formation.

Q3: How do I select an appropriate catalyst for my reaction?

Catalyst selection depends on the specific reactants and desired reaction conditions (e.g., solvent-free, mild temperature). Common choices include:

  • Brønsted or Lewis Acids: Traditional catalysts like p-toluenesulfonic acid (p-TsOH) or metal triflates (e.g., Samarium triflate) are effective but may require harsh conditions.[5][6]

  • Metal Catalysts: Copper (Cu) and Palladium (Pd) based catalysts are widely used for C-H activation and cross-coupling strategies to form the benzoxazole ring.[5][6] Nickel-catalyzed methods have also been developed for direct C-H amination.[7]

  • Heterogeneous Catalysts: Solid-supported catalysts, such as Brønsted acidic ionic liquids (BAIL) gels, Fe₃O₄@SiO₂-SO₃H nanoparticles, or MCM-41, offer advantages like high yields, simple recovery, and reusability, aligning with green chemistry principles.[3][8][9][10]

Q4: What is the typical temperature range for benzoxazole synthesis?

The optimal temperature varies significantly based on the chosen synthetic route.

  • Reactions using traditional acid catalysts may require high temperatures, often ranging from 100°C to 140°C or higher.[1][8]

  • Some modern catalytic systems, particularly those using highly active nanoparticles or specific ionic liquids, can proceed efficiently at lower temperatures, such as 50°C to 70°C.[2][10]

  • It has been observed that for certain catalyst systems, no product is formed at room temperature, and the reaction only proceeds efficiently at temperatures above 100°C.[8]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My benzoxazole synthesis is resulting in a very low yield or failing completely. What are the common causes and how can I address them?

A: Low yield is a frequent issue stemming from several factors. Systematically evaluating your reaction setup can help identify the root cause.

G start Low / No Yield q1 Is the catalyst active and appropriate? start->q1 q2 Are the reaction conditions optimal? q1->q2 Yes sol1 Action: Screen different catalysts (e.g., Lewis acid, metal, heterogeneous). Ensure catalyst is not poisoned or expired. q1->sol1 No q3 Are the reactants pure and stable? q2->q3 Yes sol2 Action: Optimize temperature, solvent, and reaction time. Consider solvent-free conditions if applicable. q2->sol2 No q4 Is the reaction monitored correctly? q3->q4 Yes sol3 Action: Verify purity of 2-aminophenol and aldehyde/acid via NMR or GC-MS. Use freshly distilled/purified reagents. q3->sol3 No sol4 Action: Use TLC or GC to track reactant consumption and product formation. Ensure reaction has reached completion. q4->sol4 No

Caption: Troubleshooting workflow for low reaction yield.

Troubleshooting Steps:

  • Catalyst Inactivity: The chosen catalyst may be inappropriate for the substrate or may have lost activity. Some reactions show low catalytic activity with traditional Brønsted and Lewis acids.[8][9]

    • Solution: Screen a variety of catalysts. For the reaction of 2-aminophenol and benzaldehyde, heterogeneous catalysts like BAIL gels have shown to provide significantly higher yields (up to 98%) compared to conventional acids.[8][9] Ensure heterogeneous catalysts are properly activated and stored.

  • Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed or too high, leading to decomposition.

    • Solution: Perform a temperature screen. For a model reaction, increasing the temperature from 100°C to 130°C can dramatically increase the yield.[8] Conversely, if decomposition is suspected, lower the temperature and increase the reaction time.

  • Incorrect Solvent: The solvent plays a crucial role in reactant solubility and reaction kinetics.

    • Solution: Conduct a solvent screen. For some protocols, polar aprotic solvents like DMSO or solvent-free conditions have proven optimal.[5][8] In other cases, non-polar solvents like p-xylene at high temperatures are effective.[1]

  • Reactant Quality: Impurities in the starting materials, especially the 2-aminophenol, can inhibit the reaction. 2-aminophenol is susceptible to oxidation.

    • Solution: Use freshly purified reactants. Check the purity of starting materials using techniques like NMR or melting point analysis.

Problem 2: Significant Side Product Formation

Q: My reaction produces multiple spots on TLC, indicating the formation of unwanted side products. How can I improve the selectivity?

A: Side product formation often arises from competing reaction pathways or reactant degradation.

Common Side Products & Solutions:

  • Incomplete Cyclization: The Schiff base intermediate may be stable under your reaction conditions and fail to cyclize.

    • Solution: Increase the temperature or add a more effective cyclization catalyst (e.g., a stronger Lewis acid) to promote the final ring-closing step.

  • Over-oxidation or Decomposition: At high temperatures or in the presence of strong oxidants, the starting materials or the benzoxazole product can degrade.

    • Solution: Lower the reaction temperature and monitor the reaction closely to stop it upon completion. If using an external oxidant, screen different oxidants or reduce its stoichiometry. Air can often be used as a mild and effective oxidant.[1]

  • Dimerization: Self-condensation of reactants can sometimes occur.

    • Solution: Adjust reactant concentrations or the rate of addition. Adding one reactant slowly to the other can sometimes minimize self-condensation.

Problem 3: Difficulty in Product Purification

Q: I am struggling to isolate a pure benzoxazole product from the crude reaction mixture. What purification strategies are most effective?

A: Benzoxazoles are typically stable, crystalline solids, making them amenable to standard purification techniques.

  • Column Chromatography: This is the most common method for purifying benzoxazoles.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective. A common starting point is a 1:20 to 1:19 mixture of acetone/petroleum ether or ethyl acetate/petroleum ether.[8][11]

  • Recrystallization: If a solid product is obtained, recrystallization is an excellent method for achieving high purity.

    • Solvent System: Finding the right solvent is key. A mixed solvent system, such as acetone/acetonitrile or ethyl acetate/heptane, can be effective.[12] The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Use of Clarifying Agents: If the crude product is highly colored due to persistent impurities, treatment with a clarifying agent can be beneficial.

    • Procedure: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate), add a clarifying agent like activated charcoal, heat briefly, and then filter to remove the charcoal and adsorbed impurities before proceeding with crystallization or concentration.[12]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from literature to guide experimental design.

Table 1: Comparison of Catalysts for 2-Phenylbenzoxazole Synthesis (Reaction: 2-Aminophenol + Benzaldehyde)

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)SolventYield (%)Reference
p-TsOH1013012None45[8][9]
ZnCl₂1013012None35[8][9]
Fe₃O₄@SiO₂-SO₃H0.03 g500.5None96[10]
LAIL@MNP40 mg700.5None (Ultrasound)82[2]
BAIL Gel1.01305None98[8][9]

Table 2: Effect of Temperature on Yield using BAIL Gel Catalyst (Reaction: 2-Aminophenol + Benzaldehyde, Solvent-Free)

Temperature (°C)Time (h)Yield (%)Reference
Room Temp120[8][9]
< 10012Trace[8][9]
130598[8][9]

Experimental Protocols

Protocol 1: General Procedure for Benzoxazole Synthesis using a Heterogeneous Catalyst (BAIL Gel) [8][9]

This protocol describes a solvent-free method for synthesizing 2-phenylbenzoxazole.

G s1 1. Add Reactants - 2-Aminophenol (1 mmol) - Benzaldehyde (1 mmol) - BAIL Gel Catalyst (0.01 mmol) s2 2. Reaction - Stir mixture in a 5 mL vessel - Heat to 130 °C - Maintain for 5 hours s1->s2 s3 3. Monitor - Track progress using TLC or GC s2->s3 s4 4. Workup - Cool mixture - Dissolve in Ethyl Acetate (10 mL) - Separate catalyst via centrifugation s3->s4 s5 5. Isolation - Dry organic layer (e.g., MgSO₄) - Evaporate solvent in vacuo s4->s5 s6 6. Purification - Purify crude product via silica gel column chromatography s5->s6

Caption: Experimental workflow for benzoxazole synthesis.

Methodology:

  • Reaction Setup: To a 5 mL reaction vessel, add 2-aminophenol (1.0 mmol, 0.11 g), benzaldehyde (1.0 mmol, 0.106 g), and the BAIL gel catalyst (0.01 mmol, ~0.01 g).[8][9]

  • Reaction Execution: Stir the reaction mixture under solvent-free conditions at 130°C for 5 hours.[8][9]

  • Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dissolve the mixture in ethyl acetate (10 mL).

  • Catalyst Recovery: Separate the solid BAIL gel catalyst by centrifugation. The catalyst can be washed, dried, and reused.[8][9]

  • Product Isolation: Transfer the supernatant organic layer to a separate flask. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by silica gel column chromatography, typically using an acetone/petroleum ether (1:19) eluent system, to afford the pure 2-phenylbenzoxazole.[8]

References

Technical Support Center: Catalyst Selection for Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the optimal catalyst for benzoxazole synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of various catalytic systems.

Troubleshooting Guide

This section addresses common issues encountered during the catalytic synthesis of benzoxazoles.

Issue Possible Cause Suggested Solution
Low or No Product Yield Inactive Catalyst: The catalyst may have degraded due to improper storage or handling.- Ensure the catalyst is stored under the recommended conditions (e.g., inert atmosphere, desiccated).- For heterogeneous catalysts, attempt regeneration according to literature procedures. For example, some catalysts can be washed with solvents and dried at elevated temperatures.[1]
Sub-optimal Reaction Conditions: Temperature, solvent, or reaction time may not be ideal for the chosen catalyst and substrates.- Optimize the reaction temperature. While some catalysts work at room temperature, others require heating.[2][3] - Screen different solvents. Solvent choice can significantly impact catalyst activity and solubility of reactants.- Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).
Poor Substrate Reactivity: Electron-withdrawing groups on the aldehyde or o-aminophenol can decrease nucleophilicity and hinder the reaction.- Switch to a more active catalyst system. For example, metal-organic frameworks (MOFs) have shown high efficiency even with challenging substrates.- Increase the catalyst loading, although this should be done judiciously to minimize cost and potential side reactions.
Presence of Impurities: Water or other impurities in the reactants or solvent can poison the catalyst.- Use freshly distilled solvents and purified reactants.- For reactions sensitive to moisture, employ anhydrous conditions and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Catalyst Deactivation (for reusable catalysts) Leaching of Active Species: The active catalytic species may be dissolving into the reaction mixture during the reaction.- Perform a hot filtration test to check for leaching. If the reaction continues after removing the solid catalyst, leaching is occurring.- Consider immobilizing the catalyst on a solid support like silica or magnetic nanoparticles to enhance stability.[3][4]
Fouling of Catalyst Surface: Byproducts or starting materials may be adsorbing onto the catalyst surface, blocking active sites.- Wash the recovered catalyst with appropriate solvents to remove adsorbed species before reuse.[4] For instance, Fe3O4@SiO2-SO3H can be washed with ethanol and acetone.[4]
Formation of Side Products Over-oxidation or Decomposition: Harsh reaction conditions or highly active oxidants can lead to unwanted side reactions.- Reduce the reaction temperature or use a milder oxidant if applicable.- Some "green" methods utilize air as the oxidant, which can be a gentler alternative.[5]
Incomplete Cyclization: The intermediate Schiff base may not fully cyclize to form the benzoxazole ring.- Ensure the catalyst is sufficiently acidic (Brønsted or Lewis) to promote the cyclization step.- In some cases, a co-catalyst or additive may be required to facilitate this step.

Frequently Asked Questions (FAQs)

Q1: What are the main classes of catalysts used for benzoxazole synthesis?

A1: A wide variety of catalysts are employed, broadly categorized as:

  • Lewis Acids: Samarium triflate, Zinc triflate, and silica-supported ferric chloride are common examples.[6]

  • Brønsted Acids: Brønsted acidic ionic liquids have been used effectively.[2][5]

  • Heterogeneous Catalysts: These include metal-organic frameworks (MOFs), zeolites like MCM-41, and catalysts supported on silica or nanoparticles.[1] They are favored for their ease of separation and reusability.[1][4]

  • Nanocatalysts: Nanoparticles of copper, zinc oxide, or magnetic materials like Fe3O4@SiO2-SO3H offer high surface area and reactivity.[4][6]

  • Metal Catalysts: Complexes of copper, palladium, and ruthenium are also utilized, often for specific transformations like C-H activation or coupling reactions.[6]

Q2: How do I choose the right catalyst for my specific substrates?

A2: The choice of catalyst depends on several factors:

  • Substrate Scope: Some catalysts are more tolerant of a wide range of functional groups on the o-aminophenol and aldehyde starting materials. For instance, catalysts effective for both electron-donating and electron-withdrawing groups offer broader applicability.[4]

  • Reaction Conditions: Consider your desired reaction conditions. If you are aiming for a "green" synthesis, you might choose a catalyst that works in an aqueous medium or under solvent-free conditions.[2][4][7]

  • Reusability: For cost-effectiveness and sustainability, heterogeneous catalysts that can be easily recovered and reused are advantageous.[1][2][4]

  • Desired Yield and Reaction Time: Different catalysts offer varying levels of efficiency. Some, like certain MOFs, can provide high yields in a very short time.

Q3: What are the advantages of using a heterogeneous catalyst?

A3: Heterogeneous catalysts offer several benefits over their homogeneous counterparts:

  • Easy Separation: They can be easily removed from the reaction mixture by filtration or, in the case of magnetic nanocatalysts, by using an external magnet.[4] This simplifies product purification.

  • Reusability: Many heterogeneous catalysts can be recycled and reused for multiple reaction cycles with minimal loss of activity, making the process more economical and environmentally friendly.[1][2][4]

  • Improved Stability: Immobilizing a catalyst on a solid support can enhance its thermal and chemical stability.[3]

Q4: Can I perform benzoxazole synthesis under "green" conditions?

A4: Yes, several eco-friendly methods have been developed. These often involve:

  • Using water as a solvent. [7]

  • Solvent-free reaction conditions. [1][2][4]

  • Employing reusable catalysts to minimize waste. [1][2][4]

  • Using mild reaction temperatures. [4]

Q5: My reaction is not going to completion. What can I do?

A5: If your reaction has stalled, consider the following:

  • Increase Catalyst Loading: A slight increase in the amount of catalyst might be necessary, although this should be optimized.[4]

  • Elevate the Temperature: Gently heating the reaction mixture can often drive it to completion.[2][4]

  • Check for Catalyst Deactivation: If you are reusing a catalyst, it may have lost some of its activity. Try a fresh batch of the catalyst.

  • Ensure Purity of Reagents: Impurities in your starting materials or solvent could be inhibiting the reaction.

Catalyst Performance Data

The following table summarizes the performance of various catalysts for the synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde, unless otherwise noted.

CatalystCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reusability (cycles)Reference
MCM-41 0.02 g / mmolSolvent-freeVaries1-2 h85-954[1]
Samarium triflate Not specifiedWaterMildNot specifiedGoodYes[7]
Fe3O4@SiO2-SO3H 0.03 g / mmolSolvent-free5020 min925 (yield dropped to 84%)[4]
Brønsted Acidic Ionic Liquid Gel (BAIL gel) 1 mol%Solvent-free1305 h985 (yield dropped to 89%)[2][5]
[BPy]I (for 2-aminobenzoxazole) 15 mol%CH3CNRoom Temp3.5 hup to 974[8]
LAIL@MNP 4 mg / mmolSolvent-free (ultrasound)Not specified30 minup to 90Yes[9][10]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Phenylbenzoxazole using Fe3O4@SiO2-SO3H Nanoparticles

This protocol is adapted from a method utilizing a reusable magnetic nanocatalyst under solvent-free conditions.[4]

Materials:

  • 2-aminophenol (1 mmol)

  • Benzaldehyde (1 mmol)

  • Fe3O4@SiO2-SO3H catalyst (0.03 g)

Procedure:

  • In a reaction vessel, combine 2-aminophenol (1 mmol) and benzaldehyde (1 mmol).

  • Add the Fe3O4@SiO2-SO3H catalyst (0.03 g) to the mixture.

  • Stir the reaction mixture at 50°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add ethyl acetate to dissolve the product.

  • Separate the magnetic catalyst using an external magnet.

  • Wash the catalyst with ethanol and acetone, then dry it in an oven at 60°C for future use.

  • Evaporate the solvent from the product solution to obtain the crude 2-phenylbenzoxazole, which can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-Phenylbenzoxazole using a Brønsted Acidic Ionic Liquid (BAIL) Gel

This protocol describes a solvent-free synthesis using a reusable BAIL gel catalyst.[2][5]

Materials:

  • 2-aminophenol (1 mmol, 0.119 g)

  • Benzaldehyde (1 mmol, 0.106 g)

  • BAIL gel (0.010 g, 1.0 mol%)

Procedure:

  • Add 2-aminophenol, benzaldehyde, and the BAIL gel to a 5 mL vessel.

  • Stir the reaction mixture at 130°C for 5 hours.

  • Monitor the reaction by TLC or Gas Chromatography (GC).

  • After completion, dissolve the mixture in 10 mL of ethyl acetate.

  • Separate the BAIL gel catalyst by centrifugation or filtration.

  • To reuse the catalyst, wash the recovered gel with hexane, ethyl acetate, and ethanol, then dry under vacuum.

  • Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent in vacuum to obtain the crude product.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Combine Reactants (o-aminophenol, aldehyde) catalyst 2. Add Catalyst reactants->catalyst stir_heat 3. Stir & Heat (as per protocol) catalyst->stir_heat monitor 4. Monitor Progress (TLC/GC) stir_heat->monitor separate 5. Separate Catalyst (filtration/magnet) monitor->separate purify 6. Purify Product (crystallization/chromatography) separate->purify

Caption: General experimental workflow for benzoxazole synthesis.

Catalyst_Selection_Tree start Start: Need to synthesize a benzoxazole q1 Is catalyst reusability a priority? start->q1 hetero Choose a Heterogeneous Catalyst (e.g., supported on nanoparticles, MOFs, IL Gels) q1->hetero Yes homo Consider a Homogeneous Catalyst (e.g., Lewis Acids like Sm(OTf)3) q1->homo No yes1 Yes q2 Are mild ('green') conditions required? hetero->q2 green_hetero Select catalyst for solvent-free or aqueous conditions (e.g., Fe3O4@SiO2-SO3H) q2->green_hetero Yes high_temp_hetero Consider catalysts requiring higher temperatures (e.g., BAIL gel at 130°C) q2->high_temp_hetero No yes2 Yes no2 No no1 No

References

Overcoming poor solubility of benzoxazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Benzoxazole Derivatives

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges with the poor aqueous solubility of benzoxazole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many of my synthesized benzoxazole derivatives exhibit poor solubility in aqueous buffers?

A: The benzoxazole core is an aromatic heterocyclic structure, which makes it relatively nonpolar and hydrophobic.[1][2] This inherent low polarity is the primary reason for its poor solubility in water and aqueous buffer systems. The planarity of the fused ring system can also facilitate strong crystal lattice packing, making it difficult for solvent molecules to break the solid-state structure apart. Many benzoxazole derivatives are developed for their biological activity, which often requires lipophilic characteristics to cross cell membranes, further contributing to their low aqueous solubility.[3]

Q2: I need to prepare a high-concentration stock solution for my experiments. What is the best initial approach?

A: For initial stock solutions, it is standard practice to use a water-miscible organic solvent. The most commonly used solvent is Dimethyl Sulfoxide (DMSO) due to its high solubilizing power for a wide range of organic compounds. Other common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[4] It is crucial to start with a small amount of your compound and incrementally add the solvent to determine the maximum solubility. Always use high-purity, anhydrous-grade solvents to prevent compound degradation.

Q3: My benzoxazole derivative dissolves in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What can I do?

A: This is a common issue known as "crashing out." It occurs when the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit, even if the organic co-solvent percentage is low. Here are several strategies to overcome this:

  • Decrease the Final Concentration: The simplest solution is to lower the final concentration of your compound in the assay.

  • Increase the Co-solvent Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of the co-solvent (e.g., from 0.1% to 0.5% DMSO) can help keep the compound in solution.[5]

  • Use Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help form micelles that encapsulate the hydrophobic compound and keep it dispersed.[6]

  • Utilize Cyclodextrins: Pre-complexing the compound with a cyclodextrin before dilution can significantly enhance its apparent solubility in the final aqueous medium.[7]

Q4: Can adjusting the pH of my aqueous buffer improve the solubility of my compound?

A: Yes, if your benzoxazole derivative has ionizable functional groups (acidic or basic), pH modification can be a very effective strategy.[5][6]

  • For basic compounds: Decreasing the pH below the compound's pKa will protonate the basic site, forming a more soluble salt.

  • For acidic compounds: Increasing the pH above the compound's pKa will deprotonate the acidic site, forming a more soluble salt.

It is essential to determine the pKa of your compound and ensure the required pH is compatible with your experimental model (e.g., cell viability, enzyme activity).

Q5: What are cyclodextrins, and how can they improve the solubility of benzoxazole derivatives?

A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[7] They can encapsulate a poorly soluble "guest" molecule, like a benzoxazole derivative, into their central cavity, forming an inclusion complex.[8] This complex has a hydrophilic exterior, which dramatically increases the apparent aqueous solubility of the guest molecule.[9][10] Chemically modified CDs, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD), offer significantly improved solubility and safety profiles compared to native β-cyclodextrin.[11]

Troubleshooting Guide: Selecting a Solubilization Strategy

If you are encountering solubility issues, the following workflow can help you decide on the most appropriate strategy for your specific compound and experimental needs.

G cluster_0 cluster_1 cluster_2 start Start: Compound Precipitates in Aqueous Buffer check_pka Does the compound have an ionizable group (acidic/basic)? start->check_pka ph_adjust Adjust pH to > pKa (acid) or < pKa (base) to form a more soluble salt. check_pka->ph_adjust Yes check_assay Is a low % of organic solvent (<5%) tolerated in the assay? check_pka->check_assay No ph_success Problem Solved? ph_adjust->ph_success ph_success->check_assay No end_node Proceed with Formulation Characterization and Testing ph_success->end_node Yes cosolvent Use a co-solvent system (e.g., DMSO, PEG 400, Ethanol). Optimize concentration. check_assay->cosolvent Yes formulation Consider Advanced Formulation Strategies check_assay->formulation No cosolvent_success Problem Solved? cosolvent->cosolvent_success cosolvent_success->formulation No cosolvent_success->end_node Yes cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) formulation->cyclodextrin solid_disp Solid Dispersion formulation->solid_disp nanoparticle Nanosuspension formulation->nanoparticle cyclodextrin->end_node solid_disp->end_node nanoparticle->end_node

Caption: A decision tree for selecting an appropriate solubility enhancement strategy.

Data Presentation: Solubility Enhancement with Cyclodextrins

The use of cyclodextrins can lead to a dramatic, multi-fold increase in the aqueous solubility of poorly soluble compounds. The table below provides an example of the solubility enhancement achieved for two poorly soluble benzimidazole carbamates (structurally related to benzoxazoles) using different cyclodextrin-based formulations.

CompoundFormulation SystemInitial Solubility (µg/mL)Final Solubility (µg/mL)Fold Increase
Albendazoleβ-Cyclodextrin (β-CD)0.4293.47~223x
Hydroxypropyl-β-CD (HP-β-CD)0.42443.06~1058x
HP-β-CD + PVP-k30 Polymer0.42591.22~1412x
Fenbendazoleβ-Cyclodextrin (β-CD)0.1145.56~432x
Hydroxypropyl-β-CD (HP-β-CD)0.11159.36~1512x
HP-β-CD + PVP-k30 Polymer0.11144.66~1373x
Data adapted from a study on benzimidazole derivatives, which serve as a proxy for benzoxazoles due to structural similarities.[12]

Key Experimental Protocols

Protocol 1: Preparation of a Stock Solution Using a Co-solvent

This protocol describes the standard method for preparing a high-concentration stock solution of a benzoxazole derivative in DMSO.

  • Materials: Benzoxazole derivative powder, anhydrous DMSO, sterile microcentrifuge tubes, precision balance, vortex mixer.

  • Procedure:

    • Accurately weigh 1-5 mg of the benzoxazole derivative into a sterile microcentrifuge tube.

    • Add a calculated volume of DMSO to achieve the desired molarity (e.g., for a 10 mM stock of a 250 g/mol compound, add 40 µL of DMSO per 1 mg of compound).

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.

    • Once fully dissolved, the solution should be clear. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Enhancing Aqueous Solubility using HP-β-Cyclodextrin (Kneading Method)

This protocol details a simple and effective lab-scale method for preparing a drug-cyclodextrin inclusion complex to improve aqueous solubility.

G cluster_0 Experimental Workflow step1 Step 1: Mix Weigh equimolar amounts of benzoxazole derivative and HP-β-CD. Place in a mortar. step2 Step 2: Knead Add a small volume of a water/ethanol (50:50) mixture. Knead thoroughly with a pestle to form a paste. step1->step2 step3 Step 3: Dry Dry the paste in an oven at 40-50°C overnight or until a constant weight is achieved. step2->step3 step4 Step 4: Pulverize Grind the dried complex into a fine powder using the mortar and pestle. step3->step4 step5 Step 5: Test Solubility Disperse the resulting powder in aqueous buffer and determine the increase in solubility. step4->step5

Caption: Workflow for preparing a drug-cyclodextrin complex via the kneading method.

  • Materials: Benzoxazole derivative, HP-β-CD, ethanol, deionized water, mortar and pestle, oven, precision balance.

  • Procedure:

    • Calculate and weigh equimolar amounts of the benzoxazole derivative and HP-β-CD. Place both powders into a clean glass mortar.

    • Mix the powders thoroughly with a pestle.

    • Slowly add a small amount of a water-ethanol (50:50 v/v) solution dropwise while continuously triturating the mixture. Add just enough liquid to form a thick, uniform paste.

    • Knead the paste vigorously for 30-45 minutes.

    • Transfer the paste to a glass dish and dry it in an oven at 40–50°C until the solvent has completely evaporated and the complex has reached a constant weight.

    • Pulverize the resulting dried complex into a fine, homogenous powder using the mortar and pestle.

    • This powder, which contains the benzoxazole derivative encapsulated within the HP-β-CD, can now be used for dissolution studies or direct use in aqueous buffers.

References

Preventing byproduct formation in Schiff base reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during Schiff base synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in Schiff base reactions?

A1: The most common byproducts include unreacted starting materials (aldehydes or amines), products of hydrolysis, aldol condensation products from the aldehyde, and polymeric materials.[1][2] The formation of these byproducts is often due to the reversible nature of the reaction and the presence of water.[3]

Q2: How does water affect Schiff base synthesis?

A2: Water is a byproduct of the condensation reaction between an amine and a carbonyl compound.[4][5] The reaction is an equilibrium, and the presence of water can drive the reaction backward, leading to the hydrolysis of the imine bond and reducing the overall yield of the desired Schiff base.[3][4] Therefore, removing water as it is formed is crucial for maximizing product yield.[4][6]

Q3: What is the role of a catalyst in Schiff base reactions?

A3: Acid or base catalysts are often used to accelerate Schiff base formation.[7]

  • Acid catalysts (e.g., glacial acetic acid, p-toluenesulfonic acid) protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[2][8]

  • Base catalysts can facilitate the deprotonation of the intermediate carbinolamine, promoting the elimination of water.

However, the pH must be carefully controlled. Excessively acidic conditions can protonate the amine, rendering it non-nucleophilic, while strongly basic conditions can promote side reactions like aldol condensation.[9]

Q4: How can I monitor the progress of my Schiff base reaction?

A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[7] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. The appearance of a new spot corresponding to the Schiff base and the disappearance of the starting material spots indicate that the reaction is proceeding.

Troubleshooting Guide

Problem 1: Low yield of the desired Schiff base.

Possible Cause Troubleshooting Step Experimental Protocol
Equilibrium favoring reactants Remove water from the reaction mixture.Protocol 1: Use of a Dehydrating Agent. Add activated molecular sieves (3Å or 4Å) or anhydrous magnesium sulfate to the reaction mixture. The dehydrating agent will sequester the water formed, driving the equilibrium towards the product.[6][10]
Protocol 2: Azeotropic Distillation. For reactions in a suitable solvent like toluene or benzene, use a Dean-Stark apparatus to azeotropically remove water as it is formed.[6]
Sub-optimal reaction conditions Optimize reaction temperature and time.Systematically vary the reaction temperature (e.g., room temperature, 50 °C, reflux) and monitor the reaction progress by TLC at different time points (e.g., 1h, 3h, 6h) to determine the optimal conditions for your specific reactants.[7]
Change the solvent.The choice of solvent can significantly impact the reaction yield. Protic solvents like ethanol can participate in hydrogen bonding and may slow down the reaction, while aprotic solvents like toluene or dichloromethane are often preferred.[11]
Incorrect stoichiometry Use an excess of one reactant.Using a slight excess (e.g., 1.1 equivalents) of the more volatile or less expensive reactant can help drive the reaction to completion. The excess reactant can then be removed during purification.

Problem 2: Presence of unreacted aldehyde in the final product.

Possible Cause Troubleshooting Step Experimental Protocol
Incomplete reaction Increase reaction time or temperature.As in Problem 1, optimize the reaction conditions to ensure complete consumption of the limiting reagent.
Use a catalyst.If not already using one, add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid) to accelerate the reaction.[7]
Ineffective purification Improve the purification method.Protocol 3: Recrystallization. Recrystallize the crude product from a suitable solvent system to separate the desired Schiff base from the more soluble aldehyde.
Protocol 4: Column Chromatography. If recrystallization is ineffective, purify the product using column chromatography on silica gel or alumina, choosing an appropriate eluent system to separate the components.

Problem 3: Formation of a sticky or oily product instead of a crystalline solid.

Possible Cause Troubleshooting Step Experimental Protocol
Presence of impurities Thoroughly purify the product.An oily product often indicates the presence of impurities. Follow the purification protocols outlined in Problem 2.
Polymerization Use dilute reaction conditions.High concentrations of reactants can sometimes lead to the formation of oligomeric or polymeric byproducts.[2] Try running the reaction at a lower concentration.
Use a metal template.In some cases, the presence of a metal ion can act as a template, directing the reaction towards the desired cyclic Schiff base and preventing polymerization.[3]

Problem 4: Aldol condensation byproducts are observed.

Possible Cause Troubleshooting Step Experimental Protocol
Use of a strong base catalyst Use a milder catalyst or no catalyst.Strong bases can deprotonate the α-carbon of the aldehyde, leading to aldol condensation.[1] If possible, use a weaker base or an acid catalyst, or conduct the reaction without a catalyst if the reactants are sufficiently reactive.
High reaction temperature Lower the reaction temperature.Aldol condensation is often favored at higher temperatures. Running the reaction at a lower temperature can help to minimize this side reaction.

Data Presentation

Table 1: Comparison of Synthesis Methods for a Schiff Base Derivative

Synthesis MethodCatalystSolventTimeYield (%)Reference
Conventional HeatingGlacial Acetic AcidEthanol2-3 hours75[12]
Microwave IrradiationGlacial Acetic AcidEthanol2-3 minutes92[12]
Grinding (Mechanochemical)Glacial Acetic AcidNone20-40 minutes85[12]

Table 2: Effect of Solvent on Schiff Base Yield

SolventTemperature (°C)Time (min)Yield (%)Reference
Dichloromethane (CH₂Cl₂)5012065[13]
Acetonitrile (CH₃CN)5012078[13]
Ethanol (EtOH)5012092[13]
Ethanol/Water (EtOH/H₂O)5012085[13]

Experimental Protocols

Protocol 5: General Procedure for Acid-Catalyzed Schiff Base Synthesis

  • Dissolve the aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or toluene) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the primary amine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash it with a small amount of cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.[7]

Protocol 6: General Procedure for Microwave-Assisted Schiff Base Synthesis

  • In a microwave-safe reaction vessel, combine the aldehyde (1 equivalent), the primary amine (1 equivalent), and a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of glacial acetic acid (e.g., 2 drops).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified power and temperature for a short duration (e.g., 5-20 minutes).[6]

  • After the reaction is complete, cool the vessel to room temperature.

  • Isolate and purify the product as described in Protocol 5.

Visualizations

SchiffBaseFormation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde Aldehyde (R-CHO) Hemiaminal Hemiaminal Aldehyde->Hemiaminal Nucleophilic Attack Amine Primary Amine (R'-NH2) Amine->Hemiaminal Protonated_Hemiaminal Protonated Hemiaminal Hemiaminal->Protonated_Hemiaminal +H+ (Acid Catalyst) SchiffBase Schiff Base (Imine) Protonated_Hemiaminal->SchiffBase -H2O Water Water (H2O) Protonated_Hemiaminal->Water SchiffBase->Hemiaminal Hydrolysis (+H2O)

Caption: Acid-catalyzed Schiff base formation mechanism.

ByproductFormation cluster_desired Desired Product cluster_byproducts Potential Byproducts Reactants Aldehyde + Amine Desired_Reaction Desired Reaction Pathway Reactants->Desired_Reaction Side_Reaction Side Reaction Pathways Reactants->Side_Reaction SchiffBase Schiff Base Desired_Reaction->SchiffBase Aldol Aldol Condensation Product Side_Reaction->Aldol Polymer Polymer Side_Reaction->Polymer Hydrolysis Hydrolysis Products (Aldehyde + Amine) SchiffBase->Hydrolysis Reversible Reaction (+H2O) AldolCondensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde1 Aldehyde (Molecule 1) Enolate Enolate Ion Aldehyde1->Enolate Base Catalyst (-H+) Aldehyde2 Aldehyde (Molecule 2) Alkoxide Alkoxide Intermediate Aldehyde2->Alkoxide Enolate->Alkoxide Nucleophilic Attack Aldol_Adduct β-Hydroxy Aldehyde (Aldol Adduct) Alkoxide->Aldol_Adduct +H2O Enone α,β-Unsaturated Aldehyde (Enone) Aldol_Adduct->Enone Dehydration (-H2O)

References

Technical Support Center: Synthesis of 3-(1,3-Benzoxazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1,3-Benzoxazol-2-yl)benzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of 2-arylbenzoxazoles can stem from several factors. The most common route involves the condensation of 2-aminophenol with an aromatic aldehyde (in this case, 3-formylbenzaldehyde). Consider the following troubleshooting steps:

  • Catalyst Inactivity or Leaching: The choice and condition of the catalyst are critical. Many syntheses employ catalysts such as Brønsted or Lewis acids, metal nanoparticles, or ionic liquids.[1][2][3]

    • Troubleshooting:

      • Ensure your catalyst is active and not poisoned. For solid-supported catalysts, ensure proper activation and handling.

      • If using a reusable catalyst, consider that its activity might decrease over several runs.[2][4][5] Catalyst leaching into the reaction mixture can also reduce its effectiveness for subsequent runs.[2]

      • Experiment with different catalysts. The literature describes a wide array, from simple acids to complex nanocatalysts, which can significantly impact yield.[4][6][7]

  • Incomplete Reaction: The reaction may not be going to completion within the specified time.

    • Troubleshooting:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]

      • Increase the reaction time or temperature, but be mindful of potential side product formation at higher temperatures.[3]

  • Sub-optimal Reaction Conditions: The solvent, temperature, and atmosphere can significantly influence the reaction outcome.

    • Troubleshooting:

      • While many modern syntheses are moving towards solvent-free conditions, the choice of solvent (e.g., ethanol, DMF, DMSO, acetonitrile) can be crucial.[4][5]

      • Some methods require an oxidant, often air or oxygen, to facilitate the final aromatization step.[4][5] Ensure adequate aeration if required by your chosen protocol.

  • Purity of Starting Materials: Impurities in the 2-aminophenol or 3-formylbenzaldehyde can interfere with the reaction.

    • Troubleshooting:

      • Use high-purity starting materials. If necessary, purify the reactants by recrystallization or column chromatography before use.

Q2: I am observing the formation of multiple side products. What are they and how can I minimize them?

A2: The primary side product in this reaction is often the Schiff base intermediate (an imine formed between the 2-aminophenol and the aldehyde), which fails to cyclize.

  • Troubleshooting:

    • Promote Cyclization: The cyclization step is often acid-catalyzed. Ensure your catalyst is effectively promoting this step. In some cases, a stronger acid or a higher temperature might be needed.[1][3]

    • Oxidative Conditions: The final step is an oxidative cyclization. If the reaction is performed under inert conditions when an oxidant is required, the reaction may stall at an intermediate stage.[8] Many procedures now utilize air as a green oxidant.[4][5]

    • Purification: If side product formation is unavoidable, careful purification by column chromatography is typically effective for isolating the desired 2-arylbenzoxazole.[2]

Q3: What are some "green" or more sustainable approaches to synthesizing this compound?

A3: Several modern synthetic strategies focus on improving the environmental footprint of benzoxazole synthesis.

  • Solvent-Free Conditions: Many recent protocols utilize solvent-free or "neat" reaction conditions, often coupled with microwave or ultrasound irradiation to accelerate the reaction.[2][5][6] This minimizes solvent waste.

  • Reusable Catalysts: The use of heterogeneous or magnetically separable nanocatalysts allows for easy recovery and reuse, reducing waste and cost.[2][7]

  • Alternative Energy Sources: Microwave and ultrasound-assisted syntheses can significantly reduce reaction times and energy consumption compared to conventional heating.[6][9]

  • Greener Oxidants: Using air as the oxidant is a key feature of many green protocols, with water being the only byproduct.[4][5]

Q4: How can I purify the final product, this compound?

A4: The most common method for purifying 2-arylbenzoxazoles is column chromatography on silica gel.

  • General Procedure:

    • After the reaction is complete, the crude mixture is typically dissolved in a suitable solvent like ethyl acetate.[2][3]

    • If a solid catalyst was used, it is filtered off or separated by a magnet in the case of magnetic nanoparticles.[2][7]

    • The solvent is removed under vacuum, and the crude product is purified by column chromatography. A common eluent system is a mixture of hexane and ethyl acetate.[2]

Quantitative Data Summary

The following table summarizes various conditions reported for the synthesis of 2-arylbenzoxazoles, which can serve as a starting point for optimizing the synthesis of this compound.

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
LAIL@MNP2-Aminophenol, BenzaldehydeSolvent-free (Ultrasound)7030 minup to 90[2]
Brønsted acidic ionic liquid gel2-Aminophenol, BenzaldehydeSolvent-free1305 h98[3]
Cu2O2-Aminophenol, Substituted AldehydesDMSORoom Temp2-5 h70-95[4]
TiO2–ZrO22-Aminophenol, Aromatic AldehydeAcetonitrile6015-25 min83-93[4][5]
Fe3O4@SiO2-SO3H2-Aminophenol, Aromatic AldehydesSolvent-free5015-35 min89-96[7]
[Bmim]PF6 (ionic liquid)o-Aminophenol, AldehydesSolvent-free (Microwave)80Not specifiedGood to Excellent[6]

Note: Yields are for a range of 2-arylbenzoxazoles and may vary for the specific target molecule.

Experimental Protocols

General Protocol for the Synthesis of 2-Arylbenzoxazoles via Condensation of 2-Aminophenol and an Aldehyde

This protocol is a generalized procedure based on common methods and should be adapted and optimized for the specific synthesis of this compound.

  • Reactant Preparation: In a round-bottom flask, combine 2-aminophenol (1.0 mmol), the aromatic aldehyde (e.g., 3-formylbenzaldehyde, 1.0 mmol), and the chosen catalyst (e.g., LAIL@MNP, 4.0 mg).[2]

  • Reaction:

    • Solvent-Free/Ultrasound Method: Sonicate the mixture at 70°C for approximately 30 minutes.[2]

    • Conventional Heating: Stir the reaction mixture at the optimized temperature (e.g., 50-130°C) for the required time (15 minutes to 5 hours), as determined by reaction monitoring.[3][7]

  • Monitoring: Monitor the consumption of the starting materials and the formation of the product by TLC or GC-MS.[2]

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Add ethyl acetate (15 mL) to dissolve the product.[2]

    • If using a heterogeneous catalyst, remove it by filtration or magnetic decantation.[2][7]

    • Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 2-arylbenzoxazole product.[2]

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

Visualizations

Experimental Workflow for Benzoxazole Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants 1. Combine Reactants (2-Aminophenol, Aldehyde, Catalyst) Reaction 2. Apply Energy (Heating / Ultrasound / Microwave) Reactants->Reaction Charge flask Monitor 3. Monitor Progress (TLC/GC-MS) Reaction->Monitor In-process check Workup 4. Quench & Extract Reaction->Workup Reaction complete Monitor->Reaction Catalyst_Removal 5. Catalyst Removal (Filtration / Magnetic Decantation) Workup->Catalyst_Removal Purification 6. Column Chromatography Catalyst_Removal->Purification Analysis 7. Characterization (NMR, MS) Purification->Analysis Pure Product

References

Technical Support Center: Troubleshooting Guide for Benzoxazole Cyclization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during benzoxazole cyclization reactions. The information is presented in a clear question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in benzoxazole cyclization?

Low yields in benzoxazole synthesis can stem from several factors, including suboptimal reaction conditions, inappropriate choice of reagents, or the electronic properties of the substrates.[1][2] Key areas to investigate include:

  • Catalyst Choice and Loading: The type and amount of catalyst can significantly impact reaction efficiency. For instance, in the synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde, a Brønsted acidic ionic liquid (BAIL) gel has been shown to give a 98% yield, while traditional acids like H2SO4 or HCl may result in much lower yields.[3][4]

  • Reaction Temperature: Temperature plays a crucial role. Some reactions may not proceed at room temperature, requiring heating to achieve a satisfactory yield.[3] For example, the synthesis of 2-substituted benzoxazoles from 2-aminophenols and DMF derivatives is highly sensitive to temperature, with yields increasing from 18% at 140°C to 60% at 160°C.[5]

  • Solvent Selection: The choice of solvent can influence reaction rates and yields. Dichloromethane (DCM) has been found to be an effective solvent in Tf2O-promoted benzoxazole synthesis.[6]

  • Substrate Reactivity: The presence of strong electron-withdrawing groups on the reactants can sometimes reduce the reaction yield.[5][6]

Q2: I am observing incomplete consumption of my starting materials. What should I do?

Incomplete reactions are a common issue. Here are a few troubleshooting steps:

  • Reaction Time: Ensure the reaction has been allowed to run for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.[3][4]

  • Catalyst Activity: If using a heterogeneous or reusable catalyst, its activity may diminish over time. Consider using a fresh batch of catalyst.[3][7]

  • Reagent Purity: Impurities in starting materials can interfere with the reaction. Ensure the purity of your 2-aminophenol and coupling partner.

  • Reaction Conditions: Re-evaluate your reaction temperature and solvent. A modest increase in temperature or switching to a more suitable solvent could drive the reaction to completion.[5]

Q3: My reaction is producing significant amounts of byproducts. How can I minimize their formation?

Side reactions can compete with the desired cyclization, leading to a complex reaction mixture and lower yields of the target benzoxazole.

  • Disulfide Formation: When working with 2-aminothiophenols to synthesize benzothiazoles (a related reaction), disulfide formation can be a significant side reaction. The choice of base and reaction temperature can influence the outcome.[2]

  • Controlling Reaction Stoichiometry: Using an excess of one reagent can sometimes lead to side products. Carefully controlling the stoichiometry of your reactants is important.

  • Optimizing Reaction Conditions: Fine-tuning the reaction temperature and time can help minimize the formation of undesired byproducts. For some reactions, running the reaction at a lower temperature for a longer duration might be beneficial.

Q4: What are the best practices for purifying benzoxazole derivatives?

Purification is a critical step to obtain a high-purity product. The most common methods include:

  • Column Chromatography: This is a widely used technique for separating the desired benzoxazole from unreacted starting materials and byproducts.[3][4] The choice of eluent (solvent system) is crucial for effective separation and can be determined by preliminary TLC analysis.[8][9][10][11][12] A common eluent system is a mixture of petroleum ether and ethyl acetate.[3]

  • Recrystallization: For solid benzoxazole derivatives, recrystallization can be an effective method to achieve high purity. A solvent system of acetone and acetonitrile has been reported for the recrystallization of certain substituted benzoxazoles.[13]

  • Work-up Procedure: A proper aqueous work-up after the reaction can help remove many impurities. This typically involves extraction with an organic solvent, washing with brine, and drying over an anhydrous salt like Na2SO4 or MgSO4.[3][4]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies on the optimization of benzoxazole synthesis.

Table 1: Effect of Different Bases on the Yield of 2-Benzylbenzo[d]oxazole [6]

EntryBaseYield (%)
1None10
2Pyridine56
32-Fluoropyridine95
42-Chloropyridine93
52-Bromopyridine90
64-Dimethylaminopyridine85
72,6-Lutidine75
8Pyridine-3-sulfonic acid21
94-Nitropyridine15
10CsF12
11K2CO315

Reaction Conditions: 1-morpholino-2-phenylethan-1-one (0.6 mmol), 2-aminophenol (0.5 mmol), Tf2O (0.6 mmol), Base (1.0 mmol) in DCE (1 mL) at 80°C for 5 h.

Table 2: Comparison of Catalysts for the Synthesis of 2-Phenylbenzoxazole [3][7][14]

EntryCatalystTemperature (°C)Time (h)Yield (%)
1BAIL gel130598
2[BMIm]2[WO4]High-85
3Zn(OTf)2Reflux691
4Fe3O4@SiO2-SO3H500.592
5Fluorophosphoric acidRT2.490
6Imidazolium chloride1401079

Reaction conditions vary between studies. This table provides a general comparison.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzoxazoles from 2-Aminophenol and Aldehyde [3]

  • To a 5 mL vessel, add 2-aminophenol (1.0 mmol), the desired aldehyde (1.0 mmol), and the catalyst (e.g., BAIL gel, 1.0 mol %).

  • Stir the reaction mixture under solvent-free conditions at the optimized temperature (e.g., 130 °C) for the required time (e.g., 5 hours).

  • Monitor the reaction progress using TLC or GC.

  • Upon completion, dissolve the mixture in ethyl acetate (10 mL).

  • Separate the catalyst by centrifugation or filtration.

  • Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., acetone/petroleum ether, 1:19).

Protocol 2: Tf2O-Promoted Synthesis of 2-Substituted Benzoxazoles [6]

  • To a solution of the tertiary amide (0.55 mmol) in DCM (1 mL), add 2-Fluoropyridine (1.0 mmol).

  • Cool the mixture to 0 °C.

  • Add triflic anhydride (Tf2O, 0.6 mmol) dropwise and stir for 15 minutes.

  • Add 2-aminophenol (0.5 mmol) and stir the reaction at room temperature for 1 hour.

  • Quench the reaction with Et3N (0.5 mL).

  • Evaporate the solvent and purify the residue by silica gel chromatography (e.g., petroleum ether:ethyl acetate = 20:1).

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Combine Reactants (2-Aminophenol, Aldehyde/Amide) catalyst Add Catalyst/ Activating Agent start->catalyst solvent Add Solvent (if applicable) catalyst->solvent heating Heat to Optimal Temperature solvent->heating quench Quench Reaction heating->quench extract Solvent Extraction quench->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate tlc TLC Analysis evaporate->tlc column Column Chromatography tlc->column recrystallize Recrystallization (if applicable) column->recrystallize end end recrystallize->end Pure Benzoxazole

Caption: General experimental workflow for benzoxazole synthesis.

Caption: Troubleshooting flowchart for low-yield benzoxazole cyclization.

References

Technical Support Center: 3-(1,3-Benzoxazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3-(1,3-Benzoxazol-2-yl)benzaldehyde. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the handling, storage, and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound stem from its aldehyde functional group and the potential for degradation of the benzoxazole ring under certain conditions. The aldehyde group is susceptible to oxidation, especially when exposed to air (oxygen), light, and certain impurities. This can lead to the formation of the corresponding carboxylic acid, 3-(1,3-Benzoxazol-2-yl)benzoic acid. Additionally, prolonged exposure to light can potentially lead to the degradation of the benzaldehyde moiety.[1][2]

Q2: How should this compound be properly stored?

A2: To ensure the stability of this compound, it is recommended to store the compound in a cool, dark, and dry place.[2] The container should be tightly sealed to minimize exposure to air and moisture. For long-term storage, keeping the compound under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidation.[3] Storing the compound at low temperatures (e.g., -20°C) can also help to slow down potential degradation processes.[2]

Q3: I am observing a new, more polar spot on my TLC plate after storing a solution of this compound. What could this be?

A3: A new, more polar spot on a TLC plate is often indicative of the oxidation of the aldehyde group to a carboxylic acid. In this case, it is likely the formation of 3-(1,3-Benzoxazol-2-yl)benzoic acid. This is a common degradation pathway for aldehydes. To confirm this, you can use analytical techniques such as LC-MS or NMR spectroscopy.

Q4: Can the benzoxazole ring itself degrade?

A4: While the benzoxazole ring is generally stable, it can be susceptible to degradation under harsh acidic or basic conditions, or upon prolonged exposure to high temperatures. However, under typical experimental and storage conditions, the primary point of instability is the aldehyde group.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Potential Cause Recommended Action
Inconsistent reaction yields Degradation of the starting material.- Confirm the purity of this compound before use via NMR or LC-MS.- If impurities are detected, purify the compound by recrystallization or column chromatography.[4]- Ensure proper storage of the compound away from light and air.
Formation of a white precipitate in solution Oxidation of the aldehyde to the corresponding carboxylic acid, which may be less soluble.- Prepare solutions fresh before use.- Degas solvents to remove dissolved oxygen.- Consider performing reactions under an inert atmosphere.
Discoloration of the solid compound (e.g., yellowing) Potential photodecomposition or presence of impurities.- Store the solid compound in an amber vial to protect it from light.[1]- If discoloration is observed, re-purify the compound before use.
Unexpected side products in a reaction Reaction with atmospheric oxygen or moisture. The aldehyde may also undergo side reactions depending on the reaction conditions.- Use anhydrous solvents and perform reactions under an inert atmosphere.- Carefully review the reaction mechanism for potential side reactions of the aldehyde group (e.g., Cannizzaro reaction under basic conditions).

Experimental Protocols

Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)

This protocol outlines a general procedure for assessing the purity of this compound.

  • Materials:

    • TLC plates (e.g., silica gel 60 F254)

    • Developing chamber

    • Mobile phase (e.g., a mixture of hexane and ethyl acetate, the ratio should be optimized to achieve an Rf of ~0.3-0.5)

    • Sample of this compound dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate)

    • UV lamp (254 nm)

  • Procedure:

    • Prepare the mobile phase and pour it into the developing chamber to a depth of about 0.5 cm. Close the chamber and allow the atmosphere to saturate.

    • Spot a small amount of the dissolved sample onto the baseline of the TLC plate.

    • Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

    • Remove the plate, mark the solvent front, and allow it to dry.

    • Visualize the spots under a UV lamp. A single spot indicates a likely pure compound. The presence of multiple spots suggests impurities or degradation.

Protocol 2: Recrystallization for Purification

This protocol provides a general method for purifying this compound if impurities are detected.

  • Materials:

    • Impure this compound

    • A suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane). The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Erlenmeyer flask

    • Heating source (e.g., hot plate)

    • Buchner funnel and filter paper

    • Vacuum flask

  • Procedure:

    • Dissolve the impure compound in a minimal amount of the hot solvent in an Erlenmeyer flask.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature. Crystals should start to form.

    • To maximize yield, the flask can be placed in an ice bath.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_storage Storage cluster_prep Experiment Preparation cluster_reaction Reaction storage This compound (Solid) purity_check Purity Check (TLC/LC-MS) storage->purity_check purification Purification (if needed) [Recrystallization/Chromatography] purity_check->purification Impure reaction_setup Reaction Setup (Inert atmosphere, anhydrous solvent) purity_check->reaction_setup Pure purification->reaction_setup

Caption: Experimental workflow for handling this compound.

degradation_pathway reactant This compound oxidized_product 3-(1,3-Benzoxazol-2-yl)benzoic acid reactant->oxidized_product Oxidation (O2) degradation_product Potential Photodecomposition Products reactant->degradation_product Light Exposure

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 3-(1,3-Benzoxazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise analytical characterization of novel compounds is paramount. This guide provides a comparative overview of key analytical techniques for 3-(1,3-Benzoxazol-2-yl)benzaldehyde, a molecule of interest in medicinal chemistry. We will delve into mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy, presenting supporting data and detailed experimental protocols to aid in the comprehensive analysis of this and similar benzoxazole derivatives.

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) is a suitable hard ionization technique that provides detailed structural information through fragmentation.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is predicted to show a molecular ion peak corresponding to its molecular weight, along with several characteristic fragment ions. The fragmentation is expected to occur at the aldehyde group and within the benzoxazole ring structure.

m/z (predicted) Ion Structure Description
223[C₁₄H₉NO₂]⁺˙Molecular Ion (M⁺˙)
222[C₁₄H₈NO₂]⁺Loss of a hydrogen radical from the aldehyde group ([M-H]⁺)
195[C₁₃H₉NO]⁺˙Loss of carbon monoxide from the aldehyde group ([M-CO]⁺˙)
194[C₁₃H₈NO]⁺Loss of the entire aldehyde group ([M-CHO]⁺)
166[C₁₂H₈N]⁺Subsequent loss of CO from the [M-CHO]⁺ fragment
105[C₇H₅O]⁺Phenylcarbonyl cation from cleavage of the bond between the rings
92[C₆H₄O]⁺˙Fragment from the benzoxazole ring
77[C₆H₅]⁺Phenyl cation

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general procedure for the analysis of a benzoxazole derivative using LC-MS with an electrospray ionization (ESI) source, which is a soft ionization technique often used for confirmation of molecular weight.

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • LC-MS System and Conditions:

    • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

    • Mass Spectrometer: Agilent 6530 Q-TOF or equivalent.[1]

    • Column: Zorbax EclipsePlusC18, 1.8 µm, 2.1 × 50 mm.[1]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode.[1]

    • Mass Range: m/z 50-500.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathway of this compound under electron ionization.

G Predicted Mass Spectrometry Fragmentation of this compound mol C14H9NO2 (m/z = 223) Molecular Ion frag1 [M-H]+ (m/z = 222) mol->frag1 - H• frag2 [M-CHO]+ (m/z = 194) mol->frag2 - CHO• frag4 [C7H5O]+ (m/z = 105) mol->frag4 Ring Cleavage frag3 [C12H8N]+ (m/z = 166) frag2->frag3 - CO frag5 [C6H5]+ (m/z = 77) frag4->frag5 - CO

Caption: Predicted fragmentation of the target compound.

Alternative Analytical Techniques: A Comparative Overview

While mass spectrometry provides invaluable data on molecular weight and structure, a comprehensive characterization relies on complementary techniques such as NMR and FTIR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. This allows for the precise determination of the molecular structure.

Predicted NMR Data

Technique Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR ~10.1SingletAldehyde proton (-CHO)
~7.5 - 8.5MultipletsAromatic protons
¹³C NMR ~192SingletAldehyde carbonyl carbon (C=O)
~163SingletBenzoxazole C2 carbon
~110 - 155MultipletsAromatic carbons

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument: Bruker AVANCE III HD spectrometer (or equivalent) operating at 400 MHz for ¹H and 100 MHz for ¹³C.[1]

  • Acquisition Parameters (¹H):

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 20 ppm

    • Temperature: 298 K

  • Acquisition Parameters (¹³C):

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Temperature: 298 K

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing information about the presence of specific functional groups.

Predicted FTIR Data

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3050C-H stretchAromatic
~2820, ~2720C-H stretchAldehyde
~1700C=O stretchAldehyde
~1610, ~1580C=C stretchAromatic
~1550C=N stretchBenzoxazole
~1240C-O stretchBenzoxazole

Experimental Protocol: FTIR

  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrument: Perkin-Elmer-1800 FTIR spectrophotometer or equivalent.[2]

  • Acquisition Parameters:

    • Scan Range: 4000-400 cm⁻¹[2]

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

Analytical Workflow

The following diagram illustrates a general workflow for the analytical characterization of a novel compound.

G General Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation prep Dissolution & Dilution filt Filtration prep->filt lcms LC-MS filt->lcms nmr NMR filt->nmr ftir FTIR filt->ftir proc Spectral Processing lcms->proc nmr->proc ftir->proc interp Structural Elucidation proc->interp report Reporting interp->report

Caption: A typical workflow for compound analysis.

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. Mass spectrometry is essential for determining the molecular weight and gaining structural insights through fragmentation analysis. NMR spectroscopy provides an unambiguous structural determination by mapping the connectivity of atoms, while FTIR spectroscopy offers a rapid and straightforward method for confirming the presence of key functional groups. By combining the data from these techniques, researchers can confidently verify the identity, purity, and structure of synthesized compounds, which is a critical step in the drug discovery and development pipeline.

References

Comparative Biological Activity of Benzoxazole Derivatives: A Focus on Anticancer and Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the biological activities of benzoxazole derivatives reveals a versatile scaffold with significant potential in drug discovery, particularly in the realms of oncology and infectious diseases. While a plethora of studies highlight the potent anticancer and antimicrobial effects of various substituted benzoxazoles, specific comparative data for 3-(1,3-Benzoxazol-2-yl)benzaldehyde remains limited in the public domain. This guide, therefore, provides a comparative overview of the biological activities of different classes of benzoxazole derivatives, supported by available experimental data and detailed methodologies, to offer a valuable resource for researchers, scientists, and drug development professionals.

The benzoxazole nucleus, an aromatic organic compound formed by the fusion of a benzene ring and an oxazole ring, is a privileged structure in medicinal chemistry.[1][2] Its derivatives have been extensively investigated and have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral properties.[3][4][5] The biological activity of these compounds is often dictated by the nature and position of the substituents on the benzoxazole core and any appended phenyl rings.

Anticancer Activity of Benzoxazole Derivatives

Numerous studies have demonstrated the potent cytotoxic effects of benzoxazole derivatives against a wide range of human cancer cell lines. The mechanism of action often involves the inhibition of critical cellular targets like enzymes and proteins involved in cancer cell proliferation and survival.

A variety of benzoxazole derivatives have been synthesized and evaluated for their in vitro anticancer activity against cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), HCT-116 (colon cancer), and A549 (lung cancer).[4][6][7] For instance, some novel benzoxazole-benzamide conjugates have shown significant potency against colon and breast cancer cell lines, with their activity attributed to the potent inhibition of VEGFR enzymes.

Table 1: In Vitro Anticancer Activity of Selected Benzoxazole Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Benzoxazole-Benzamide ConjugatesHCT-1160.268 - 0.704[7]
2-ArylbenzoxazolesMCF-7, HepG23.79 - >100[6]
Benzoxazole-Triazole HybridsMDA-MB-231, MCF-75.63 - 19.21[6]
2-Substituted BenzoxazolesVariousPotent Activity[4][8]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

A standard method to assess the cytotoxic activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Seeding: Human cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of approximately 2 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The test compounds, including this compound and other benzoxazole derivatives, are dissolved in a suitable solvent like DMSO and added to the wells at various concentrations. The cells are then incubated for a further 48 hours.[1]

  • MTT Addition: After the incubation period, 10 µL of MTT solution (10 mg/mL) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondria will convert the yellow MTT into a purple formazan product.[1]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.[1]

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.[1]

Below is a diagram illustrating a general workflow for screening the biological activity of chemical compounds.

Experimental Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Benzoxazole Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization in_vitro In Vitro Assays (e.g., MTT, Disc Diffusion) characterization->in_vitro Test Compounds in_vivo In Vivo Models (if promising in vitro results) in_vitro->in_vivo data_analysis Data Analysis (IC50/MIC Calculation) in_vitro->data_analysis Experimental Data sar Structure-Activity Relationship (SAR) Studies data_analysis->sar sar->synthesis Lead Optimization

General workflow for biological activity screening.

Antimicrobial Activity of Benzoxazole Derivatives

Benzoxazole derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[9][10] The antimicrobial efficacy is, again, highly dependent on the substitution pattern of the benzoxazole core.

Studies have reported the screening of benzoxazole derivatives against various microbial strains, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).[9][10]

Specific minimum inhibitory concentration (MIC) values for this compound are not available in the reviewed literature. The following table provides a summary of the antimicrobial activity of other benzoxazole derivatives.

Table 2: In Vitro Antimicrobial Activity of Selected Benzoxazole Derivatives

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference
(S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivativesB. subtilis0.098 - 0.78[10]
2-Mercapto-N-(substituted arylidine) benzoxazole-5-carbohydrazide derivativesGram-positive & Gram-negative bacteriaMild to Moderate Activity[9]
2-Substituted Benzoxazole DerivativesVarious Bacteria & FungiVariable[9]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocol: In Vitro Antimicrobial Activity (Broth Microdilution Method)

The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[9]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a standardized concentration of microorganisms (e.g., 10^5 CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Hypothetical Signaling Pathway Targeted by Anticancer Benzoxazoles

Based on the literature, many anticancer agents, including some heterocyclic compounds, exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and apoptosis. The diagram below illustrates a hypothetical signaling pathway that could be targeted by anticancer benzoxazole derivatives, leading to the inhibition of cancer cell survival.

Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Benzoxazole Benzoxazole Derivative Benzoxazole->Raf Inhibition Benzoxazole->PI3K Inhibition

Hypothetical signaling pathway targeted by benzoxazoles.

References

A Comparative Guide to the Fluorescent Properties of Benzoxazole and Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced fluorescent properties of heterocyclic compounds is paramount for the design of novel probes and imaging agents. This guide provides an objective comparison of benzoxazole and benzothiazole derivatives, supported by experimental data, to aid in the selection of the appropriate scaffold for specific applications.

Benzoxazole and benzothiazole moieties are key components in a wide array of fluorescent probes due to their rigid structures and favorable photophysical properties. The primary difference between these two scaffolds lies in the heteroatom at the 1-position—oxygen in benzoxazoles and sulfur in benzothiazoles. This seemingly subtle distinction significantly influences their electronic structure and, consequently, their fluorescent characteristics.

Quantitative Comparison of Fluorescent Properties

The following tables summarize the key photophysical parameters for a selection of analogous benzoxazole and benzothiazole derivatives, providing a direct comparison of their performance.

Table 1: Photophysical Properties of 2-(2'-Hydroxyphenyl)benzoxazole (HBO) and 2-(2'-Hydroxyphenyl)benzothiazole (HBT)

CompoundSolventλ_abs_ (nm)λ_em_ (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_f_)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Reference
HBOCyclohexane333380 (E), 505 (K)---[1]
HBTCyclohexane335385 (E), 512 (K)---[1]
HBODichloromethane336439 (K)78000.021.8 x 10⁴[2]
HBTDichloromethane340525 (K)114000.011.5 x 10⁴[2]

E denotes the enol form and K* denotes the keto tautomer form arising from Excited-State Intramolecular Proton Transfer (ESIPT).

Table 2: Photophysical Properties of Substituted Benzoxazole and Benzothiazole Derivatives

CompoundSolventλ_abs_ (nm)λ_em_ (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_f_)Reference
2-(2-hydroxyphenyl)benzoxazoleDichloromethane33643978000.02[2]
2-(2-hydroxyphenyl)benzothiazoleDichloromethane340525114000.01[2]
2-Aryl-perfluorobenzoxazole (3d)----0.99[3]
Hydroxythiophene-conjugated benzothiazole (BzT-OH)PBS (pH 8.3)420520~100 nm0.56[4]

Key Performance Differences

The experimental data reveals several key trends when comparing benzoxazole and benzothiazole derivatives:

  • Stokes Shift: Benzothiazole derivatives generally exhibit a larger Stokes shift compared to their benzoxazole counterparts. This is advantageous in fluorescence imaging as it allows for better separation of the emission signal from the excitation light, leading to improved signal-to-noise ratios. The larger Stokes shift in benzothiazoles can be attributed to a more pronounced Excited-State Intramolecular Proton Transfer (ESIPT) effect.[1][2]

  • Quantum Yield: The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can vary significantly depending on the specific substituents and the solvent environment. In some cases, benzoxazole derivatives have been reported to have higher quantum yields. For instance, a 2-aryl-perfluorobenzoxazole derivative was reported to have an exceptionally high quantum yield of 0.99.[3] However, modifications to the benzothiazole scaffold, such as conjugation with hydroxythiophene, can also lead to high quantum yields (e.g., 0.56).[4]

  • Wavelength of Emission: The emission wavelength is highly tunable for both classes of compounds through the introduction of electron-donating or electron-withdrawing groups. Generally, the replacement of oxygen with sulfur tends to induce a red-shift in the emission spectrum.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Determination of Relative Fluorescence Quantum Yield

The relative fluorescence quantum yield (Φ_f_) of a sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[5][6][7]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (spectroscopic grade)

  • Standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f_ = 0.54)

  • Sample compound

Procedure:

  • Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).

  • Integrate the area under the emission spectra for both the standard and the sample solutions.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

  • Calculate the quantum yield of the sample using the following equation:

    Φ_sample_ = Φ_standard_ × (m_sample_ / m_standard_) × (η_sample_² / η_standard_²)

    where:

    • Φ is the quantum yield

    • m is the slope of the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

Measurement of Molar Absorptivity

Molar absorptivity (ε) is determined using the Beer-Lambert law.

Procedure:

  • Prepare a series of solutions of the compound of interest with known concentrations.

  • Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max_) using a UV-Vis spectrophotometer.

  • Plot absorbance versus concentration.

  • The molar absorptivity (ε) is the slope of the resulting line.

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a conceptual signaling pathway where these fluorescent probes are applied.

Experimental_Workflow cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_fluo Fluorescence Measurement cluster_calc Data Analysis A Prepare Standard & Sample Solutions B Measure UV-Vis Spectra A->B D Measure Emission Spectra A->D C Determine Absorbance at λex B->C F Plot Intensity vs. Absorbance C->F E Integrate Emission Area D->E E->F G Calculate Quantum Yield F->G

Caption: Workflow for Relative Quantum Yield Determination.

Signaling_Pathway cluster_cell Cellular Environment cluster_signal Signaling Cascade Mitochondria Mitochondria Probe Benzoxazole/Benzothiazole Probe Probe->Mitochondria accumulates in Fluorescence Fluorescence Probe->Fluorescence Fluorescence Signal Change Enzyme Target Enzyme (e.g., Esterase) Enzyme->Probe acts on Stimulus Apoptotic Stimulus Caspase_Activation Caspase Activation Stimulus->Caspase_Activation initiates Enzyme_Upregulation Enzyme Upregulation Caspase_Activation->Enzyme_Upregulation leads to Enzyme_Upregulation->Enzyme increases activity of

Caption: Enzyme Detection in Apoptosis Pathway.

Applications in Cellular Imaging and Signaling

Both benzoxazole and benzothiazole derivatives have been successfully employed as fluorescent probes for various biological applications.

  • Mitochondrial Imaging: Their lipophilic and cationic nature allows for their accumulation in mitochondria, driven by the mitochondrial membrane potential. This property makes them excellent candidates for monitoring mitochondrial health and dysfunction in living cells.[8][9][10] Changes in mitochondrial membrane potential are early indicators of apoptosis, and these probes can be used to visualize this process.

  • Enzyme Detection: By incorporating specific recognition moieties, these fluorophores can be designed to detect the activity of particular enzymes. For example, a benzothiazole-based probe has been developed to monitor endogenous esterase activity, which can be a marker for cellular stress or disease states.[4]

  • Ion and Small Molecule Sensing: These derivatives are also utilized to detect biologically important ions (e.g., Fe³⁺) and small molecules (e.g., H₂S, biothiols).[11] These detection events are often linked to specific signaling pathways related to oxidative stress, redox homeostasis, and cell death.

References

A Comparative Analysis of the Cytotoxic Effects of Substituted Benzoxazole Compounds on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various substituted benzoxazole compounds, supported by experimental data from recent studies. The information is presented to facilitate the evaluation of these compounds as potential anticancer agents.

Benzoxazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities, including potent antitumor effects.[1] Their mechanism of action often involves inducing apoptosis, inhibiting key enzymes like VEGFR-2, or activating specific signaling pathways that lead to cancer cell death.[2][3][4] This guide synthesizes findings from multiple studies to offer a comparative overview of their cytotoxic efficacy.

Comparative Cytotoxicity Data (IC50 Values)

The cytotoxic potential of various substituted benzoxazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized in the table below. Lower IC50 values indicate greater cytotoxicity.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference CompoundReference Compound IC50 (µM)Reference
3d Benzoxazole-hydrazone derivativeA549 (Lung)<3.9 µg/mLCisplatin19.00 µg/mL[5]
3e Benzoxazole-hydrazone derivativeA549 (Lung)10.33 µg/mLCisplatin19.00 µg/mL[5]
5b Benzoxazole-1,3,4-oxadiazole derivativeA549 (Lung)11.6 µg/mLCisplatin19.00 µg/mL[5]
5c Benzoxazole-1,3,4-oxadiazole derivativeA549 (Lung)5.00 µg/mLCisplatin19.00 µg/mL[5]
5d Benzoxazole-1,3,4-oxadiazole derivativeA549 (Lung)<3.9 µg/mLCisplatin19.00 µg/mL[5]
5e Benzoxazole-1,3,4-oxadiazole derivativeA549 (Lung)4.5 µg/mLCisplatin19.00 µg/mL[5]
1 2-Thioacetamide linked benzoxazole-benzamide conjugateHCT-116 (Colon)Not specifiedSorafenibNot specified[2]
9 2-Thioacetamide linked benzoxazole-benzamide conjugateHCT-116 (Colon)Not specifiedSorafenibNot specified[2]
10 2-Thioacetamide linked benzoxazole-benzamide conjugateHCT-116 (Colon)Not specifiedSorafenibNot specified[2]
11 2-Thioacetamide linked benzoxazole-benzamide conjugateHCT-116 (Colon)Not specifiedSorafenibNot specified[2]
12 2-Thioacetamide linked benzoxazole-benzamide conjugateHCT-116 (Colon)Not specifiedSorafenibNot specified[2]
15 2-Thioacetamide linked benzoxazole-benzamide conjugateHCT-116 (Colon)Not specifiedSorafenibNot specified[2]
1 2-Thioacetamide linked benzoxazole-benzamide conjugateMCF-7 (Breast)Not specifiedSorafenibNot specified[2]
9 2-Thioacetamide linked benzoxazole-benzamide conjugateMCF-7 (Breast)Not specifiedSorafenibNot specified[2]
10 2-Thioacetamide linked benzoxazole-benzamide conjugateMCF-7 (Breast)Not specifiedSorafenibNot specified[2]
11 2-Thioacetamide linked benzoxazole-benzamide conjugateMCF-7 (Breast)Not specifiedSorafenibNot specified[2]
12 2-Thioacetamide linked benzoxazole-benzamide conjugateMCF-7 (Breast)Not specifiedSorafenibNot specified[2]
15 2-Thioacetamide linked benzoxazole-benzamide conjugateMCF-7 (Breast)Not specifiedSorafenibNot specified[2]
30 2-(3,4-disubstituted phenyl)benzoxazole derivativeNCI-H460 (Lung)1.7Etoposide6.1[6]
33 2-(3,4-disubstituted phenyl)benzoxazole derivativeNCI-H460 (Lung)1.1Etoposide6.1[6]
36 2-(3,4-disubstituted phenyl)benzoxazole derivativeNCI-H460 (Lung)1.3Etoposide6.1[6]
40 2-(3,4-disubstituted phenyl)benzoxazole derivativeNCI-H460 (Lung)0.4Etoposide6.1[6]
43 2-(3,4-disubstituted phenyl)benzoxazole derivativeNCI-H460 (Lung)1.8Etoposide6.1[6]
45 2-(3,4-disubstituted phenyl)benzoxazole derivativeNCI-H460 (Lung)0.9Etoposide6.1[6]
46 2-(3,4-disubstituted phenyl)benzoxazole derivativeNCI-H460 (Lung)1.1Etoposide6.1[6]
47 2-(3,4-disubstituted phenyl)benzoxazole derivativeNCI-H460 (Lung)1.3Etoposide6.1[6]
3m Phortress analogueVariousAttractive anticancer effectDoxorubicinNot specified[3]
3n Phortress analogueVariousAttractive anticancer effectDoxorubicinNot specified[3]
11 2-mercaptobenzoxazole derivativeHepatocellular carcinoma5.5 µg/mLNot specifiedNot specified[7]
12 2-mercaptobenzoxazole derivativeBreast cancer5.6 µg/mLNot specifiedNot specified[7]
3b 2,5-disubstituted benzoxazoleMCF-7 (Breast)12 µg/mLNot specifiedNot specified[8][9]
3c 2,5-disubstituted benzoxazoleMCF-7 (Breast)4 µg/mLNot specifiedNot specified[9]
3e 2,5-disubstituted benzoxazoleHep-G2 (Liver)17.9 µg/mLNot specifiedNot specified[8][9]
12d Unsubstituted benzo[d]oxazole derivativeHepG2 (Liver)23.61Sorafenib48.16 nM (VEGFR-2)[4][10]
12d Unsubstituted benzo[d]oxazole derivativeMCF-7 (Breast)44.09Sorafenib48.16 nM (VEGFR-2)[4][10]
12f Unsubstituted benzo[d]oxazole derivativeHepG2 (Liver)36.96Sorafenib48.16 nM (VEGFR-2)[4][10]
12f Unsubstituted benzo[d]oxazole derivativeMCF-7 (Breast)22.54Sorafenib48.16 nM (VEGFR-2)[4][10]
12i Unsubstituted benzo[d]oxazole derivativeHepG2 (Liver)27.30Sorafenib48.16 nM (VEGFR-2)[4][10]
12i Unsubstituted benzo[d]oxazole derivativeMCF-7 (Breast)27.99Sorafenib48.16 nM (VEGFR-2)[4][10]
12k 5-chlorobenzo[d]oxazole-based derivativeHepG2 (Liver)28.36Sorafenib48.16 nM (VEGFR-2)[4]
12l 5-chlorobenzo[d]oxazole-based derivativeHepG2 (Liver)10.50Sorafenib48.16 nM (VEGFR-2)[4][10]
12l 5-chlorobenzo[d]oxazole-based derivativeMCF-7 (Breast)15.21Sorafenib48.16 nM (VEGFR-2)[4][10]
13a Diamide derivativeHepG2 (Liver)25.47Sorafenib48.16 nM (VEGFR-2)[4][10]
13a Diamide derivativeMCF-7 (Breast)32.47Sorafenib48.16 nM (VEGFR-2)[4][10]
14a Unsubstituted benzo[d]oxazole derivativeHepG2 (Liver)3.95Not specifiedNot specified[11]
14a Unsubstituted benzo[d]oxazole derivativeMCF-7 (Breast)4.054Not specifiedNot specified[11]
14b 5-chlorobenzo[d]oxazole-based derivativeHepG2 (Liver)4.61Not specifiedNot specified[11]
14b 5-chlorobenzo[d]oxazole-based derivativeMCF-7 (Breast)4.75Not specifiedNot specified[11]
14g Unsubstituted benzo[d]oxazole derivativeMCF-7 (Breast)5.8Not specifiedNot specified[11]
3f Benzoxazole-based amideHT-29 (Colon)PotentNot specifiedNot specified[12]
3f Benzoxazole-based amideHCT116 (Colon)PotentNot specifiedNot specified[12]

Experimental Protocols

The evaluation of the cytotoxic activity of substituted benzoxazole compounds predominantly relies on the following key experimental methodologies:

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the benzoxazole compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for another few hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 540 nm or 570 nm).[9] The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Detection by Flow Cytometry

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser. In the context of cytotoxicity, it is frequently used to quantify apoptosis.

  • Cell Treatment: Cancer cells are treated with the benzoxazole compounds at their IC50 concentrations for a defined period.[5]

  • Cell Harvesting and Staining: The cells are harvested, washed, and then stained with a combination of fluorescent dyes, typically Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

  • Flow Cytometric Analysis: The stained cells are then analyzed by a flow cytometer. The data allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).[4]

Signaling Pathways and Mechanisms of Action

Several studies have elucidated the mechanisms through which substituted benzoxazoles exert their cytotoxic effects. These often involve the modulation of key signaling pathways crucial for cancer cell survival and proliferation.

VEGFR-2 Inhibition Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11] Several benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2.[2][4][11]

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->P1 Activates Angiogenesis Angiogenesis, Proliferation, Survival P1->Angiogenesis Promotes Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits

Caption: VEGFR-2 Inhibition by Benzoxazole Derivatives.

Aryl Hydrocarbon Receptor (AhR) Pathway

Some benzoxazole derivatives, structurally similar to the anticancer prodrug Phortress, are thought to exert their cytotoxic effects through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[3][13] The active metabolite of these compounds can act as a potent agonist of AhR, leading to the expression of cytochrome P450 enzymes, such as CYP1A1, which in turn contributes to the anticancer activity.[3]

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Benzoxazole Benzoxazole Derivative (Prodrug) Metabolite Active Metabolite Benzoxazole->Metabolite Metabolized AhR_complex AhR Complex (AhR/Hsp90/XAP2) Metabolite->AhR_complex Binds and Activates AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT Translocates to Nucleus and dimerizes with ARNT ARNT ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to CYP1A1 CYP1A1 Gene Expression XRE->CYP1A1 Induces Anticancer Anticancer Effects CYP1A1->Anticancer

Caption: AhR-Mediated Cytotoxicity of Benzoxazole Derivatives.

Experimental Workflow

The general workflow for assessing the cytotoxicity of substituted benzoxazole compounds follows a logical progression from initial screening to mechanistic studies.

Cytotoxicity_Workflow cluster_workflow Experimental Workflow Synthesis Synthesis of Substituted Benzoxazole Compounds Screening Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening IC50 Determination of IC50 Values Screening->IC50 Apoptosis Apoptosis Assays (e.g., Flow Cytometry) IC50->Apoptosis Mechanism Mechanistic Studies (e.g., Western Blot, Kinase Assays) Apoptosis->Mechanism Conclusion Evaluation of Anticancer Potential Mechanism->Conclusion

Caption: General Workflow for Cytotoxicity Evaluation.

References

Comparative Guide to the X-ray Crystal Structure and Biological Activity of 2-Aryl-1,3-Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct crystallographic and comparative biological data for 3-(1,3-Benzoxazol-2-yl)benzaldehyde derivatives are limited in publicly available literature. This guide provides a comparative analysis of structurally related 2-aryl-1,3-benzoxazole derivatives to offer insights into their structure-activity relationships, leveraging available experimental data for this important class of heterocyclic compounds.

Introduction

Benzoxazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The planar benzoxazole ring system serves as a versatile scaffold for the design of novel therapeutic agents. Understanding the three-dimensional structure of these molecules through X-ray crystallography is crucial for elucidating their mechanism of action and for the rational design of more potent and selective derivatives. This guide compares the crystallographic and biological data of representative 2-aryl-benzoxazole derivatives, providing valuable information for researchers, scientists, and drug development professionals.

Data Presentation

Table 1: Comparative X-ray Crystallographic Data of Representative 2-Substituted Benzoxazole Derivatives
Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
2-[(4-chlorophenylazo) cyanomethyl] benzoxazoleC₁₅H₉ClN₄OTriclinicP-17.188.9511.8398.7[3]
2-[(arylidene) cyanomethyl] benzoxazoleC₁₇H₁₀N₂O₃TriclinicP-18.4511.2315.4874.2[3]
Table 2: Comparative Biological Activity of Representative 2-Aryl-Benzoxazole Derivatives
Compound IDSubstitution PatternBiological ActivityTarget Organism/Cell LineIC₅₀ / MIC (µM)Ref.
40 2-(3-methoxy-4-(2-morpholinoethoxy)phenyl)benzoxazoleAntiproliferativeNCI-H460 (Lung Cancer)0.4[1]
33 5-Bromo-2-(4-(2-(diethylamino)ethoxy)phenyl)benzoxazoleAntiproliferativeNCI-H460 (Lung Cancer)1.1[1]
47 5-Chloro-2-(3-methoxy-4-(2-(piperidin-1-yl)ethoxy)phenyl)benzoxazoleAntibacterialPseudomonas aeruginosa0.25 (µg/mL)[1]
21 2-(4-Nitrophenyl)-1,3-benzoxazoleAntibacterialEscherichia coli25 (µg/mL)[2]
18 N-(4-chlorophenyl)-1,3-benzoxazol-2-amineAntibacterialEscherichia coli25 (µg/mL)[2]
4ah N-(2-(Pyridin-2-yl)benzo[d]oxazol-5-yl)-3-(trifluoromethyl)benzamideAntifungalMycosphaerella melonis76.4% inhibition[4]

Experimental Protocols

Synthesis of 2-Aryl-Benzoxazole Derivatives

A common and efficient method for the synthesis of 2-aryl-benzoxazole derivatives is the condensation reaction between a 2-aminophenol and a substituted aromatic aldehyde.[5]

Materials:

  • 2-aminophenol

  • Substituted aromatic aldehyde (e.g., 3-formylbenzonitrile)

  • Catalyst (e.g., p-toluenesulfonic acid, iodine, or a Lewis acid)

  • Solvent (e.g., ethanol, dimethyl sulfoxide, or a solvent-free system)

Procedure:

  • A mixture of 2-aminophenol (1 mmol) and the substituted aromatic aldehyde (1 mmol) is prepared in the chosen solvent or under solvent-free conditions.

  • A catalytic amount of the selected catalyst is added to the reaction mixture.

  • The mixture is then heated under reflux or irradiated with microwaves for a period ranging from 30 minutes to several hours, depending on the specific reactants and catalyst used.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature, and the crude product is precipitated by the addition of cold water.

  • The solid product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aryl-benzoxazole derivative.

Single-Crystal X-ray Diffraction Protocol

The determination of the molecular structure of the synthesized benzoxazole derivatives is performed using single-crystal X-ray diffraction.

Procedure:

  • Crystal Growth: Single crystals of the purified benzoxazole derivative suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Data Collection: A selected single crystal is mounted on a goniometer head of a diffractometer. The crystal is then exposed to a monochromatic X-ray beam. The diffraction data are collected at a controlled temperature (often 100 K or room temperature) using a CCD or CMOS detector. A series of diffraction images are recorded as the crystal is rotated.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental diffraction data to improve the accuracy of the atomic coordinates, thermal parameters, and other structural details.

  • Structure Validation: The final refined crystal structure is validated using crystallographic software to ensure its quality and correctness.

Mandatory Visualization

Synthesis_Workflow Reactants 2-Aminophenol + Substituted Benzaldehyde Reaction_Conditions Catalyst Solvent Heat/Microwave Reactants->Reaction_Conditions Mixing Intermediate Schiff Base Intermediate Reaction_Conditions->Intermediate Cyclization Oxidative Cyclization Intermediate->Cyclization Product 2-Aryl-Benzoxazole Derivative Cyclization->Product Purification Purification (Recrystallization) Product->Purification Final_Product Pure Crystalline Product Purification->Final_Product

Caption: Synthetic workflow for 2-Aryl-Benzoxazole Derivatives.

DNA_Gyrase_Inhibition cluster_bacterial_cell Bacterial Cell DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP-dependent supercoiling Inhibition Inhibition DNA_Gyrase->Inhibition Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Replication_Fork DNA Replication & Transcription Supercoiled_DNA->Replication_Fork Benzoxazole Benzoxazole Derivative Benzoxazole->DNA_Gyrase Inhibition->Replication_Fork Blocks Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death

Caption: Inhibition of DNA Gyrase by Benzoxazole Derivatives.

References

Purity Assessment of Synthesized 3-(1,3-Benzoxazol-2-yl)benzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the purity assessment of synthesized 3-(1,3-Benzoxazol-2-yl)benzaldehyde, with a comparative analysis against its isomer, 4-(1,3-Benzoxazol-2-yl)benzaldehyde. This document provides detailed experimental protocols, comparative data, and visual workflows to ensure the highest quality of synthesized compounds for research and development.

Introduction

This compound is a heterocyclic aromatic aldehyde with potential applications in medicinal chemistry and materials science. As with any synthesized compound intended for these applications, rigorous purity assessment is paramount to ensure reliable and reproducible results. This guide outlines the common synthetic routes and provides a detailed comparison of analytical methods for purity determination, using its positional isomer, 4-(1,3-Benzoxazol-2-yl)benzaldehyde, as a comparative standard.

Synthesis of this compound and its Isomer

The synthesis of this compound and its 4-isomer typically involves the condensation reaction of 2-aminophenol with the corresponding isomeric benzaldehyde (3-formylbenzaldehyde or 4-formylbenzaldehyde). A general synthetic protocol is provided below.

General Synthetic Protocol:

A mixture of 2-aminophenol (1.0 equivalent) and the respective benzaldehyde isomer (1.0 equivalent) is refluxed in a suitable solvent, such as ethanol or acetic acid, often in the presence of a catalyst. Catalysts can range from Brønsted acids to Lewis acids, and even heterogeneous catalysts, to drive the reaction to completion.[1][2][3] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the crude product is isolated by filtration or extraction. Purification is typically achieved by recrystallization from an appropriate solvent to yield the desired benzoxazole derivative.

Comparative Purity Assessment

The purity of the synthesized this compound and its 4-isomer can be assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are the most common and reliable methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of a sample by separating it into its individual components. A reversed-phase HPLC method is generally suitable for these compounds.

Experimental Protocol for HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or acetic acid) to improve peak shape. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where both isomers exhibit strong absorbance (e.g., 254 nm or 310 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: A dilute solution of the synthesized compound in the mobile phase or a suitable solvent like acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation and can also be used for quantitative purity assessment (qNMR).

Experimental Protocol for NMR Analysis:

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard (for qNMR): A certified reference material with a known purity and a distinct signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • ¹H NMR: Acquisition of a proton spectrum to confirm the chemical structure by analyzing chemical shifts, coupling constants, and integration of signals. The aldehyde proton should be visible as a singlet around 9-10 ppm.

  • ¹³C NMR: Acquisition of a carbon spectrum to confirm the number and types of carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification and can reveal the presence of impurities.

Experimental Protocol for Mass Spectrometry:

  • Ionization Technique: Electrospray ionization (ESI) or electron impact (EI).

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Analysis: The mass spectrum should show a prominent molecular ion peak ([M]+ or [M+H]+) corresponding to the calculated molecular weight of the compound (C₁₄H₉NO₂; MW: 223.23 g/mol ). The fragmentation pattern can provide further structural confirmation.

Data Presentation

The following tables summarize the expected analytical data for this compound and its 4-isomer.

Compound Synthesis Method Typical Yield (%) Melting Point (°C) HPLC Purity (%)
This compoundCondensation of 2-aminophenol and 3-formylbenzaldehyde75-90Not available>98
4-(1,3-Benzoxazol-2-yl)benzaldehydeCondensation of 2-aminophenol and 4-formylbenzaldehyde80-95~165>98

Table 1: Synthesis and Physical Properties.

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) MS (m/z)
This compound~10.1 (s, 1H, CHO), 8.4-7.4 (m, 8H, Ar-H)~192 (CHO), 163-110 (Ar-C)223 [M]+
4-(1,3-Benzoxazol-2-yl)benzaldehyde~10.0 (s, 1H, CHO), 8.2-7.3 (m, 8H, Ar-H)~191 (CHO), 164-110 (Ar-C)223 [M]+

Table 2: Spectroscopic Data.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purity assessment of this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment Reactants 2-Aminophenol + 3-Formylbenzaldehyde Reaction Condensation Reaction (e.g., Reflux in Ethanol) Reactants->Reaction Catalyst Purification Recrystallization Reaction->Purification Product Synthesized This compound Purification->Product HPLC HPLC Analysis Product->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry Product->MS Data Purity Data (>98%) HPLC->Data NMR->Data MS->Data

Caption: Workflow for Synthesis and Purity Assessment.

Conclusion

The purity of synthesized this compound is critical for its successful application in research and drug development. By following the detailed synthetic and analytical protocols outlined in this guide, and by comparing the results with those of a suitable alternative such as its 4-isomer, researchers can ensure the quality and reliability of their compounds. The combination of HPLC, NMR, and MS provides a robust and comprehensive approach to purity assessment.

References

A Comparative Benchmarking Guide to New Catalysts for Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of benzoxazoles, a critical scaffold in medicinal chemistry and materials science, has seen a surge in the development of novel and efficient catalytic systems. This guide provides an objective comparison of emerging catalysts, focusing on their performance, reusability, and reaction conditions. The information presented is supported by experimental data from recent literature to aid researchers in selecting the most suitable catalyst for their specific applications.

Performance Benchmarking of Modern Catalysts

The efficacy of a catalyst is a multi-faceted metric encompassing yield, reaction time, and the ability to operate under mild conditions. The following table summarizes the performance of several recently developed catalytic systems for benzoxazole synthesis, offering a quantitative comparison to guide your research.

Catalyst TypeCatalystSubstratesReaction ConditionsTimeYield (%)RecyclabilityReference
Heterogeneous Fe3O4@SiO2-SO3H2-aminophenol, aromatic aldehydes50°C, solvent-free15-45 min90-98%Reused 5 times without significant loss of activity[1][2]
Heterogeneous Brønsted Acidic Ionic Liquid (BAIL) Gel2-aminophenol, benzaldehyde130°C, solvent-free5 h98%Reused 5 times with yield dropping to 89%[3][4]
Homogeneous Iron (FeCl3)2-aminophenol derivatives, secondary aminesH2O2 as oxidantN/Aup to 97%Not reported[5]
Homogeneous Palladium (PdCl2)o-aminophenol, alkynesMild conditionsN/AN/ANot reported[6]
Homogeneous Copper (Cu-complexes)Multi-component reactionMild conditionsN/AN/ANot reported[7]
Heterogeneous Ruthenium on Magnetic NanoparticlesPrimary alcohols, 2-aminophenolToluene, reflux24 hModerate to GoodMagnetically separable and reusable[8]
Photocatalytic Eosin Y2-aminophenol, aldehydesBlue LED, K2CO3, TBHP24 h58-92%Not applicable[9]
Photocatalytic Natural Sunlight with TBA-eosin Y2,5-diamino-1,4-benzenediol, 1,3,5-tris(4-formylphenyl)triazineAmbient conditions48 hGoodReusable photocatalyst[10][11]

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are protocols for key experiments cited in the comparison table.

Fe3O4@SiO2-SO3H Nanoparticle Catalyzed Synthesis

This method highlights a green chemistry approach using a magnetically recoverable heterogeneous catalyst.[1]

  • Catalyst Preparation: Magnetite nanoparticles (Fe3O4) are synthesized by co-precipitation of FeCl2·4H2O and FeCl3·6H2O in a basic solution. A silica shell is then deposited on the surface, followed by functionalization with chlorosulfonic acid to yield Fe3O4@SiO2-SO3H.

  • General Procedure for 2-Arylbenzoxazole Synthesis:

    • To a mixture of 2-aminophenol (1 mmol) and an aromatic aldehyde (1 mmol), add 0.03 g of the Fe3O4@SiO2-SO3H catalyst.

    • Stir the reaction mixture at 50°C without a solvent for the required time (monitored by TLC).

    • After completion, add hot ethanol (3 mL) and stir for 5 minutes.

    • Separate the magnetic nanocatalyst using an external magnet.

    • Recrystallize the product from hot ethanol to obtain the pure 2-arylbenzoxazole.

Brønsted Acidic Ionic Liquid (BAIL) Gel Catalyzed Synthesis

This protocol utilizes a reusable ionic liquid gel under solvent-free conditions.[3][4]

  • Catalyst Preparation: The BAIL gel is obtained by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate with tetraethyl orthosilicate (TEOS).

  • General Procedure for Benzoxazole Synthesis:

    • In a 5 mL vessel, combine 2-aminophenol (1 mmol), benzaldehyde (1 mmol), and the BAIL gel (0.010 g, 1.0 mol %).

    • Stir the reaction mixture at 130°C under solvent-free conditions for 5 hours.

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, dissolve the mixture in 10 mL of ethyl acetate and separate the BAIL gel catalyst by centrifugation.

    • Dry the organic layer over anhydrous MgSO4 and evaporate the solvent under vacuum to obtain the crude product.

Photocatalytic Synthesis using Eosin Y

This procedure employs a metal-free, visible-light-mediated approach.[9]

  • General Procedure:

    • In a reaction vessel, dissolve 2-aminophenol (1 mmol) and an aldehyde (1.2 mmol) in acetonitrile or DMSO.

    • Add K2CO3 (2 mmol) as a base and tert-butyl hydroperoxide (TBHP, 2 mmol) as an oxidant.

    • Add Eosin Y (as the photocatalyst).

    • Irradiate the mixture with a blue LED (3 W) under an argon atmosphere for 24 hours.

    • After the reaction is complete, proceed with standard aqueous work-up and chromatographic purification to isolate the benzoxazole derivative.

Visualizing the Process: Workflows and Mechanisms

To better understand the experimental and logical relationships in catalyst benchmarking and benzoxazole synthesis, the following diagrams are provided.

Experimental_Workflow start Start: Define Synthetic Target lit_review Literature Review: Identify Potential Catalysts start->lit_review catalyst_synthesis Catalyst Synthesis or Procurement lit_review->catalyst_synthesis reaction_setup Reaction Setup: Substrates, Catalyst, Solvent, Conditions catalyst_synthesis->reaction_setup reaction_monitoring Reaction Monitoring (TLC, GC) reaction_setup->reaction_monitoring workup Work-up and Product Isolation reaction_monitoring->workup characterization Product Characterization (NMR, MS) workup->characterization data_analysis Data Analysis: Yield, Purity, TON/TOF Calculation characterization->data_analysis comparison Compare with Benchmarks data_analysis->comparison conclusion Conclusion: Select Optimal Catalyst comparison->conclusion

Caption: A generalized experimental workflow for screening and benchmarking new catalysts.

Catalytic_Cycle cluster_reactants Reactants 2-aminophenol 2-aminophenol Aldehyde Aldehyde Catalyst Catalyst Aldehyde->Catalyst Intermediate1 Schiff Base Intermediate Catalyst->Intermediate1 Condensation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Benzoxazole Intermediate2->Product Oxidative Dehydrogenation Catalyst_regen Catalyst Regeneration Intermediate2->Catalyst_regen Releases Product Catalyst_regen->Catalyst

Caption: A generalized catalytic cycle for the synthesis of benzoxazoles.

Conclusion

The development of new catalysts for benzoxazole synthesis is rapidly advancing, with a strong emphasis on green chemistry principles, catalyst reusability, and milder reaction conditions. Heterogeneous catalysts, particularly those on magnetic nanoparticles, and photocatalytic methods are showing great promise for sustainable and efficient synthesis.[1][2][10][11] The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including substrate scope, desired scale, and cost-effectiveness. This guide provides a starting point for researchers to navigate the expanding landscape of catalytic options for benzoxazole synthesis.

References

Safety Operating Guide

Proper Disposal of 3-(1,3-Benzoxazol-2-yl)benzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-(1,3-Benzoxazol-2-yl)benzaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines.

Pre-Disposal Safety and Hazard Assessment

Based on data for related compounds like benzaldehyde and benzoxazole, this compound is likely to be:

  • Harmful if swallowed or inhaled.[1][2]

  • A cause of serious eye irritation.[1][3]

  • A cause of skin irritation.[1][3]

  • Potentially causing respiratory irritation.[1][3]

  • Toxic to aquatic life with long-lasting effects.[1][3]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound for disposal:

  • Gloves: Nitrile rubber gloves are recommended.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.

  • Respiratory Protection: Use in a well-ventilated area, preferably under a fume hood, to avoid inhaling dust or vapors.[3]

Segregation and Storage of Waste

Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure safe disposal.

  • Waste Container: Use a dedicated, clearly labeled, and sealable container for the this compound waste.

  • Labeling: The label should include the chemical name, "Hazardous Waste," and any relevant hazard symbols.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] Keep the container tightly closed.[3]

Disposal Procedure

Disposal of this compound must be conducted through an approved hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash. [4]

Step-by-Step Disposal Protocol:

  • Consult Institutional Guidelines: Before proceeding, review your institution's specific chemical waste disposal procedures and contact your Environmental Health and Safety (EHS) department.

  • Package for Disposal:

    • Ensure the waste is in a compatible and properly sealed container.

    • For spills, absorb the material with an inert absorbent like vermiculite or sand and place it in the hazardous waste container.[1][5]

  • Arrange for Pickup: Contact your institution's EHS or a licensed chemical waste disposal contractor to arrange for the collection of the hazardous waste.[4]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal contractor.

Emergency Procedures for Spills

In the event of a spill, follow these steps:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation in the area of the spill.

  • Contain: For small spills, use an inert, non-combustible absorbent material to contain the substance.[6]

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.

  • Clean: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Quantitative Data Summary
PropertyValueSource
Flash Point58 °C (136.4 °F) (for Benzoxazole)[2]
Melting Point27 - 30 °C (80.6 - 86 °F) (for Benzoxazole)[2]
Boiling Point182 °C (359.6 °F) (for Benzoxazole)[2]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound assess_hazards Assess Hazards (Review SDS/Chemical Properties) start->assess_hazards wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->wear_ppe is_spill Is it a spill? wear_ppe->is_spill contain_spill Contain Spill with Inert Absorbent is_spill->contain_spill Yes package_waste Package in Labeled, Sealed Container is_spill->package_waste No (Routine Waste) contain_spill->package_waste store_waste Store in Designated Hazardous Waste Area package_waste->store_waste contact_ehs Contact EHS/Waste Contractor for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

References

Essential Safety and Operational Guidance for Handling 3-(1,3-Benzoxazol-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 3-(1,3-Benzoxazol-2-yl)benzaldehyde. The following procedural guidance is based on the known hazards of its constituent chemical groups, benzoxazole and aromatic aldehydes, in the absence of a specific Safety Data Sheet (SDS) for this compound. A conservative approach is advised; treat this compound with a high degree of caution.

Hazard Assessment

  • Benzoxazole: May cause respiratory tract irritation.[1] The toxicological properties have not been fully investigated.[1] It is recommended to avoid contact with eyes, skin, and clothing.[1]

  • Benzaldehyde: Harmful if swallowed or inhaled.[2][3][4] It causes serious eye irritation and skin irritation.[3][4] It may also cause respiratory irritation.[2][3][4][5]

Based on these related compounds, it is prudent to assume that this compound may be irritating to the skin, eyes, and respiratory system, and may be harmful if ingested or inhaled.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPESpecifications and Best Practices
Hands Double-gloving with nitrile rubber gloves.Check for perforations before use. Change gloves immediately if contaminated. Consult manufacturer's chemical resistance guides for specific breakthrough times.
Eyes/Face Chemical splash goggles and a face shield.Goggles must provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes.[6]
Body Chemical-resistant lab coat.A lab coat made of a non-flammable material like Nomex® is recommended.[6] Ensure it is fully buttoned.
Respiratory Use in a certified chemical fume hood.If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]
Feet Closed-toe, chemical-resistant shoes.Shoes should cover the entire foot.[6]

Operational Plan: Step-by-Step Handling Procedure

The following workflow ensures a systematic and safe approach to handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area in Fume Hood gather_ppe Assemble and Inspect PPE prep_area->gather_ppe gather_materials Gather All Necessary Chemicals and Equipment gather_ppe->gather_materials don_ppe Don All Required PPE gather_materials->don_ppe weigh_transfer Carefully Weigh and Transfer Compound don_ppe->weigh_transfer conduct_experiment Conduct Experiment weigh_transfer->conduct_experiment decontaminate Decontaminate Work Area and Equipment conduct_experiment->decontaminate dispose_waste Segregate and Dispose of Chemical Waste decontaminate->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol: Detailed Handling Steps

  • Preparation:

    • Designate a specific area within a certified chemical fume hood for handling the compound.

    • Assemble all necessary PPE as outlined in the table above and inspect for any defects.

    • Gather all required chemicals, glassware, and other equipment and place them in the fume hood.

  • Handling:

    • Put on all required PPE in the correct order: lab coat, closed-toe shoes, goggles, face shield, and then gloves.

    • Carefully weigh and transfer the solid compound, minimizing the creation of dust.

    • Conduct the experimental procedure, keeping the sash of the fume hood at the lowest practical height.

  • Cleanup and Disposal:

    • Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by soap and water.

    • Segregate all chemical waste. Place solid waste in a designated, sealed container. Contaminated solvents should be collected in a separate, labeled waste container.

    • Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All waste containing this compound should be treated as hazardous.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed container compatible with the solvents used.

  • Contaminated Materials: Any disposable items such as gloves, paper towels, etc., that have come into contact with the compound should be placed in a sealed bag and disposed of as hazardous waste.

  • Disposal Route: All waste must be disposed of through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain.[5][7][8]

Emergency Procedures

The following diagram outlines the immediate actions to be taken in case of an exposure.

exposure Exposure Occurs skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion skin_action Remove contaminated clothing. Flush skin with soap and water for at least 15 minutes. skin_contact->skin_action eye_action Flush eyes with water for at least 15 minutes, lifting eyelids. eye_contact->eye_action inhalation_action Move to fresh air immediately. If breathing is difficult, give oxygen. inhalation->inhalation_action ingestion_action Rinse mouth with water. Do NOT induce vomiting. ingestion->ingestion_action seek_medical Seek Immediate Medical Attention skin_action->seek_medical eye_action->seek_medical inhalation_action->seek_medical ingestion_action->seek_medical

Caption: Emergency Response for Exposure Incidents.

First Aid Measures

  • Skin Contact: Immediately remove contaminated clothing.[1][9] Flush the affected skin area with copious amounts of soap and water for at least 15 minutes.[1][9] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately.[1][9] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[1][7] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

References

×

Retrosynthesis Analysis

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3-(1,3-Benzoxazol-2-yl)benzaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.